molecular formula C3H7N3O2 B12399490 Glycocyamine-15N,13C2

Glycocyamine-15N,13C2

カタログ番号: B12399490
分子量: 120.09 g/mol
InChIキー: BPMFZUMJYQTVII-LQAOFMTQSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Glycocyamine-15N,13C2 is a useful research compound. Its molecular formula is C3H7N3O2 and its molecular weight is 120.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

分子式

C3H7N3O2

分子量

120.09 g/mol

IUPAC名

2-(diaminomethylideneamino)acetic acid

InChI

InChI=1S/C3H7N3O2/c4-3(5)6-1-2(7)8/h1H2,(H,7,8)(H4,4,5,6)/i1+1,2+1,6+1

InChIキー

BPMFZUMJYQTVII-LQAOFMTQSA-N

異性体SMILES

[13CH2]([13C](=O)O)[15N]=C(N)N

正規SMILES

C(C(=O)O)N=C(N)N

製品の起源

United States

Foundational & Exploratory

A Technical Guide to the Biochemical Properties of Glycocyamine-15N,13C2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycocyamine-15N,13C2 is a stable isotope-labeled form of glycocyamine (B1671910), also known as guanidinoacetic acid. As a key precursor in the endogenous synthesis of creatine (B1669601), glycocyamine plays a critical role in cellular energy metabolism. The incorporation of heavy isotopes (¹⁵N and ¹³C) makes this compound an invaluable tool in metabolic research, particularly for tracer studies and as an internal standard in quantitative mass spectrometry-based analyses. This technical guide provides an in-depth overview of its biochemical properties, its role in metabolic pathways, and detailed methodologies for its use in experimental settings.

Biochemical Properties and Quantitative Data

This compound is chemically identical to its unlabeled counterpart but possesses a higher molecular weight due to the inclusion of stable isotopes. This mass difference allows for its distinct detection and quantification in the presence of the endogenous compound.

PropertyValueSource
Chemical Formula C(¹³C)₂H₇N₂(¹⁵N)O₂[1]
Molecular Weight 120.09 g/mol [1]
CAS Number 2483829-93-0[1]
Synonyms N-Amidinoglycine-15N,13C2, Guanidinoacetic acid-15N,13C2, N-Guanylglycine-15N,13C2[1]
Chemical Purity Typically ≥97%[1]
Isotopic Purity Typically 97-99% for ¹³C and ¹⁵N[1]
Applications Internal standard for mass spectrometry, tracer for metabolic flux analysis[2]
Storage Store refrigerated (+2°C to +8°C), protected from light[1]

Metabolic Pathway: Creatine Biosynthesis

Glycocyamine is an essential intermediate in the biosynthesis of creatine, a high-energy phosphate (B84403) carrier crucial for muscle and brain function. The pathway involves two key enzymatic steps:

  • Formation of Glycocyamine: L-arginine:glycine amidinotransferase (AGAT) catalyzes the transfer of a guanidino group from arginine to glycine, forming glycocyamine and ornithine. This reaction primarily occurs in the kidneys.

  • Methylation to Creatine: Guanidinoacetate N-methyltransferase (GAMT) then methylates glycocyamine to form creatine, using S-adenosylmethionine (SAM) as the methyl group donor. This step mainly takes place in the liver.

The synthesized creatine is then transported via the bloodstream to tissues with high energy demands, such as skeletal muscle and the brain.

Creatine_Biosynthesis cluster_kidney Kidney cluster_liver Liver arginine Arginine agat AGAT arginine->agat Guanidino Group glycine Glycine glycine->agat glycocyamine Glycocyamine bloodstream Bloodstream glycocyamine->bloodstream ornithine Ornithine agat->glycocyamine agat->ornithine glycocyamine_liver Glycocyamine gamt GAMT glycocyamine_liver->gamt sam S-Adenosyl- methionine (SAM) sam->gamt Methyl Group sah S-Adenosyl- homocysteine (SAH) creatine Creatine creatine->bloodstream gamt->sah gamt->creatine bloodstream->glycocyamine_liver Transport muscle_brain Muscle / Brain bloodstream->muscle_brain Transport

Figure 1: Creatine biosynthesis pathway.

Experimental Protocols

This compound is primarily utilized in stable isotope dilution mass spectrometry for the accurate quantification of endogenous glycocyamine and in metabolic flux analysis to trace the dynamics of creatine synthesis.

Protocol 1: Quantitative Analysis of Glycocyamine in Human Plasma by LC-MS/MS

This protocol describes a typical "dilute-and-shoot" method for the rapid and accurate quantification of glycocyamine in plasma samples using this compound as an internal standard.

1. Materials and Reagents:

  • Glycocyamine standard

  • This compound (Internal Standard, IS)

  • Human plasma (collected in EDTA or heparin tubes)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Microcentrifuge tubes

2. Sample Preparation:

  • Prepare a stock solution of the internal standard (this compound) in ultrapure water at a concentration of 1 mg/mL.

  • Create a working internal standard solution by diluting the stock solution to 10 µg/mL in methanol. This solution will also serve as the protein precipitation agent.

  • Thaw plasma samples on ice.

  • In a microcentrifuge tube, add 50 µL of plasma.

  • Add 200 µL of the working internal standard solution to the plasma sample.

  • Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in methanol

    • Gradient: A linear gradient from 2% to 98% B over 5 minutes, followed by a 2-minute re-equilibration at 2% B.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Glycocyamine: Precursor ion (m/z) 118.1 → Product ion (m/z) 76.1

      • This compound (IS): Precursor ion (m/z) 121.1 → Product ion (m/z) 78.1

    • Optimize instrument parameters (e.g., collision energy, declustering potential) for maximum signal intensity.

4. Data Analysis:

  • Construct a calibration curve using known concentrations of unlabeled glycocyamine spiked into a surrogate matrix (e.g., charcoal-stripped plasma) and a fixed concentration of the internal standard.

  • Quantify the concentration of glycocyamine in the unknown samples by calculating the peak area ratio of the analyte to the internal standard and interpolating from the calibration curve.

Figure 2: Workflow for glycocyamine quantification.

Protocol 2: Metabolic Flux Analysis of Creatine Synthesis

This protocol outlines a general approach for using this compound as a tracer to study the rate of creatine synthesis in a cell culture model.

1. Cell Culture and Labeling:

  • Culture cells of interest (e.g., hepatocytes) in standard growth medium to the desired confluency.

  • Prepare a labeling medium by supplementing the base medium with a known concentration of this compound (e.g., 100 µM).

  • Remove the standard growth medium and replace it with the labeling medium.

  • Incubate the cells for various time points (e.g., 0, 1, 2, 4, 8 hours).

2. Metabolite Extraction:

  • At each time point, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Quench metabolism by adding ice-cold 80% methanol.

  • Scrape the cells and collect the cell lysate in a microcentrifuge tube.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant containing the metabolites.

  • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

3. LC-MS/MS Analysis:

  • Reconstitute the dried metabolites in a suitable solvent (e.g., 50% methanol in water).

  • Analyze the samples using LC-MS/MS as described in Protocol 1, but with additional MRM transitions for labeled and unlabeled creatine.

    • Creatine (unlabeled): Precursor ion (m/z) 132.1 → Product ion (m/z) 90.1

    • Creatine (from this compound): Precursor ion (m/z) 135.1 → Product ion (m/z) 93.1

4. Data Analysis and Flux Calculation:

  • Determine the isotopic enrichment of the creatine pool at each time point by calculating the ratio of the peak area of labeled creatine to the total creatine (labeled + unlabeled).

  • The rate of appearance of labeled creatine reflects the rate of creatine synthesis from the exogenous labeled glycocyamine.

  • Mathematical modeling can be applied to these data to calculate the metabolic flux through the creatine synthesis pathway.

Figure 3: Metabolic flux analysis workflow.

Conclusion

This compound is a powerful and versatile tool for researchers in the fields of metabolism, clinical chemistry, and drug development. Its well-defined biochemical properties and its role as a direct precursor to creatine make it ideal for use as an internal standard for accurate quantification and as a tracer for dynamic studies of metabolic pathways. The detailed protocols provided in this guide offer a foundation for the application of this valuable compound in a variety of research settings.

References

Unlocking Creatine Synthesis: A Technical Guide to Labeled Glycocyamine Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of labeled glycocyamine (B1671910) and its precursors in the intricate study of creatine (B1669601) synthesis. Creatine, a vital molecule for cellular energy homeostasis, is synthesized through a two-step enzymatic process. Understanding the kinetics and regulation of this pathway is paramount for research into metabolic disorders, neurological conditions, and the development of novel therapeutic interventions. Stable isotope tracers, particularly labeled forms of the creatine precursor glycocyamine (guanidinoacetate), provide a powerful tool for elucidating the dynamics of creatine metabolism in vivo.

The Creatine Synthesis Pathway: A Two-Step Process

Creatine biosynthesis primarily involves two key enzymes: L-arginine:glycine (B1666218) amidinotransferase (AGAT) and guanidinoacetate N-methyltransferase (GAMT).[1][2][3] The process begins in the kidneys and pancreas, where AGAT catalyzes the transfer of an amidino group from L-arginine to glycine, forming glycocyamine and L-ornithine.[3] Glycocyamine is then transported to the liver, where GAMT methylates it using S-adenosylmethionine (SAM) as a methyl donor to produce creatine.[3]

The regulation of this pathway is crucial for maintaining creatine homeostasis. Creatine itself acts as a feedback inhibitor, primarily by repressing the expression of the AGAT enzyme at the transcriptional level.[4] This feedback mechanism is a key area of investigation in creatine-related research.

Quantifying Creatine Synthesis: The Power of Isotopic Labeling

Stable isotope labeling is a cornerstone technique for quantifying the rate of creatine synthesis in vivo. By introducing a labeled precursor, such as isotopically enriched glycocyamine or its own precursors like glycine and arginine, researchers can trace the metabolic fate of these molecules and calculate the rate of appearance of labeled creatine. This provides a dynamic measure of synthesis, known as the fractional synthesis rate (FSR).

Experimental Protocols for In Vivo Creatine Synthesis Rate Measurement

The following outlines a general experimental protocol for measuring the in vivo fractional synthesis rate of creatine using a primed, constant infusion of a stable isotope-labeled precursor, such as [1-¹³C]glycine or ¹⁵N₂-guanidino arginine.[5]

1. Subject Preparation:

  • Subjects are typically placed on a creatine-free diet for a specified period (e.g., 5 days) prior to the study to minimize dietary creatine interference.[5]

  • Fasting overnight before the tracer infusion is also a common practice.

2. Tracer Administration:

  • A primed, constant intravenous infusion of the labeled tracer is administered. The "primed" dose is a larger initial bolus designed to rapidly bring the tracer to a steady-state concentration in the body, followed by a continuous infusion to maintain this steady state.[5]

3. Sample Collection:

  • Blood samples are collected at baseline (before the infusion) and at regular intervals during the infusion to monitor the isotopic enrichment of the precursor (e.g., labeled glycine or arginine) and the product (labeled glycocyamine and creatine) in plasma.[5]

  • Urine samples may also be collected to measure the excretion of labeled and unlabeled creatine and creatinine.

4. Sample Preparation and Analysis:

  • Plasma samples are deproteinized, typically using methanol (B129727) or acetonitrile.[6][7]

  • The supernatant is then analyzed using either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to determine the isotopic enrichment of creatine, glycocyamine, and the precursor amino acid.[6][7][8]

  • Derivatization of the analytes (e.g., to form butyl esters) may be necessary to improve their chromatographic properties and sensitivity in the mass spectrometer.[7]

5. Calculation of Fractional Synthesis Rate (FSR):

  • The FSR of creatine is calculated based on the rate of incorporation of the labeled precursor into the creatine pool over time. This is determined by measuring the isotopic enrichment of creatine in plasma at different time points during the infusion.

Quantitative Data from Labeled Precursor Studies

The use of stable isotope tracers has yielded valuable quantitative data on the dynamics of creatine synthesis. The following tables summarize key findings from studies utilizing labeled precursors.

ParameterValueLabeled PrecursorStudy PopulationReference
Fractional Synthesis Rate (FSR) of Glycocyamine from Arginine 81%¹⁵N₂-guanidino arginineHealthy adult men[6]
Fractional Synthesis Rate (FSR) of Creatine from Arginine 9%¹⁵N₂-guanidino arginineHealthy adult men[6]
Plasma Arginine Flux 93 µmol/kg/hr¹⁵N₂-guanidino arginineHealthy adult men[6]
Plasma Enrichment of Arginine Tracer 6.1 APE (±1.05%)¹⁵N₂-guanidino arginineHealthy adult men[6]
Plasma Enrichment of Glycocyamine 4.92 APE (±0.8%)¹⁵N₂-guanidino arginineHealthy adult men[6]
Plasma Enrichment of Creatine 0.55 APE (±0.1%)¹⁵N₂-guanidino arginineHealthy adult men[6]

APE: Atom Percent Excess

Visualizing the Processes: Pathways and Workflows

Diagrams are essential for visualizing the complex biological and experimental processes involved in creatine synthesis research. The following sections provide Graphviz (DOT language) scripts to generate these diagrams.

Creatine Biosynthesis and Regulatory Pathway

This diagram illustrates the two-step enzymatic synthesis of creatine from glycine and arginine, highlighting the key enzymes and the feedback inhibition of AGAT by creatine.

Creatine_Synthesis_Pathway Glycine Glycine AGAT AGAT (L-arginine:glycine amidinotransferase) Glycine->AGAT Arginine L-Arginine Arginine->AGAT Ornithine L-Ornithine AGAT->Ornithine Kidney, Pancreas Glycocyamine Glycocyamine (Guanidinoacetate) AGAT->Glycocyamine GAMT GAMT (Guanidinoacetate N-methyltransferase) Glycocyamine->GAMT Liver SAM S-adenosyl methionine (SAM) SAM->GAMT SAH S-adenosyl homocysteine (SAH) GAMT->SAH Creatine Creatine GAMT->Creatine Creatine->AGAT Feedback Inhibition (Represses AGAT expression)

Caption: The enzymatic pathway of creatine biosynthesis and its regulation.

Experimental Workflow for In Vivo Creatine Synthesis Measurement

This diagram outlines the key steps in a typical in vivo experiment to measure the fractional synthesis rate of creatine using stable isotope tracers.

Experimental_Workflow Start Start Diet Creatine-Free Diet (5 days) Start->Diet Fasting Overnight Fast Diet->Fasting Infusion Primed, Constant Infusion of Labeled Precursor Fasting->Infusion Sampling Serial Blood Sampling Infusion->Sampling Processing Plasma Deproteinization Sampling->Processing Analysis LC-MS/MS or GC-MS Analysis (Isotopic Enrichment) Processing->Analysis Calculation Calculate Fractional Synthesis Rate (FSR) Analysis->Calculation End End Calculation->End

Caption: A typical experimental workflow for measuring in vivo creatine synthesis.

Conclusion

The use of labeled glycocyamine and its precursors is an indispensable tool in creatine synthesis research. The detailed experimental protocols and quantitative data derived from these studies provide critical insights into the regulation and kinetics of this vital metabolic pathway. For researchers and drug development professionals, a thorough understanding of these techniques is essential for advancing our knowledge of creatine metabolism and for the development of targeted therapies for a range of metabolic and neurological disorders. The continued application and refinement of these isotopic tracer methodologies will undoubtedly lead to further breakthroughs in this important field of study.

References

The Role of Glycocyamine-15N,13C2 in Mapping Metabolic Pathways: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of the stable isotope-labeled compound, Glycocyamine-15N,13C2, in the elucidation and quantification of metabolic pathways, with a primary focus on creatine (B1669601) biosynthesis. This document details the underlying principles, experimental methodologies, data interpretation, and the significant implications for research in metabolic disorders and drug development.

Introduction to Glycocyamine (B1671910) and Creatine Metabolism

Creatine is a vital molecule for cellular energy homeostasis, particularly in tissues with high and fluctuating energy demands such as skeletal muscle and the brain. The endogenous synthesis of creatine is a two-step process involving two key enzymes: L-arginine:glycine (B1666218) amidinotransferase (AGAT) and guanidinoacetate N-methyltransferase (GAMT).

The pathway begins with the synthesis of glycocyamine (also known as guanidinoacetate or GAA) from the amino acids L-arginine and glycine, a reaction catalyzed by AGAT, which is predominantly active in the kidneys. Glycocyamine is then transported to the liver where it is methylated by GAMT to form creatine, with S-adenosylmethionine (SAM) serving as the methyl donor. Following its synthesis, creatine is released into the bloodstream and taken up by target tissues via the creatine transporter, SLC6A8.

Deficiencies in either AGAT or GAMT, or the SLC6A8 transporter, lead to cerebral creatine deficiency syndromes (CCDS), a group of inherited metabolic disorders characterized by intellectual disability, seizures, and developmental delays. Therefore, the ability to accurately map and quantify the flux through the creatine biosynthesis pathway is of paramount importance for diagnosing these conditions and for developing and evaluating novel therapeutic strategies.

This compound as a Metabolic Tracer

This compound is a stable isotope-labeled analog of glycocyamine. The incorporation of heavy isotopes (¹⁵N and ¹³C) at specific atomic positions allows researchers to trace the metabolic fate of glycocyamine as it is converted to creatine. By administering this compound and subsequently measuring the isotopic enrichment in the creatine pool, it is possible to quantify the rate of creatine synthesis. This technique, known as stable isotope tracer metabolic flux analysis, offers a powerful tool for studying the dynamics of this pathway in vivo and in vitro.

The use of a dual-labeled tracer like this compound provides a distinct mass shift that can be readily detected by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, allowing for clear differentiation from the endogenous, unlabeled molecules.

Quantitative Data from Isotopic Tracer Studies

The primary quantitative output from a tracer study using this compound is the rate of appearance of the labeled creatine. This data can be used to calculate the fractional synthesis rate (FSR) of creatine. While specific data from studies utilizing this compound is not widely published, the following table presents representative data adapted from a similar study that used [1-¹³C]glycine to trace creatine synthesis. This illustrates the type of quantitative information that can be obtained.

Table 1: Representative Isotopic Enrichment of Glycocyamine and Creatine in Plasma Following Administration of a Labeled Precursor.

Time Point (minutes)Glycocyamine Isotopic Enrichment (M+1, %)Creatine Isotopic Enrichment (M+1, %)
00.00.0
304.50.1
604.80.2
904.70.3
1204.60.4
1804.50.6
2404.40.8

This data is illustrative and adapted from a study using a labeled glycine precursor to demonstrate the expected trend of rapid precursor enrichment followed by a slower, steady increase in the labeled product.

In addition to kinetic data, the use of isotopically labeled internal standards, including this compound, is crucial for the accurate quantification of endogenous metabolite concentrations in biological samples.

Table 2: Typical Concentrations of Glycocyamine and Creatine in Human Plasma.

AnalyteConcentration Range (µmol/L) in Healthy Adults
Glycocyamine (GAA)0.1 - 0.5
Creatine20 - 60

Experimental Protocols

The following is a detailed, representative protocol for an in vivo study to measure the fractional synthesis rate of creatine using an isotopically labeled precursor, adapted for the use of this compound.

In Vivo Administration and Sample Collection

Objective: To determine the in vivo fractional synthesis rate of creatine.

Materials:

  • This compound (sterile, pyrogen-free solution for infusion)

  • Saline solution (0.9% NaCl)

  • Infusion pump

  • Catheters for intravenous infusion and blood sampling

  • EDTA-coated blood collection tubes

  • Centrifuge

  • -80°C freezer

Procedure:

  • Subject Preparation: The study should be conducted after an overnight fast. Two intravenous catheters are placed in contralateral arm veins, one for the infusion of the tracer and the other for blood sampling.

  • Baseline Blood Sample: A baseline blood sample (5 mL) is collected in an EDTA tube before the start of the infusion.

  • Tracer Infusion: A primed-constant infusion of this compound is initiated. A priming bolus is administered to rapidly achieve a steady-state isotopic enrichment in the plasma glycocyamine pool, followed by a continuous infusion for a period of 4-6 hours. The exact infusion rate should be determined based on the subject's body weight and the desired level of isotopic enrichment.

  • Blood Sampling: Blood samples (5 mL) are collected into EDTA tubes at regular intervals (e.g., every 30 minutes) throughout the infusion period.

  • Sample Processing: Immediately after collection, blood samples are centrifuged at 3000 x g for 10 minutes at 4°C to separate the plasma. The plasma is then transferred to labeled cryovials and stored at -80°C until analysis.

Sample Preparation and Analytical Methodology (LC-MS/MS)

Objective: To quantify the isotopic enrichment of glycocyamine and creatine in plasma samples.

Materials:

  • Plasma samples

  • Internal standards (e.g., [¹³C₂]-guanidinoacetate, [D₃]-creatine)

  • Acetonitrile (B52724)

  • Methanol (B129727)

  • Formic acid

  • Solid Phase Extraction (SPE) cartridges (optional, for sample cleanup)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Protein Precipitation: To 100 µL of plasma, add 400 µL of a cold (-20°C) protein precipitation solution (e.g., acetonitrile or methanol containing the internal standards).

  • Vortex and Centrifuge: Vortex the mixture vigorously for 30 seconds and then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Evaporation and Reconstitution: The supernatant is evaporated to dryness under a stream of nitrogen gas. The dried extract is then reconstituted in a suitable mobile phase (e.g., 100 µL of 0.1% formic acid in water).

  • LC-MS/MS Analysis: The reconstituted sample is injected into the LC-MS/MS system. Chromatographic separation is typically achieved on a C18 column. The mass spectrometer is operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) to detect and quantify the unlabeled and labeled forms of glycocyamine and creatine, as well as the internal standards.

Visualizing Metabolic Pathways and Workflows

Diagrams are essential for visualizing the complex relationships in metabolic pathways and the logical flow of experimental procedures.

Creatine_Biosynthesis_Pathway cluster_kidney Kidney (Mitochondria) cluster_transport1 Transport cluster_liver Liver (Cytoplasm) cluster_transport2 Transport cluster_target_tissue Target Tissue (e.g., Muscle, Brain) Arginine L-Arginine AGAT AGAT Arginine->AGAT Glycine L-Glycine Glycine->AGAT Ornithine L-Ornithine AGAT->Ornithine Glycocyamine Glycocyamine (Guanidinoacetate) AGAT->Glycocyamine Bloodstream1 Bloodstream Glycocyamine->Bloodstream1 Glycocyamine_liver Glycocyamine Bloodstream1->Glycocyamine_liver GAMT GAMT SAH S-Adenosyl- homocysteine GAMT->SAH Creatine Creatine GAMT->Creatine SAM S-Adenosyl- methionine SAM->GAMT Bloodstream2 Bloodstream Creatine->Bloodstream2 Glycocyamine_liver->GAMT SLC6A8 SLC6A8 Transporter Bloodstream2->SLC6A8 Creatine_tissue Creatine SLC6A8->Creatine_tissue Phosphocreatine Phosphocreatine Creatine_tissue->Phosphocreatine Creatine Kinase

Caption: The creatine biosynthesis pathway.

Experimental_Workflow cluster_invivo In Vivo Phase cluster_lab Laboratory Phase cluster_data Data Analysis Fasting Overnight Fasting Catheterization IV Catheter Placement Fasting->Catheterization Baseline Baseline Blood Sample Catheterization->Baseline Infusion Primed-Constant Infusion of this compound Baseline->Infusion Sampling Serial Blood Sampling Infusion->Sampling Centrifugation Centrifugation to Separate Plasma Sampling->Centrifugation Storage Plasma Storage at -80°C Centrifugation->Storage Preparation Sample Preparation (Protein Precipitation) Storage->Preparation Analysis LC-MS/MS Analysis Preparation->Analysis Quantification Quantification of Labeled and Unlabeled Analytes Analysis->Quantification Calculation Calculation of Isotopic Enrichment and FSR Quantification->Calculation

Caption: Experimental workflow for a tracer study.

Applications in Drug Development and Clinical Research

The use of this compound and similar tracers has significant implications for both basic and clinical research:

  • Diagnosis of Creatine Deficiency Syndromes: By directly measuring the flux through the creatine synthesis pathway, it is possible to identify patients with AGAT or GAMT deficiency.

  • Therapeutic Monitoring: This technique can be used to assess the efficacy of treatments for creatine deficiency syndromes, such as enzyme replacement therapy or gene therapy, by monitoring the restoration of creatine synthesis.

  • Pharmacodynamic Studies: In the development of drugs that may impact amino acid metabolism or methylation pathways, this compound can be used as a sensitive biomarker to detect off-target effects.

  • Understanding Disease Pathophysiology: By studying creatine metabolism in various disease states (e.g., neurodegenerative diseases, muscular dystrophies), researchers can gain insights into the role of altered energy metabolism in the pathophysiology of these conditions.

Conclusion

This compound is a valuable tool for researchers and clinicians interested in the dynamic regulation of creatine metabolism. The ability to precisely quantify the rate of creatine synthesis provides a window into a critical aspect of cellular energy homeostasis. The methodologies outlined in this guide, while requiring specialized equipment and expertise, offer a robust approach to mapping this vital metabolic pathway. As our understanding of the intricate connections between metabolism and disease grows, the application of stable isotope tracers like this compound will undoubtedly play an increasingly important role in advancing biomedical research and drug development.

An In-depth Technical Guide to Using Glycocyamine-¹⁵N,¹³C₂ as a Tracer for Metabolic Disorders

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide details the application of the stable isotope tracer Glycocyamine-¹⁵N,¹³C₂ in the study of metabolic disorders, particularly inborn errors of creatine (B1669601) synthesis. It provides a comprehensive overview of the underlying biochemistry, experimental design, analytical methodologies, and data interpretation.

Introduction to Creatine Metabolism and its Disorders

Creatine is a vital molecule for cellular energy homeostasis, particularly in tissues with high and fluctuating energy demands such as the brain and muscle. The endogenous synthesis of creatine is a two-step process primarily involving the kidneys and the liver. Inborn errors of creatine metabolism are a group of genetic disorders that impair the synthesis or transport of creatine, leading to severe neurological and muscular symptoms.[1]

Two key enzymatic defects in the creatine synthesis pathway are:

  • Arginine:glycine amidinotransferase (AGAT) deficiency: This disorder is caused by mutations in the GATM gene and leads to a deficiency in the first enzyme of the pathway, resulting in low levels of both glycocyamine (B1671910) (guanidinoacetate) and creatine.[1]

  • Guanidinoacetate methyltransferase (GAMT) deficiency: Caused by mutations in the GAMT gene, this disorder affects the second step of creatine synthesis. It is characterized by the accumulation of glycocyamine and a deficiency of creatine.[1]

Stable isotope tracers, such as Glycocyamine-¹⁵N,¹³C₂, offer a powerful tool to non-invasively study the kinetics of creatine synthesis in vivo. By tracing the metabolic fate of the labeled glycocyamine, researchers can quantify the rate of its conversion to creatine, providing insights into enzyme function and the efficacy of therapeutic interventions.[2][3]

The Role of Glycocyamine-¹⁵N,¹³C₂ as a Metabolic Tracer

Glycocyamine-¹⁵N,¹³C₂ is a stable, non-radioactive isotopologue of glycocyamine. The incorporation of heavy isotopes (¹⁵N and ¹³C) allows for its differentiation from the endogenous, unlabeled molecules using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[3] When introduced into a biological system, Glycocyamine-¹⁵N,¹³C₂ follows the same metabolic pathway as endogenous glycocyamine, acting as a direct precursor for the synthesis of labeled creatine.

The primary applications of Glycocyamine-¹⁵N,¹³C₂ in metabolic research include:

  • Metabolic Flux Analysis (MFA): Quantifying the rate (flux) of creatine synthesis in healthy individuals and in patients with metabolic disorders.

  • Enzyme Activity Assessment: Providing a dynamic measure of GAMT enzyme activity in vivo.

  • Diagnostic Investigations: Aiding in the differential diagnosis of inborn errors of creatine metabolism.

  • Pharmacodynamic Studies: Evaluating the efficacy of therapeutic strategies aimed at restoring creatine levels or reducing toxic metabolite accumulation.

Biochemical Pathway of Creatine Synthesis

The synthesis of creatine from its precursors, arginine and glycine, is a two-step enzymatic process.

Creatine_Synthesis_Pathway cluster_kidney Kidney cluster_liver Liver Arginine Arginine AGAT AGAT Arginine->AGAT Glycine Glycine Glycine->AGAT Ornithine Ornithine AGAT->Ornithine Glycocyamine Glycocyamine (Guanidinoacetate) AGAT->Glycocyamine Glycocyamine_liver Glycocyamine Glycocyamine->Glycocyamine_liver Transport to Liver SAM S-Adenosyl- methionine (SAM) GAMT GAMT SAM->GAMT SAH S-Adenosyl- homocysteine (SAH) GAMT->SAH Creatine Creatine GAMT->Creatine Glycocyamine_liver->GAMT

Figure 1: Creatine Synthesis Pathway.

Quantitative Data on Creatine Metabolites

The following tables summarize typical concentrations of creatine and its precursor, glycocyamine (guanidinoacetate), in various biological fluids in healthy individuals and in patients with AGAT and GAMT deficiencies.

Table 1: Guanidinoacetate (Glycocyamine) Concentrations

ConditionPlasma (μmol/L)Urine (mmol/mol creatinine)Cerebrospinal Fluid (μmol/L)
Healthy Controls 1.08 ± 0.31[4]53.9 ± 25.9[4]0.114 ± 0.068[4]
AGAT Deficiency Low / Undetectable[1]Low / Undetectable[1]Low / Undetectable
GAMT Deficiency Highly Elevated[4]Highly Elevated[1]Highly Elevated[4]

Table 2: Creatine Concentrations

ConditionPlasma (μmol/L)Urine (mmol/mol creatinine)Cerebrospinal Fluid (μmol/L)
Healthy Controls 25 - 100100 - 80030 - 100
AGAT Deficiency LowLowLow
GAMT Deficiency LowLowLow

Note: Reference ranges can vary between laboratories and with age.

Experimental Protocols

The following protocols are adapted from established methodologies for in vivo stable isotope tracer studies of creatine metabolism.[2][3]

In Vivo Tracer Administration and Sample Collection

This protocol describes a primed-constant rate infusion of Glycocyamine-¹⁵N,¹³C₂ to determine the in vivo fractional synthesis rate of creatine.

Experimental_Workflow cluster_protocol In Vivo Tracer Study Workflow start Subject Fasting iv_line Establish IV Lines start->iv_line baseline Baseline Blood Sample iv_line->baseline prime Primed Bolus (Glycocyamine-¹⁵N,¹³C₂) baseline->prime infusion Constant Infusion (Glycocyamine-¹⁵N,¹³C₂) prime->infusion sampling Timed Blood Sampling infusion->sampling (e.g., every 30 min) processing Plasma Separation sampling->processing analysis LC-MS/MS Analysis processing->analysis end Data Analysis analysis->end

Figure 2: In Vivo Tracer Experiment Workflow.

Materials:

  • Sterile, pyrogen-free Glycocyamine-¹⁵N,¹³C₂ solution for injection.

  • Infusion pump.

  • Catheters for intravenous access.

  • Blood collection tubes (e.g., EDTA-coated).

  • Centrifuge.

Procedure:

  • Subject Preparation: The study participant should be in a post-absorptive state (e.g., overnight fast).

  • Intravenous Access: Establish two intravenous lines, one for tracer infusion and one for blood sampling.

  • Baseline Sample: Collect a baseline blood sample before the start of the infusion.

  • Primed Bolus: Administer a priming dose of Glycocyamine-¹⁵N,¹³C₂ to rapidly achieve isotopic steady-state in the glycocyamine pool.

  • Constant Infusion: Immediately following the bolus, begin a constant-rate infusion of Glycocyamine-¹⁵N,¹³C₂.

  • Timed Blood Sampling: Collect blood samples at regular intervals (e.g., every 30 minutes for 4-6 hours).

  • Sample Processing: Immediately after collection, centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.

Sample Preparation for Mass Spectrometry

This protocol describes the preparation of plasma samples for the analysis of labeled and unlabeled glycocyamine and creatine.

Materials:

  • Internal standards (e.g., [²H₃]creatine and unlabeled glycocyamine).

  • Acetonitrile.

  • Derivatization reagents (if required by the specific MS method).

  • Solid-phase extraction (SPE) cartridges (optional, for sample cleanup).

Procedure:

  • Thaw Samples: Thaw plasma samples on ice.

  • Add Internal Standards: Spike a known amount of internal standards into each plasma sample.

  • Protein Precipitation: Precipitate proteins by adding a sufficient volume of cold acetonitrile. Vortex and centrifuge to pellet the proteins.

  • Supernatant Collection: Transfer the supernatant containing the metabolites to a new tube.

  • Drying: Evaporate the supernatant to dryness under a stream of nitrogen.

  • Derivatization (if necessary): Reconstitute the dried extract and perform derivatization according to the chosen analytical method. This step enhances the volatility and chromatographic properties of the analytes.

  • Reconstitution: Reconstitute the final sample in a suitable solvent for injection into the LC-MS/MS system.

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole tandem mass spectrometer.

Analytical Method:

  • Chromatographic Separation: Develop a chromatographic method to separate glycocyamine and creatine from other plasma components. A reversed-phase or HILIC column can be used.

  • Mass Spectrometric Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Define specific precursor-to-product ion transitions for unlabeled glycocyamine, Glycocyamine-¹⁵N,¹³C₂, unlabeled creatine, and the newly synthesized labeled creatine.

  • Quantification: Calculate the concentrations and isotopic enrichments of glycocyamine and creatine by comparing the peak areas of the analytes to those of the internal standards.

Data Analysis and Interpretation

The primary outcome of the tracer study is the determination of the fractional synthesis rate (FSR) of creatine. This is calculated from the rate of incorporation of the ¹⁵N and ¹³C labels from Glycocyamine-¹⁵N,¹³C₂ into the creatine pool over time.

The isotopic enrichment of creatine in the plasma is plotted against time. The slope of the linear portion of this curve, divided by the isotopic enrichment of the precursor (glycocyamine) at isotopic steady-state, provides the FSR of creatine.

Logical_Relationship cluster_data Data Interpretation Logic tracer Administer Glycocyamine-¹⁵N,¹³C₂ measure_precursor Measure Plasma [¹⁵N,¹³C₂]Glycocyamine Enrichment tracer->measure_precursor measure_product Measure Plasma [¹⁵N,¹³C₂]Creatine Enrichment over Time tracer->measure_product calculate_fsr Calculate Creatine Fractional Synthesis Rate (FSR) measure_precursor->calculate_fsr measure_product->calculate_fsr assess_gamt Assess GAMT Activity calculate_fsr->assess_gamt

Figure 3: Logical Flow of Data Interpretation.

Interpretation of Results:

  • Healthy Individuals: A measurable FSR of creatine will be observed, reflecting normal GAMT activity.

  • GAMT Deficiency: The incorporation of the label from Glycocyamine-¹⁵N,¹³C₂ into creatine will be significantly reduced or absent, resulting in a very low or undetectable FSR. This directly reflects the deficient GAMT enzyme activity.

  • AGAT Deficiency: While not the primary application for this specific tracer, the baseline levels of endogenous glycocyamine would be extremely low. The administered tracer would be converted to creatine, demonstrating functional GAMT activity.

Conclusion

Glycocyamine-¹⁵N,¹³C₂ is a powerful and precise tool for the in-depth investigation of creatine metabolism. Its application in metabolic tracer studies provides invaluable quantitative data on the kinetics of creatine synthesis. This information is crucial for advancing our understanding of the pathophysiology of inborn errors of creatine metabolism, for developing and refining diagnostic methods, and for evaluating the efficacy of novel therapeutic interventions. The methodologies outlined in this guide provide a robust framework for researchers and drug development professionals to effectively utilize this tracer in their studies.

References

An In-depth Technical Guide on Guanidinoacetate-¹⁵N,¹³C₂: Structure and Biochemical Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopically labeled compound Guanidinoacetate-¹⁵N,¹³C₂, detailing its chemical structure, core biochemical functions, and its application in metabolic research. This document is intended to serve as a valuable resource for professionals in the fields of biochemistry, drug development, and clinical research who are interested in creatine (B1669601) metabolism and related disorders.

Chemical Structure and Properties

Guanidinoacetate-¹⁵N,¹³C₂ is a stable isotope-labeled version of guanidinoacetate (GAA), a naturally occurring amino acid derivative. The isotopic labels are strategically placed to facilitate its use as a tracer in metabolic studies.

Molecular Formula: ¹³C₂¹²CH₇¹⁵N¹⁴N₂O₂

Labeled Positions: The two carbon atoms of the acetate (B1210297) backbone are replaced with Carbon-13 (¹³C), and one of the nitrogen atoms in the guanidino group is replaced with Nitrogen-15 (¹⁵N).

Chemical Structure:

Key Properties:

PropertyValue
CAS Number (Labeled) 2483829-93-0[1]
Molecular Weight ~120.09 g/mol [1]
Appearance White Solid
Purity Typically >95%
Storage -20°C, protected from light

The presence of the stable isotopes allows for the precise tracking and quantification of this molecule and its metabolic products using mass spectrometry and other analytical techniques, without the safety concerns associated with radioactive isotopes.

Biochemical Function: The Precursor to Creatine

The primary and most well-established biochemical function of guanidinoacetate is its role as the immediate and sole precursor in the de novo synthesis of creatine.[2][3] Creatine is a vital molecule for cellular energy metabolism, particularly in tissues with high and fluctuating energy demands such as skeletal muscle and the brain.

The synthesis of creatine from guanidinoacetate is a two-step enzymatic process that spans different organs:

  • Step 1: Synthesis of Guanidinoacetate (GAA): This initial step occurs predominantly in the kidneys. The enzyme L-arginine:glycine (B1666218) amidinotransferase (AGAT) catalyzes the transfer of an amidino group from L-arginine to glycine, producing GAA and ornithine.[2][3]

  • Step 2: Methylation of GAA to Creatine: The newly synthesized GAA is then transported via the bloodstream to the liver. In the liver, the enzyme guanidinoacetate N-methyltransferase (GAMT) catalyzes the methylation of GAA to form creatine. This reaction utilizes S-adenosylmethionine (SAM) as the methyl group donor.[2][3]

The synthesized creatine is subsequently released into the circulation and taken up by target tissues, where it is converted to phosphocreatine, a high-energy phosphate (B84403) buffer that plays a crucial role in regenerating adenosine (B11128) triphosphate (ATP).

Signaling and Metabolic Pathways

The creatine biosynthesis pathway is a critical component of cellular energy homeostasis. The use of isotopically labeled tracers like Guanidinoacetate-¹⁵N,¹³C₂ is instrumental in studying the flux through this pathway under various physiological and pathological conditions.

Creatine_Biosynthesis cluster_kidney Kidney cluster_blood Bloodstream cluster_liver Liver Arginine L-Arginine AGAT AGAT Arginine->AGAT Glycine Glycine Glycine->AGAT GAA Guanidinoacetate (GAA) GAA_blood GAA GAA->GAA_blood Transport Ornithine Ornithine AGAT->GAA AGAT->Ornithine GAA_liver Guanidinoacetate (GAA) GAA_blood->GAA_liver Uptake GAMT GAMT GAA_liver->GAMT SAM S-adenosylmethionine (SAM) SAM->GAMT SAH S-adenosylhomocysteine (SAH) Creatine Creatine GAMT->SAH GAMT->Creatine

Creatine Biosynthesis Pathway

Quantitative Data

Plasma Concentrations of Guanidinoacetate
PopulationMean Plasma GAA Concentration (μmol/L)Standard Deviation (μmol/L)
Healthy Adults 5.02[4][5]1.84[4][5]
Healthy Children (5-10 years) 3.91[4][5]0.76[4][5]
Children with GAMT Deficiency 11.57 - 15.16[4][5]-
Enzyme Kinetics of GAMT

Studies on GAMT have determined its affinity for its substrate, guanidinoacetate.

SubstrateApparent Km (mM)
Guanidinoacetate 0.050 - 0.096[6][7]
S-adenosylmethionine 0.0012 - 0.0034[6]

Note: These kinetic parameters were determined using unlabeled or ¹⁴C-labeled guanidinoacetate. The kinetic properties of Guanidinoacetate-¹⁵N,¹³C₂ are expected to be very similar due to the negligible kinetic isotope effect of these stable isotopes in this biological system.

In Vivo Production and Turnover

Tracer studies using labeled precursors have been instrumental in quantifying the dynamics of creatine synthesis.

ParameterValueTracer Used
Renal GAA Production (Human) ~1.1 μmol/L (arteriovenous difference)[2]Endogenous
Renal GAA Production (Rat) ~5.0 μmol/L (arteriovenous difference)[2]Endogenous
GAA Isotopic Enrichment Plateau Reached by 30 minutes post-infusion[8][1-¹³C]glycine
Creatine Fractional Synthesis Rate Slow (slope = 0.00097)[8][1-¹³C]glycine

The rapid plateau of labeled GAA enrichment suggests a small pool size and/or a rapid turnover rate of this metabolite.[8]

Experimental Protocols

The use of Guanidinoacetate-¹⁵N,¹³C₂ as an internal standard or a metabolic tracer requires robust and sensitive analytical methods. The following sections outline key aspects of experimental protocols based on published literature.

Synthesis of Guanidinoacetate-¹⁵N,¹³C₂

A common method for the synthesis of isotopically labeled guanidinoacetate involves the reaction of labeled glycine with cyanamide (B42294).

Procedure:

  • Dissolve [¹³C₂, ¹⁵N]glycine and cyanamide in water.

  • Add concentrated ammonium (B1175870) hydroxide (B78521) to the mixture.

  • Stir the reaction mixture at room temperature for several days.

  • The precipitated Guanidinoacetate-¹⁵N,¹³C₂ is then filtered.

  • Wash the product sequentially with ice-cold water and acetone.

  • The final product's chemical and isotopic purity should be verified by mass spectrometry.[8]

Sample Preparation for Mass Spectrometry Analysis

Proper sample preparation is critical for accurate quantification. This typically involves protein precipitation and derivatization.

Plasma Sample Preparation (for GC-MS):

  • Spike plasma samples with a known amount of Guanidinoacetate-¹⁵N,¹³C₂ as an internal standard.

  • Precipitate proteins using an organic solvent such as acetonitrile.

  • Centrifuge to pellet the precipitated proteins and collect the supernatant.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Derivatize the dried residue to increase volatility for GC-MS analysis. A common two-step derivatization involves:

Plasma Sample Preparation (for LC-MS/MS):

  • Spike plasma samples with a known amount of labeled internal standard (e.g., ¹³C₂-GAA).

  • Precipitate proteins with acetonitrile.

  • Centrifuge and collect the supernatant.

  • Derivatize the analytes to butyl-esters to enhance sensitivity.[9]

Analytical Methodology: Mass Spectrometry

Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for the analysis of Guanidinoacetate-¹⁵N,¹³C₂.

GC-MS Analysis:

  • Derivatization: As described in the sample preparation section.

  • Ionization Mode: Negative Chemical Ionization (NCI) is often used for high sensitivity.

  • Selected Ion Monitoring (SIM): Monitor the mass-to-charge ratios (m/z) corresponding to the derivatized labeled and unlabeled guanidinoacetate. For the bis(trifluoromethyl)pyrimidine methyl ester derivative, the molecular ion of unlabeled GAA is m/z 303, while that of [¹³C₂,¹⁵N]GAA is m/z 306.[8]

LC-MS/MS Analysis:

  • Derivatization: Butyl-ester derivatization is commonly employed.

  • Ionization Mode: Positive Electrospray Ionization (ESI).

  • Multiple Reaction Monitoring (MRM): This highly specific and sensitive technique is used to monitor the transition of a precursor ion to a specific product ion.

    • For Butyl-ester of GAA: m/z 174.1 -> 101.0

    • For Butyl-ester of ¹³C₂-GAA: m/z 176.1 -> 103.0[9]

Experimental Workflow for a Tracer Study

While a detailed in vivo tracer study protocol specifically using Guanidinoacetate-¹⁵N,¹³C₂ is not extensively documented in publicly available literature, a general workflow can be conceptualized based on studies using other labeled precursors.

Tracer_Study_Workflow start Start: Subject Preparation (Fasting) infusion Primed-Constant Infusion of Guanidinoacetate-¹⁵N,¹³C₂ Tracer start->infusion sampling Serial Blood Sampling (e.g., at timed intervals) infusion->sampling processing Plasma Separation and Storage (-80°C) sampling->processing preparation Sample Preparation: - Protein Precipitation - Derivatization processing->preparation analysis LC-MS/MS or GC-MS Analysis (Quantification of labeled and unlabeled GAA and Creatine) preparation->analysis modeling Kinetic Modeling (Calculation of flux rates, pool sizes, etc.) analysis->modeling end End: Data Interpretation modeling->end

Tracer Study Workflow

Conclusion

Guanidinoacetate-¹⁵N,¹³C₂ is a powerful tool for researchers and drug development professionals investigating creatine metabolism. Its well-defined chemical structure and critical role as the sole precursor to creatine make it an ideal tracer for in vivo metabolic studies. The use of this stable isotope-labeled compound, in conjunction with advanced mass spectrometry techniques, allows for the precise quantification of metabolic fluxes and the elucidation of the dynamics of creatine synthesis in both health and disease. While detailed protocols for its use as a metabolic tracer are not widely published, the foundational methods for its synthesis and analysis are established, providing a strong basis for the design of future studies aimed at unraveling the complexities of energy metabolism. This technical guide serves as a foundational resource to facilitate such research endeavors.

References

The Biological Journey of Isotopically Labeled Guanidinoacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanidinoacetic acid (GAA) is a pivotal endogenous compound, serving as the direct precursor to creatine (B1669601), a molecule central to cellular energy metabolism. The study of its biological fate—absorption, distribution, metabolism, and excretion (ADME)—is crucial for understanding its physiological roles and therapeutic potential. The use of isotopically labeled GAA, incorporating stable isotopes such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), provides a powerful tool to trace its path through the body, distinguishing it from endogenous pools and allowing for precise pharmacokinetic and metabolic analysis. This technical guide synthesizes the current understanding of the biological fate of isotopically labeled guanidinoacetic acid, offering insights for researchers and professionals in drug development.

Core Principles of GAA Metabolism

The primary metabolic pathway for GAA is its conversion to creatine. This two-step process involves two key enzymes:

  • L-arginine:glycine amidinotransferase (AGAT): Primarily located in the kidneys, this enzyme catalyzes the synthesis of GAA from the amino acids L-arginine and glycine.[1]

  • Guanidinoacetate N-methyltransferase (GAMT): This enzyme, found predominantly in the liver, methylates GAA to form creatine, utilizing S-adenosylmethionine (SAM) as a methyl group donor.[1]

Isotopically labeled GAA allows for the precise measurement of the flux through this pathway and the subsequent turnover of the creatine pool.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the pharmacokinetics and metabolism of guanidinoacetic acid. It is important to note that comprehensive ADME studies specifically using isotopically labeled GAA are not extensively published. Therefore, the data presented is a composite derived from studies using both unlabeled and isotopically labeled precursors of GAA, such as [1-¹³C]glycine.

Table 1: Pharmacokinetic Parameters of Guanidinoacetic Acid

ParameterValueSpeciesIsotope UsedAdministration RouteSource
Time to Plateau (Plasma) ~30 minutesHuman[1-¹³C]glycine (precursor)Intravenous Infusion[1]
Turnover Rate RapidHuman[1-¹³C]glycine (precursor)Intravenous Infusion[1]
Urinary Excretion ~90% of administered doseRat[¹⁴C]clothianidin (structurally related guanidino compound)Oral[2]
Fecal Excretion MinorRat[¹⁴C]clothianidin (structurally related guanidino compound)Oral[2]

Note: Data from a structurally related compound is used to infer the likely primary excretion route of GAA due to a lack of specific studies on radiolabeled GAA excretion.

Table 2: Tissue Distribution of Guanidino Compounds

TissueRelative ConcentrationSpeciesIsotope UsedTime PointSource
Kidney HighRat[¹⁴C]clothianidin2 hours post-administration[2]
Liver HighRat[¹⁴C]clothianidin2 hours post-administration[2]
Brain LowRatUnlabeled24 hours post-starvation[3]
Pancreas VariableRatUnlabeled96 hours post-starvation[3]

Note: This data provides a general indication of where guanidino compounds may distribute. Specific quantitative data for isotopically labeled GAA in various tissues is a recognized research gap.

Experimental Protocols

Detailed methodologies are critical for the replication and advancement of research in this field. Below are summaries of key experimental protocols employed in the study of isotopically labeled GAA.

Protocol 1: In Vivo Kinetic Study of GAA and Creatine Synthesis using Labeled Precursor
  • Objective: To determine the in vivo fractional synthesis rate of creatine.

  • Isotope: [1-¹³C]glycine.

  • Subjects: Healthy adult humans.

  • Procedure:

    • A primed, constant-rate intravenous infusion of [1-¹³C]glycine is administered.

    • Blood samples are collected at timed intervals.

    • Plasma is separated and stored at -80°C until analysis.

    • Plasma samples are deproteinized.

    • GAA and creatine are derivatized to form bis(trifluoromethyl)-pyrimidine methyl esters.

    • Isotopic enrichment and concentration of GAA and creatine are determined simultaneously using Gas Chromatography-Mass Spectrometry (GC-MS).[1]

  • Key Findings: This method reveals a rapid turnover of the GAA pool, which reaches an isotopic plateau quickly, in contrast to the much slower turnover of the larger creatine pool.[1]

Protocol 2: Quantitative Analysis of GAA in Biological Fluids using Stable Isotope Dilution GC-MS
  • Objective: Accurate quantification of GAA in urine, plasma, and cerebrospinal fluid.

  • Isotope: [1,2-¹³C₂]GAA (as an internal standard).

  • Procedure:

    • The biological fluid sample is spiked with a known amount of [1,2-¹³C₂]GAA.

    • GAA is converted to its bis(trifluoromethyl)pyrimidine di(tert-butyldimethylsilyl) derivative through a two-step derivatization process.

    • Analysis is performed using a standard benchtop GC-MS system.

    • Selected ion monitoring is used to quantify the endogenous GAA against the isotopically labeled internal standard.[4]

Visualizing the Biological Pathways and Workflows

To facilitate a deeper understanding, the following diagrams, generated using the DOT language, illustrate the core metabolic pathway and a typical experimental workflow.

GAA_Metabolism cluster_kidney Kidney cluster_liver Liver arginine L-Arginine AGAT AGAT arginine->AGAT glycine Glycine glycine->AGAT GAA_kidney Guanidinoacetic Acid (GAA) AGAT->GAA_kidney GAA_liver Guanidinoacetic Acid (GAA) GAA_kidney->GAA_liver Bloodstream Transport GAMT GAMT GAA_liver->GAMT SAM S-adenosylmethionine (SAM) SAM->GAMT Creatine Creatine GAMT->Creatine SAH S-adenosylhomocysteine (SAH) GAMT->SAH

Caption: Metabolic pathway of guanidinoacetic acid to creatine.

Experimental_Workflow cluster_administration Administration cluster_sampling Sample Collection cluster_processing Sample Processing cluster_analysis Analysis admin Administer Isotopically Labeled GAA blood Blood Sampling (Timed Intervals) admin->blood urine Urine/Feces Collection admin->urine plasma Plasma Separation blood->plasma extraction Extraction & Derivatization urine->extraction plasma->extraction ms LC-MS/MS or GC-MS Analysis extraction->ms data Data Analysis (Pharmacokinetics, Metabolite ID) ms->data

Caption: General experimental workflow for a GAA ADME study.

Conclusion and Future Directions

The use of isotopically labeled guanidinoacetic acid is indispensable for elucidating its precise biological fate. Current research, primarily utilizing labeled precursors, has established a rapid turnover for GAA and its efficient conversion to creatine. However, a significant opportunity exists for future research to conduct comprehensive ADME and mass balance studies using directly labeled GAA. Such studies would provide invaluable quantitative data on tissue distribution and excretion, further refining our understanding of GAA metabolism and its potential as a therapeutic agent. For drug development professionals, a thorough characterization of the ADME properties of GAA and its analogues will be a critical step in advancing these compounds through the clinical trial pipeline.

References

Investigating Guanidinoacetate Methyltransferase (GAMT) Deficiency with Glycocyamine-¹⁵N,¹³C₂: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanidinoacetate methyltransferase (GAMT) deficiency is an autosomal recessive inborn error of creatine (B1669601) synthesis characterized by a deficiency of the enzyme GAMT.[1][2] This enzymatic block leads to a systemic depletion of creatine and a toxic accumulation of its precursor, guanidinoacetic acid (GAA).[2][3] The clinical manifestations are severe and primarily affect the central nervous system, including intellectual disability, developmental delay, seizures, and movement disorders.[1][4] Accurate diagnosis and monitoring of therapeutic interventions are crucial for managing this disorder.

Stable isotope tracers offer a powerful tool for in vivo investigation of metabolic pathways. Glycocyamine-¹⁵N,¹³C₂ is a stable isotope-labeled form of GAA that can be used to trace the in vivo conversion of GAA to creatine. This technical guide provides an in-depth overview of the use of Glycocyamine-¹⁵N,¹³C₂ in the investigation of GAMT deficiency, including detailed experimental protocols, data presentation, and visualization of the relevant biochemical pathway and experimental workflow.

Biochemical Pathway in GAMT Deficiency

The synthesis of creatine is a two-step process primarily occurring in the kidneys and liver.[5][6] In the first step, arginine and glycine (B1666218) are converted to guanidinoacetate (GAA) and ornithine by the enzyme arginine:glycine amidinotransferase (AGAT).[5][7] Subsequently, GAMT catalyzes the methylation of GAA, using S-adenosylmethionine (SAM) as a methyl group donor, to form creatine.[5][7] In GAMT deficiency, the second step is impaired, leading to the accumulation of GAA and a deficiency of creatine.[4]

Creatine_Biosynthesis_Pathway cluster_kidney Kidney cluster_liver Liver cluster_deficiency GAMT Deficiency Arginine Arginine AGAT AGAT Arginine->AGAT Glycine Glycine Glycine->AGAT GAA Guanidinoacetate (GAA) (Glycocyamine) GAA_liver Guanidinoacetate (GAA) GAA->GAA_liver Transport to Liver Ornithine Ornithine AGAT->GAA AGAT->Ornithine SAM S-Adenosyl- methionine (SAM) GAMT GAMT SAM->GAMT SAH S-Adenosyl- homocysteine (SAH) Creatine Creatine GAMT->SAH GAMT->Creatine Deficiency Enzymatic Block GAA_liver->GAMT Experimental_Workflow cluster_study_prep Study Preparation cluster_intervention Intervention cluster_data_acq Data Acquisition cluster_data_analysis Data Analysis Recruitment Participant Recruitment (Patient/Control or Animal Model) Consent Informed Consent/ Ethical Approval Recruitment->Consent Baseline Baseline Sample Collection (Blood, Urine) Consent->Baseline TracerAdmin Oral Administration of Glycocyamine-15N,13C2 Baseline->TracerAdmin TimeCourse Time-Course Sample Collection (Blood, Urine) TracerAdmin->TimeCourse SamplePrep Sample Preparation (Extraction, Derivatization) TimeCourse->SamplePrep MS_Analysis LC-MS/MS Analysis (MRM for Labeled Analytes) SamplePrep->MS_Analysis Quantification Quantification of Labeled and Unlabeled GAA/Creatine MS_Analysis->Quantification Enrichment Calculation of Isotopic Enrichment Quantification->Enrichment Kinetics Kinetic Modeling (e.g., Flux Rate Calculation) Enrichment->Kinetics Interpretation Biological Interpretation Kinetics->Interpretation

References

Exploring Inborn Errors of Creatine Metabolism with Stable Isotopes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of inborn errors of creatine (B1669601) metabolism, with a focus on the application of stable isotope labeling for their diagnosis and study. Creatine deficiency syndromes are a group of inherited metabolic disorders characterized by a deficiency of creatine in the brain and muscle, leading to a range of neurological and developmental issues.[1][2][3] The three primary inborn errors of creatine metabolism are Arginine:Glycine Amidinotransferase (AGAT) deficiency, Guanidinoacetate Methyltransferase (GAMT) deficiency, and Creatine Transporter (SLC6A8) deficiency.[2][3][4]

Stable isotope dilution analysis, primarily using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), has become the gold standard for the accurate quantification of creatine and its precursor, guanidinoacetate (GAA), in biological fluids.[1][5] This guide details the underlying biochemistry, diagnostic methodologies, and experimental protocols relevant to the study of these debilitating disorders.

The Biochemistry of Creatine Synthesis and Transport

Creatine is an essential molecule for cellular energy homeostasis, particularly in tissues with high and fluctuating energy demands like the brain and skeletal muscle. Its synthesis is a two-step enzymatic process primarily occurring in the kidneys and liver.

  • Step 1: Formation of Guanidinoacetate (GAA): The enzyme Arginine:Glycine Amidinotransferase (AGAT) catalyzes the transfer of an amidino group from arginine to glycine, forming GAA and ornithine.

  • Step 2: Formation of Creatine: Guanidinoacetate Methyltransferase (GAMT) then methylates GAA, using S-adenosylmethionine (SAM) as a methyl donor, to produce creatine.

Once synthesized, creatine is transported into target cells via the sodium- and chloride-dependent creatine transporter, SLC6A8.

Signaling Pathway of Creatine Synthesis and Transport

Creatine_Pathway cluster_synthesis Creatine Synthesis cluster_transport Cellular Uptake Arginine Arginine GAA Guanidinoacetate (GAA) Arginine->GAA AGAT Ornithine Ornithine Glycine Glycine Glycine->GAA Creatine_Synth Creatine GAA->Creatine_Synth GAMT SAM S-Adenosylmethionine (SAM) SAH S-Adenosylhomocysteine (SAH) SAM->Creatine_Synth Creatine_Circ Circulating Creatine Creatine_Synth->Creatine_Circ Creatine_Cell Intracellular Creatine Creatine_Circ->Creatine_Cell SLC6A8 Transporter

Caption: Overview of the creatine synthesis and transport pathway.

Inborn Errors of Creatine Metabolism

Defects in the enzymes or the transporter involved in creatine metabolism lead to three distinct disorders, each with a characteristic biochemical profile.

  • AGAT Deficiency (GATM gene): A defect in the first step of creatine synthesis leads to low levels of both GAA and creatine in the brain, plasma, urine, and cerebrospinal fluid (CSF).[2][4]

  • GAMT Deficiency (GAMT gene): A defect in the second synthesis step results in the accumulation of GAA and a deficiency of creatine.[4][6][7]

  • Creatine Transporter Deficiency (CTD) (SLC6A8 gene): Impaired cellular uptake of creatine leads to elevated creatine levels in the urine, particularly a high creatine-to-creatinine ratio, while plasma creatine levels can be normal.[4][8]

Logical Flow for Differential Diagnosis

Diagnosis_Flowchart start Clinical Suspicion of Creatine Deficiency Syndrome measure_metabolites Measure GAA and Creatine in Urine and Plasma start->measure_metabolites gaa_levels GAA Levels? measure_metabolites->gaa_levels creatine_ratio Urine Creatine/ Creatinine (B1669602) Ratio? gaa_levels->creatine_ratio Normal agat AGAT Deficiency gaa_levels->agat Low gamt GAMT Deficiency gaa_levels->gamt High ctd Creatine Transporter Deficiency (CTD) creatine_ratio->ctd High

Caption: Diagnostic workflow for inborn errors of creatine metabolism.

Quantitative Data on Creatine Metabolites

The following tables summarize the typical concentrations of guanidinoacetate and creatine in various biological fluids for healthy individuals and patients with inborn errors of creatine metabolism. Values can vary based on age and analytical methodology.

Table 1: Reference Ranges for Creatine and Guanidinoacetate in Urine (mmol/mol creatinine)

Age GroupGuanidinoacetate (GAA)Creatine
0 - 4 years18 - 159[9]0.04 - 1.51[9]
5 - 11 years18 - 130[9]0.04 - 1.07[9]
> 12 years10 - 100[10]0.04 - 0.56[9]

Table 2: Creatine and Guanidinoacetate Levels in Plasma (µmol/L)

AnalyteHealthy AdultsHealthy Children (5-10 yrs)GAMT DeficiencyAGAT Deficiency
Guanidinoacetate (GAA)0.8 - 3.1[10]3.91 ± 0.76[11]11.57 - 18.6[11][12]0.01 - 0.04[12]
Creatine10 - 100[10]58.96 ± 22.30[11]5.37 - 10.7[11][12]15 - 29[12]

Table 3: Creatine and Guanidinoacetate Levels in Cerebrospinal Fluid (CSF) (µmol/L)

AnalyteHealthy IndividualsGAMT Deficiency
Guanidinoacetate (GAA)0.02 - 0.56[10]Increased[5]
Creatine17 - 87[10]Decreased[5]

Table 4: Biochemical Hallmarks of Creatine Deficiency Syndromes

DisorderUrine GAAPlasma GAAUrine Creatine/Creatinine RatioBrain Creatine (MRS)
AGAT Deficiency Low[2][4]Low[2][4]Low to NormalAbsent/Markedly Decreased[2][13]
GAMT Deficiency High[4][6]High[4][6]Low to NormalAbsent/Markedly Decreased[6]
CTD (Males) NormalNormalHigh[4][8]Absent/Markedly Decreased[4]
CTD (Females) NormalNormalNormal to Mildly Elevated[4]Partially Depleted to Normal[4]

Experimental Protocols for Stable Isotope Analysis

The use of stable isotope-labeled internal standards is crucial for accurate quantification of creatine and GAA, as it corrects for variations in sample preparation and instrument response. Commonly used internal standards include deuterated creatine (e.g., d3-creatine) and ¹³C-labeled GAA.

Sample Preparation

Urine:

  • Thaw frozen urine samples at room temperature.[14]

  • Vortex the samples to ensure homogeneity.[14]

  • For LC-MS/MS, a simple "dilute and shoot" approach is often sufficient. Dilute an aliquot of urine (e.g., 1:1 to 1:4) with the initial mobile phase or a suitable buffer containing the stable isotope-labeled internal standards.[10][15]

  • Centrifuge at high speed (e.g., 10,000 x g for 10 minutes at 4°C) to pellet any particulate matter.[14]

  • Transfer the supernatant to an autosampler vial for analysis.[10]

Plasma/Serum:

  • To 50 µL of plasma or serum, add a protein precipitation agent (e.g., 150 µL of methanol) containing the stable isotope-labeled internal standards.

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at high speed (e.g., 14,000 x g for 10 minutes) to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.

Cerebrospinal Fluid (CSF): Due to the low sample volume and analyte concentrations, a sensitive method is required. The sample preparation is similar to plasma, involving protein precipitation and concentration.

Derivatization for GC-MS Analysis

For GC-MS analysis, creatine and GAA must be derivatized to increase their volatility.

  • After sample extraction and drying, add a derivatization agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).[16][17]

  • Incubate the mixture at an elevated temperature (e.g., 60°C for 60 minutes) to facilitate the reaction.[16]

  • After cooling, the derivatized sample is ready for injection into the GC-MS system.

LC-MS/MS Analysis
  • Chromatography: Reversed-phase chromatography is commonly used for the separation of creatine and GAA.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is typically used.

  • Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for the native analytes and their stable isotope-labeled internal standards are monitored.

Experimental Workflow for LC-MS/MS Analysis

LCMS_Workflow sample_collection Sample Collection (Urine, Plasma, CSF) add_is Addition of Stable Isotope Internal Standards sample_collection->add_is sample_prep Sample Preparation (e.g., Protein Precipitation) add_is->sample_prep lc_separation Liquid Chromatography Separation sample_prep->lc_separation ms_detection Tandem Mass Spectrometry Detection (MRM) lc_separation->ms_detection data_analysis Data Analysis and Quantification ms_detection->data_analysis results Concentration of Creatine and GAA data_analysis->results

Caption: A typical workflow for the analysis of creatine and GAA using LC-MS/MS.

Conclusion

The use of stable isotope dilution mass spectrometry is a powerful and indispensable tool for the accurate and reliable diagnosis of inborn errors of creatine metabolism. This technical guide provides a comprehensive overview of the biochemical basis of these disorders, detailed methodologies for sample analysis, and a summary of the expected quantitative findings. This information is intended to support researchers, clinicians, and drug development professionals in their efforts to better understand, diagnose, and ultimately treat these rare but devastating conditions. Early and accurate diagnosis is paramount, as some of these disorders, such as AGAT and GAMT deficiencies, are treatable with oral creatine supplementation.[13]

References

In-Depth Technical Guide to Glycocyamine-¹⁵N,¹³C₂

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Glycocyamine-¹⁵N,¹³C₂, a stable isotope-labeled internal standard crucial for the accurate quantification of glycocyamine (B1671910) (guanidinoacetic acid) in biological matrices. This guide is intended for researchers, scientists, and drug development professionals working in the fields of metabolomics, clinical diagnostics, and therapeutic monitoring, particularly concerning creatine (B1669601) biosynthesis disorders.

Core Compound Data

Glycocyamine-¹⁵N,¹³C₂ is the isotopically labeled form of glycocyamine, the immediate precursor to creatine in the endogenous synthesis pathway. The incorporation of stable isotopes (¹⁵N and ¹³C) allows for its use as an internal standard in mass spectrometry-based assays, providing high accuracy and precision in quantification.

ParameterValue
CAS Number 2483829-93-0
Molecular Formula C¹³₂H₇¹⁵N₃O₂
Molecular Weight 120.09 g/mol

Biochemical Significance and Applications

Glycocyamine, also known as guanidinoacetic acid (GAA), is a pivotal metabolite in the biosynthesis of creatine. This pathway is fundamental for energy homeostasis in tissues with high and fluctuating energy demands, such as muscle and brain. The synthesis involves two key enzymatic steps:

  • Arginine:glycine amidinotransferase (AGAT) catalyzes the transfer of an amidino group from arginine to glycine, forming glycocyamine and ornithine.

  • Guanidinoacetate N-methyltransferase (GAMT) then methylates glycocyamine to produce creatine.

Disruptions in this pathway due to genetic defects in the AGAT or GAMT enzymes lead to Cerebral Creatine Deficiency Syndromes (CCDS), a group of inborn errors of metabolism. These disorders are characterized by a depletion of creatine in the brain, leading to severe neurological symptoms including intellectual disability, seizures, and developmental delays.

The primary application of Glycocyamine-¹⁵N,¹³C₂ is as an internal standard for the quantification of endogenous glycocyamine levels in biological samples, such as plasma, urine, and cerebrospinal fluid.[1] This is critical for the diagnosis and monitoring of:

  • AGAT Deficiency: Characterized by low levels of glycocyamine and creatine.

  • GAMT Deficiency: Characterized by an accumulation of glycocyamine and a deficiency of creatine.[2][3]

Accurate measurement of glycocyamine is essential for the differential diagnosis of these conditions and for monitoring the efficacy of therapeutic interventions, which may include creatine supplementation and dietary modifications to reduce glycocyamine production.[4]

Experimental Protocols

The use of Glycocyamine-¹⁵N,¹³C₂ is central to isotope dilution mass spectrometry methods, which are the gold standard for the quantification of small molecules in complex biological fluids. Below is a detailed methodology for the simultaneous determination of glycocyamine and creatine in plasma using LC-MS/MS.

Sample Preparation (Plasma)
  • Aliquoting: In a microfuge tube, add 50 µL of the plasma sample.[5]

  • Internal Standard Spiking: Add 50 µL of a working internal standard solution containing a known concentration of Glycocyamine-¹⁵N,¹³C₂ (and typically a creatine stable isotope analog like d3-creatine) in acetonitrile.[6]

  • Protein Precipitation: Vortex the mixture to ensure thorough mixing and precipitation of plasma proteins.

  • Centrifugation: Centrifuge the tubes at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.[5]

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate for further processing.

Derivatization (Butylation)

To improve chromatographic retention and ionization efficiency, glycocyamine and creatine are often derivatized to their butyl esters.[6]

  • Evaporation: Dry the supernatant under a stream of nitrogen.

  • Reagent Addition: Add 100 µL of 3N butanolic-HCl.

  • Incubation: Incubate the samples at 65°C for 20 minutes.

  • Final Evaporation: Dry the samples again under nitrogen.

  • Reconstitution: Reconstitute the dried residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The following table summarizes typical parameters for the analysis.

ParameterSpecification
LC Column C18 reverse-phase column (e.g., Supelcosil™ LC-4.6mm)[6]
Mobile Phase Isocratic or gradient elution with a mixture of aqueous and organic solvents (e.g., water with formic acid and acetonitrile/methanol)
Flow Rate Dependent on column dimensions, typically in the range of 0.2-0.6 mL/min
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Glycocyamine (GAA): Precursor ion (m/z) → Product ion (m/z) for the butylated derivative.[7] Glycocyamine-¹⁵N,¹³C₂: Precursor ion (m/z) → Product ion (m/z) for the butylated derivative.[7] Creatine: Precursor ion (m/z) → Product ion (m/z) for the butylated derivative.[7]

Visualizations

Creatine Biosynthesis Pathway

The following diagram illustrates the two-step enzymatic synthesis of creatine from the precursor amino acids arginine and glycine, highlighting the central role of glycocyamine.

Creatine_Biosynthesis cluster_step1 Step 1: Kidney cluster_step2 Step 2: Liver Arginine Arginine AGAT AGAT Arginine->AGAT Glycine Glycine Glycine->AGAT Glycocyamine Glycocyamine (Guanidinoacetic Acid) GAMT GAMT Glycocyamine->GAMT Creatine Creatine Ornithine Ornithine SAM S-Adenosyl Methionine (SAM) SAM->GAMT SAH S-Adenosyl Homocysteine (SAH) AGAT->Glycocyamine AGAT->Ornithine GAMT->Creatine GAMT->SAH

Caption: The two-step enzymatic pathway of creatine biosynthesis.

Experimental Workflow for Glycocyamine Quantification

This diagram outlines the logical flow of an experiment to quantify glycocyamine in a biological sample using Glycocyamine-¹⁵N,¹³C₂ as an internal standard.

Quantification_Workflow Sample Biological Sample (e.g., Plasma) Spike Spike with Glycocyamine-¹⁵N,¹³C₂ Internal Standard Sample->Spike Prepare Sample Preparation (Protein Precipitation) Spike->Prepare Derivatize Derivatization (Butylation) Prepare->Derivatize Analyze LC-MS/MS Analysis (MRM Mode) Derivatize->Analyze Quantify Data Analysis & Quantification Analyze->Quantify Result Concentration of Endogenous Glycocyamine Quantify->Result

Caption: Workflow for glycocyamine quantification using isotope dilution mass spectrometry.

References

Methodological & Application

Application Notes and Protocols for In Vivo Administration of Glycocyamine-15N,13C2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycocyamine (B1671910) (Guanidinoacetic Acid, GAA) is the direct endogenous precursor to creatine (B1669601), a vital molecule for cellular energy homeostasis, particularly in tissues with high energy demands such as muscle and brain. The stable isotope-labeled Glycocyamine-15N,13C2 serves as a powerful tracer for in vivo metabolic studies. By tracking the incorporation of the 15N and 13C isotopes, researchers can elucidate the dynamics of creatine synthesis, turnover, and tissue distribution. This enables a deeper understanding of metabolic pathways, the impact of therapeutic interventions, and the pathophysiology of diseases related to energy metabolism. These application notes provide a detailed protocol for the in vivo administration of this compound to animal models, subsequent sample collection, and analysis.

Key Applications

  • Metabolic Flux Analysis: Quantitatively tracking the conversion of glycocyamine to creatine in various tissues.

  • Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of glycocyamine.

  • Disease Modeling: Investigating alterations in the creatine synthesis pathway in models of metabolic, neurological, and muscular disorders.

  • Therapeutic Efficacy: Assessing the impact of novel drugs on creatine metabolism.

Data Presentation

Table 1: Recommended Dosage and Administration Parameters (Rodent Models)
ParameterRecommendationNotes
Compound This compound
Animal Model Mouse (e.g., C57BL/6) or Rat (e.g., Sprague-Dawley)
Administration Route Oral GavageRecommended for direct delivery and controlled dosage.
Vehicle Sterile Water or 0.9% SalineEnsure complete dissolution.
Proposed Dosage 10-100 mg/kg body weightA pilot study is recommended to determine the optimal dose for detectable enrichment without saturating metabolic pathways.
Gavage Volume 5-10 mL/kg body weightDo not exceed maximum recommended volumes to avoid distress.
Fasting Period 4-6 hours prior to administrationTo ensure consistent baseline metabolic state and absorption.
Table 2: Sample Collection Timeline
Time Point Post-AdministrationSample TypePurpose
0 min (pre-dose)BloodBaseline measurement of endogenous metabolites.
15 minBloodEarly absorption phase.
30 minBlood
1 hourBlood, Tissues (Liver, Kidney, Muscle, Brain)Peak plasma concentration and initial tissue distribution.
2 hoursBlood, Tissues
4 hoursBlood, TissuesDistribution and metabolism phase.
8 hoursBlood, Tissues
12 hoursBlood, UrineElimination phase.
24 hoursBlood, Urine

Experimental Protocols

Protocol 1: Preparation and Administration of this compound
  • Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to the experiment.

  • Fasting: Fast animals for 4-6 hours before administration, with free access to water.

  • Dosage Calculation: Weigh each animal immediately before dosing to calculate the precise volume of the dosing solution.

  • Solution Preparation: Dissolve the calculated amount of this compound in sterile water or 0.9% saline to achieve the desired final concentration. Ensure the solution is clear and free of particulates.

  • Oral Gavage Administration:

    • Gently restrain the animal.

    • Measure the appropriate length of the gavage needle (from the tip of the nose to the last rib).

    • Carefully insert the gavage needle into the esophagus.

    • Slowly administer the calculated volume of the dosing solution.

    • Monitor the animal for any signs of distress post-administration.

Protocol 2: Sample Collection and Processing
  • Blood Collection: At each designated time point, collect blood via an appropriate method (e.g., tail vein, saphenous vein, or terminal cardiac puncture). Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Separation: Centrifuge the blood samples at 2,000 x g for 15 minutes at 4°C. Collect the supernatant (plasma) and store it at -80°C.

  • Tissue Collection: At the terminal time points, euthanize the animals via an approved method. Immediately dissect the tissues of interest (e.g., liver, kidney, skeletal muscle, brain).

  • Tissue Processing: Rinse the tissues with ice-cold phosphate-buffered saline (PBS) to remove any remaining blood. Blot the tissues dry, weigh them, and immediately snap-freeze them in liquid nitrogen. Store the frozen tissues at -80°C until further analysis.

  • Urine Collection: House animals in metabolic cages for urine collection at specified intervals. Store urine samples at -80°C.

Protocol 3: Metabolite Extraction and Analysis by LC-MS/MS
  • Metabolite Extraction from Plasma:

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add 200 µL of ice-cold methanol (B129727) containing an appropriate internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and dry it under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

  • Metabolite Extraction from Tissue:

    • Weigh approximately 20-50 mg of frozen tissue.

    • Homogenize the tissue in an ice-cold extraction solvent (e.g., 80% methanol) at a ratio of 1:10 (w/v).

    • Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Develop a targeted LC-MS/MS method to detect and quantify this compound and its downstream metabolite, Creatine-15N,13C2.

    • Use a suitable chromatography column (e.g., HILIC for polar metabolites).

    • Optimize mass spectrometry parameters, including precursor and product ion transitions (Multiple Reaction Monitoring - MRM) for both the labeled and unlabeled forms of glycocyamine and creatine.

Visualizations

Glycocyamine_Metabolic_Pathway cluster_synthesis Creatine Synthesis Glycine Glycine Glycocyamine This compound Glycine->Glycocyamine AGAT Arginine Arginine Arginine->Glycocyamine AGAT Ornithine Ornithine Creatine Creatine-15N,13C2 Glycocyamine->Creatine GAMT SAH S-Adenosyl Homocysteine (SAH) SAM S-Adenosyl Methionine (SAM) SAM->SAH Methyl Group Donor

Caption: Metabolic pathway of this compound to Creatine-15N,13C2.

Experimental_Workflow cluster_workflow In Vivo Administration and Analysis Workflow A Animal Acclimation & Fasting B Preparation of This compound Solution A->B C Oral Gavage Administration B->C D Time-Course Sample Collection (Blood, Tissues, Urine) C->D E Sample Processing (Plasma Separation, Tissue Homogenization) D->E F Metabolite Extraction E->F G LC-MS/MS Analysis F->G H Data Analysis (Isotopic Enrichment Calculation) G->H

Unraveling Creatine Metabolism: Application of Glycocyamine-¹⁵N,¹³C₂ in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glycocyamine (B1671910), also known as guanidinoacetic acid (GAA), is a naturally occurring amino acid derivative that serves as the direct precursor to creatine (B1669601), a vital molecule for cellular energy homeostasis. The stable isotope-labeled Glycocyamine-¹⁵N,¹³C₂ offers a powerful tool for tracing the metabolic fate of glycocyamine and quantifying the flux through the creatine biosynthesis pathway in primary cell cultures. This application note provides detailed protocols for the use of Glycocyamine-¹⁵N,¹³C₂ in primary cell cultures, enabling researchers to investigate creatine metabolism, its regulation, and its role in various physiological and pathological states. The use of stable isotopes allows for sensitive and specific tracking of metabolic pathways without the concerns associated with radioactive materials.[1][2][3][4]

Principle of the Method

The core of this technique lies in replacing the naturally abundant, unlabeled glycocyamine with Glycocyamine-¹⁵N,¹³C₂ in the cell culture medium. Primary cells will take up and metabolize this "heavy" glycocyamine. The incorporated ¹⁵N and ¹³C isotopes act as tracers that can be detected and quantified using mass spectrometry (MS). By measuring the isotopic enrichment in downstream metabolites like creatine and phosphocreatine (B42189), it is possible to determine the rate of their synthesis from the provided glycocyamine. This method, often referred to as metabolic flux analysis, provides a dynamic view of cellular metabolism.

Applications

  • Metabolic Flux Analysis: Quantify the rate of creatine synthesis in various primary cell types, such as hepatocytes, neurons, and muscle cells.

  • Disease Modeling: Investigate alterations in creatine metabolism in primary cells derived from models of metabolic or neurological disorders.

  • Drug Discovery and Development: Evaluate the effects of therapeutic compounds on the activity of enzymes involved in creatine biosynthesis, such as Guanidinoacetate N-methyltransferase (GAMT).[5]

  • Understanding Cellular Bioenergetics: Elucidate the contribution of de novo creatine synthesis to the cellular energy pool under different physiological conditions.

Experimental Workflow

The overall experimental workflow for using Glycocyamine-¹⁵N,¹³C₂ in primary cell cultures involves several key stages, from cell culture preparation to data analysis.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_media Prepare Labeling Medium culture_cells Culture Primary Cells prep_media->culture_cells acclimate Acclimate Cells culture_cells->acclimate label_cells Label with Glycocyamine-¹⁵N,¹³C₂ acclimate->label_cells harvest Harvest Cells & Quench Metabolism label_cells->harvest extract Extract Metabolites harvest->extract analyze LC-MS/MS Analysis extract->analyze data_analysis Data Analysis & Interpretation analyze->data_analysis

Caption: A generalized experimental workflow for stable isotope tracing using Glycocyamine-¹⁵N,¹³C₂.

Detailed Protocols

1. Preparation of Isotope Labeling Medium

Critical Consideration: To maximize the incorporation of the labeled tracer and minimize dilution from unlabeled sources, it is essential to use a base medium that is deficient in natural glycocyamine and its precursors, arginine and glycine, if their contribution to the glycocyamine pool is also under investigation. Furthermore, the use of dialyzed fetal bovine serum (dFBS) is highly recommended as standard FBS contains significant amounts of amino acids and other small molecules that would compete with the isotopic tracer.

Materials:

  • Custom-made arginine and glycine-free cell culture medium (e.g., DMEM, Neurobasal)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Glycocyamine-¹⁵N,¹³C₂ (sterile stock solution, e.g., 100 mM in sterile water)

  • Unlabeled L-arginine and L-glycine (for control and specific experimental conditions)

  • Standard cell culture supplements (e.g., penicillin-streptomycin (B12071052), L-glutamine)

  • Sterile filtration unit (0.22 µm)

Procedure:

  • Start with the arginine and glycine-free base medium.

  • Supplement the medium with dFBS to the desired final concentration (e.g., 10%).

  • Add other required supplements like penicillin-streptomycin and L-glutamine.

  • Re-introduce unlabeled L-arginine and L-glycine to the desired physiological concentrations if the goal is to specifically trace the conversion of exogenous glycocyamine.

  • Add the Glycocyamine-¹⁵N,¹³C₂ stock solution to the medium to achieve the final working concentration. A typical starting concentration can range from 10 to 100 µM, which should be optimized for the specific cell type and experimental goals.

  • Bring the medium to the final volume with sterile water.

  • Sterile-filter the complete labeling medium using a 0.22 µm filter.

  • Store the prepared medium at 4°C for short-term use.

2. Primary Cell Culture and Labeling

Protocol for Primary Hepatocytes:

  • Isolate primary hepatocytes from the species of interest using standard collagenase perfusion methods.

  • Plate the cells on collagen-coated plates at a suitable density.

  • Allow the cells to attach and recover for 24-48 hours in standard culture medium.

  • To begin the experiment, gently wash the cells once with pre-warmed phosphate-buffered saline (PBS).

  • Remove the PBS and add the pre-warmed Glycocyamine-¹⁵N,¹³C₂ labeling medium.

  • Incubate the cells for a time course (e.g., 0, 2, 6, 12, 24 hours) to determine the kinetics of isotope incorporation and to reach isotopic steady state.

Protocol for Primary Neurons:

  • Isolate primary neurons from the desired brain region (e.g., cortex, hippocampus) of embryonic or neonatal animals.

  • Plate the neurons on poly-L-lysine or other appropriate coated plates.

  • Culture the neurons in a suitable growth medium (e.g., Neurobasal medium with B27 supplement) for several days to allow for maturation.

  • For labeling, replace half of the culture medium with the pre-warmed Glycocyamine-¹⁵N,¹³C₂ labeling medium. This is a common practice for sensitive neuronal cultures to minimize stress.

  • Incubate for the desired labeling period.

3. Cell Harvesting and Metabolite Extraction

Materials:

  • Ice-cold PBS

  • Liquid nitrogen

  • Ice-cold 80% methanol (B129727) (LC-MS grade)

  • Cell scraper

  • Microcentrifuge tubes

Procedure:

  • At the end of the labeling period, place the culture plates on ice.

  • Quickly aspirate the labeling medium.

  • Wash the cells twice with ice-cold PBS to remove any remaining extracellular tracer.

  • Immediately add liquid nitrogen to the plate to flash-freeze the cells and quench all metabolic activity.

  • Add a sufficient volume of ice-cold 80% methanol to the frozen cells (e.g., 1 mL for a 6-well plate).

  • Use a cell scraper to scrape the cells in the methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Vortex the tube vigorously for 1 minute.

  • Incubate on ice for 20 minutes to allow for complete protein precipitation.

  • Centrifuge at maximum speed (e.g., >13,000 x g) for 15 minutes at 4°C.

  • Carefully collect the supernatant containing the metabolites and transfer it to a new tube.

  • The supernatant can be dried under a stream of nitrogen or in a vacuum concentrator and stored at -80°C until analysis.

4. LC-MS/MS Analysis

The analysis of isotopic enrichment is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Instrumentation: A high-resolution mass spectrometer coupled with a suitable LC system is recommended for accurate mass determination and separation of isotopologues.

General Method:

  • Reconstitute the dried metabolite extracts in a suitable solvent (e.g., 50% methanol).

  • Inject the sample into the LC-MS/MS system.

  • Separate the metabolites using a suitable chromatography method (e.g., HILIC for polar metabolites like glycocyamine and creatine).

  • Detect the different isotopologues of glycocyamine, creatine, and phosphocreatine using selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) on a triple quadrupole or Orbitrap mass spectrometer, respectively.

Table 1: Mass Transitions for Glycocyamine and Creatine Isotopologues

AnalytePrecursor Ion (m/z)Product Ion (m/z)Description
Unlabeled Glycocyamine (M+0)118.0676.04Natural abundance
Glycocyamine-¹⁵N,¹³C₂ (M+3) 121.07 78.05 Labeled Tracer
Unlabeled Creatine (M+0)132.0890.06Natural abundance
Creatine-¹⁵N,¹³C₂ (M+3) 135.08 92.06 Synthesized from Tracer

Note: The exact m/z values may vary slightly depending on the instrument and ionization conditions.

Data Presentation and Interpretation

The raw data from the LC-MS/MS analysis will consist of peak areas for the different isotopologues of each metabolite. The isotopic enrichment can be calculated as the fraction of the labeled form relative to the total amount of the metabolite.

Fractional Enrichment (%) = [Area(Labeled) / (Area(Labeled) + Area(Unlabeled))] x 100

Table 2: Representative Isotopic Enrichment Data in Primary Hepatocytes

Time (hours)Glycocyamine-¹⁵N,¹³C₂ Enrichment (%)Creatine-¹⁵N,¹³C₂ Enrichment (%)
00.50.1
298.215.7
699.142.3
1299.575.8
2499.692.1

This table presents hypothetical data for illustrative purposes.

Signaling Pathway

The core metabolic pathway being investigated is the conversion of glycocyamine to creatine, which is a key step in creatine biosynthesis.

creatine_synthesis cluster_pathway Creatine Biosynthesis Glycocyamine Glycocyamine-¹⁵N,¹³C₂ (from medium) GAMT GAMT (Guanidinoacetate N-methyltransferase) Glycocyamine->GAMT SAH S-adenosyl homocysteine (SAH) GAMT->SAH Creatine Creatine-¹⁵N,¹³C₂ GAMT->Creatine SAM S-adenosyl methionine (SAM) SAM->GAMT CK CK (Creatine Kinase) Creatine->CK ADP ADP CK->ADP Phosphocreatine Phosphocreatine-¹⁵N,¹³C₂ CK->Phosphocreatine ATP ATP ATP->CK

Caption: The metabolic pathway of Glycocyamine-¹⁵N,¹³C₂ conversion to Creatine-¹⁵N,¹³C₂.

The use of Glycocyamine-¹⁵N,¹³C₂ in primary cell cultures provides a robust and sensitive method for investigating creatine metabolism. The protocols outlined in this application note offer a comprehensive guide for researchers to design and execute stable isotope tracing experiments. The ability to quantitatively measure metabolic flux through the creatine biosynthesis pathway will undoubtedly contribute to a deeper understanding of cellular energy metabolism in health and disease, and aid in the development of novel therapeutic strategies.

References

Application Note: Quantitative Analysis of Glycocyamine-15N,13C2 using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycocyamine (B1671910), also known as guanidinoacetic acid (GAA), is a naturally occurring amino acid derivative that serves as the direct precursor to creatine (B1669601), a vital molecule for cellular energy metabolism.[1] The biosynthesis of glycocyamine primarily occurs in the kidneys, where the enzyme L-arginine:glycine (B1666218) amidinotransferase (AGAT) catalyzes the transfer of a guanidino group from L-arginine to glycine. Subsequently, glycocyamine is transported to the liver and methylated by guanidinoacetate N-methyltransferase (GAMT) to form creatine. Accurate quantification of glycocyamine is crucial for studying creatine metabolism, diagnosing inherited disorders of creatine synthesis such as AGAT and GAMT deficiencies, and for monitoring the therapeutic efficacy of related interventions.

This application note provides a detailed protocol for the sensitive and specific quantification of glycocyamine in biological matrices, such as plasma, using a stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, Glycocyamine-15N,13C2, ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.

Analytical Method Overview

This method employs a simple protein precipitation step for sample preparation, followed by chromatographic separation using Hydrophilic Interaction Liquid Chromatography (HILIC), and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Experimental Workflow

workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Sample Plasma Sample Add_IS Add this compound (Internal Standard) Sample->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dry Evaporation Supernatant->Dry Reconstitute Reconstitution Dry->Reconstitute Injection Inject into LC-MS/MS Reconstitute->Injection HILIC HILIC Separation Injection->HILIC ESI Electrospray Ionization (ESI) HILIC->ESI MRM MRM Detection ESI->MRM Integration Peak Integration MRM->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Figure 1: LC-MS/MS workflow for Glycocyamine quantification.

Experimental Protocols

Materials and Reagents
  • Glycocyamine standard (Sigma-Aldrich or equivalent)

  • This compound (custom synthesis or specialized supplier)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (B1220265) (LC-MS grade)

  • Ultrapure water

  • Biological matrix (e.g., human plasma)

Sample Preparation
  • To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution.

  • Vortex briefly to mix.

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography
  • Column: HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient:

    Time (min) %B
    0.0 95
    5.0 50
    5.1 95

    | 8.0 | 95 |

Mass Spectrometry
  • Instrument: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Gas Flow Rates: Optimized for the specific instrument.

MRM Transitions
AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Glycocyamine118.176.110015
This compound121.178.110015

Note: The MRM transition for this compound is predicted based on the stable isotope labeling. The exact m/z values should be confirmed by direct infusion of the standard.

Quantitative Data Summary

The following tables summarize the expected performance of the LC-MS/MS method for glycocyamine quantification, based on typical validation results for similar analytes.

Table 1: Calibration Curve and Sensitivity
ParameterValue
Linearity Range0.1 - 50 µM
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)0.02 µM
Lower Limit of Quantification (LLOQ)0.1 µM
Table 2: Precision and Accuracy
Quality Control LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Recovery)
Low QC (0.3 µM)< 10%< 15%85 - 115%
Medium QC (5 µM)< 10%< 15%85 - 115%
High QC (40 µM)< 10%< 15%85 - 115%
Table 3: Recovery
ParameterValue
Extraction Recovery> 85%
Matrix EffectMinimal, compensated by internal standard

Glycocyamine Biosynthesis Pathway

Glycocyamine is synthesized from glycine and arginine and is subsequently methylated to form creatine.

biosynthesis Arginine L-Arginine AGAT AGAT (L-Arginine:glycine amidinotransferase) Arginine->AGAT Glycine Glycine Glycine->AGAT Glycocyamine Glycocyamine (Guanidinoacetate) AGAT->Glycocyamine Ornithine Ornithine AGAT->Ornithine GAMT GAMT (Guanidinoacetate N-methyltransferase) Glycocyamine->GAMT SAM S-Adenosyl methionine (SAM) SAM->GAMT Creatine Creatine GAMT->Creatine SAH S-Adenosyl homocysteine (SAH) GAMT->SAH

Figure 2: Biosynthesis pathway of Glycocyamine to Creatine.

Conclusion

The described LC-MS/MS method provides a robust, sensitive, and specific platform for the quantification of glycocyamine in biological samples. The use of a stable isotope-labeled internal standard, this compound, ensures the highest level of accuracy and precision, making this method suitable for both research and clinical applications in the study of creatine metabolism and related disorders.

References

Application Notes and Protocols for 1H and 13C NMR Spectroscopy in Glycocyamine-15N,13C2 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of isotopically labeled glycocyamine (B1671910) (Glycocyamine-15N,13C2). This powerful analytical technique is essential for researchers in drug development and metabolic studies, enabling precise quantification and tracking of this important creatine (B1669601) precursor.

Glycocyamine, or guanidinoacetic acid (GAA), is a naturally occurring amino acid derivative that serves as the direct precursor to creatine, a vital molecule for cellular energy homeostasis.[1] Isotropically labeled glycocyamine, such as this compound, is a valuable tool for a range of research applications, including metabolic flux analysis and as an internal standard for quantitative NMR (qNMR) studies.[2][3]

Application 1: Quantitative Analysis of Glycocyamine in Biological Samples using Isotope Dilution NMR

Introduction

Quantitative NMR (qNMR) is a highly accurate and reproducible method for determining the absolute concentration of metabolites in complex mixtures.[2] By using a known quantity of an isotopically labeled internal standard, such as this compound, the concentration of endogenous (unlabeled) glycocyamine can be precisely determined. The distinct NMR signals of the labeled and unlabeled forms allow for unambiguous quantification, minimizing matrix effects often encountered with other analytical techniques.

Data Presentation

The following tables summarize the expected 1H and 13C NMR chemical shifts for glycocyamine in an aqueous solution. These values are critical for identifying the characteristic signals of both the analyte and the internal standard in the NMR spectrum.

Table 1: 1H NMR Chemical Shifts for Glycocyamine

ProtonsChemical Shift (δ) in D₂O, pH 7.0 [ppm]Multiplicity
-CH₂-3.78Singlet

Source: PubChem CID 763[4]

Table 2: 13C NMR Chemical Shifts for Glycocyamine

Carbon AtomChemical Shift (δ) in D₂O, pH 7.0 [ppm]
-COOH177.67
C=N159.89
-CH₂-47.52

Source: PubChem CID 763[4]

Experimental Protocol: Quantitative 1H NMR Analysis

This protocol outlines the steps for the quantitative analysis of glycocyamine in a biological sample (e.g., urine, plasma) using this compound as an internal standard.

1. Sample Preparation:

  • Thaw frozen biological samples on ice to prevent degradation.

  • Centrifuge the sample to pellet any particulate matter.

  • Prepare a stock solution of this compound in D₂O of a known concentration (e.g., 1 mM).

  • In a clean microcentrifuge tube, mix:

    • A precise volume of the biological sample (e.g., 500 µL).

    • A precise volume of the this compound stock solution (e.g., 50 µL).

    • A suitable buffer to maintain a constant pH.

  • Vortex the mixture thoroughly.

  • Transfer the mixture to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a proton-sensitive probe.

  • Solvent: D₂O is used to minimize the solvent signal.

  • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

  • Experiment: A standard 1D proton NMR experiment (e.g., zg30 pulse sequence) is typically sufficient.

  • Key Parameters:

    • Pulse Angle: 30° or 90°. For quantitative accuracy, a fully relaxed spectrum is necessary, which can be achieved with a longer relaxation delay.

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation.

    • Number of Scans (ns): Sufficient scans should be acquired to achieve a good signal-to-noise ratio (S/N > 100:1 for the signals to be integrated).

    • Spectral Width (sw): A typical spectral width for proton NMR is around 12-16 ppm.

  • Reference: Use an internal reference standard such as TSP or DSS for chemical shift calibration.

3. Data Processing and Analysis:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum manually to ensure all peaks have a pure absorption lineshape.

  • Baseline correct the spectrum to ensure a flat baseline.

  • Integrate the characteristic signals of both endogenous glycocyamine and the this compound internal standard. For the labeled standard, the 13C satellites of the -CH₂- proton signal can be used for quantification.

  • Calculate the concentration of endogenous glycocyamine using the following formula:

    Cgly = (Igly / Ngly) * (NIS / IIS) * CIS

    Where:

    • Cgly = Concentration of glycocyamine

    • Igly = Integral of the glycocyamine signal

    • Ngly = Number of protons giving rise to the glycocyamine signal

    • NIS = Number of protons giving rise to the internal standard signal

    • IIS = Integral of the internal standard signal

    • CIS = Concentration of the internal standard

Application 2: Tracing Metabolic Pathways with Stable Isotope Labeled Glycocyamine

Introduction

This compound can be used as a tracer to follow the metabolic fate of glycocyamine in biological systems. By introducing the labeled compound, researchers can track its conversion to creatine and other potential metabolites using NMR spectroscopy. The incorporation of 13C and 15N isotopes allows for the use of more advanced NMR techniques like 1H-13C HSQC and 1H-15N HSQC, which provide enhanced resolution and specificity.

Glycocyamine Metabolic Pathway

Glycocyamine is synthesized from L-arginine and glycine, primarily in the kidneys. It is then transported to the liver, where it is methylated by S-adenosyl methionine (SAM) to form creatine. This reaction is catalyzed by the enzyme guanidinoacetate N-methyltransferase (GAMT).

Glycocyamine_Metabolic_Pathway cluster_reactants cluster_intermediates cluster_products Arginine L-Arginine AGAT AGAT Arginine->AGAT Glycine Glycine Glycine->AGAT Glycocyamine Glycocyamine (Guanidinoacetate) GAMT GAMT Glycocyamine->GAMT SAM S-Adenosyl Methionine (SAM) SAM->GAMT Ornithine Ornithine Creatine Creatine SAH S-Adenosyl Homocysteine (SAH) AGAT->Glycocyamine AGAT->Ornithine GAMT->Creatine GAMT->SAH Experimental_Workflow cluster_preparation cluster_sampling cluster_extraction cluster_analysis cluster_data_processing A Administer This compound to biological system B Collect biological samples at various time points A->B C Extract metabolites from samples B->C D Prepare samples for NMR analysis (in D₂O) C->D E Acquire 1H, 13C, and/or 15N NMR spectra D->E F Process and analyze NMR data E->F G Identify and quantify labeled metabolites F->G

References

Application Notes and Protocols for Metabolic Flux Analysis using Glycocyamine-¹⁵N,¹³C₂

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic Flux Analysis (MFA) is a powerful methodology for elucidating the rates of metabolic reactions in biological systems. The use of stable isotope tracers, such as Glycocyamine-¹⁵N,¹³C₂, allows for the precise tracking of atoms through metabolic pathways. Glycocyamine (B1671910) (guanidinoacetic acid, GAA) is a key intermediate in the biosynthesis of creatine (B1669601), a vital molecule for cellular energy homeostasis, particularly in muscle and brain tissues. By introducing ¹⁵N and ¹³C labels on the glycocyamine molecule, researchers can quantitatively trace its conversion to creatine and investigate the dynamics of related metabolic pathways, including amino acid metabolism.

These application notes provide a comprehensive guide to designing and conducting metabolic flux analysis experiments using Glycocyamine-¹⁵N,¹³C₂ as a tracer. The protocols outlined below cover cell culture, metabolite extraction, and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), providing a robust framework for investigating creatine metabolism and its role in health and disease.

Signaling Pathways and Experimental Workflow

The metabolic pathway of interest begins with the synthesis of glycocyamine from arginine and glycine, followed by its methylation to form creatine. The experimental workflow for tracing this pathway using Glycocyamine-¹⁵N,¹³C₂ involves several key steps from cell culture to data analysis.

Glycocyamine_Metabolism cluster_synthesis Glycocyamine Synthesis cluster_creatine_synthesis Creatine Synthesis Arginine L-Arginine AGAT AGAT Arginine->AGAT Glycine Glycine Glycine->AGAT Glycocyamine Glycocyamine AGAT->Glycocyamine Ornithine Ornithine AGAT->Ornithine Tracer Glycocyamine-¹⁵N,¹³C₂ GAMT GAMT Tracer->GAMT SAM S-Adenosyl- methionine (SAM) SAM->GAMT Creatine Creatine-¹⁵N,¹³C₂ GAMT->Creatine SAH S-Adenosyl- homocysteine (SAH) GAMT->SAH

Caption: Glycocyamine and Creatine Biosynthesis Pathway.

MFA_Workflow cluster_culture Cell Culture & Labeling cluster_extraction Metabolite Extraction cluster_analysis Analysis cluster_data Data Interpretation A1 Seed cells and grow to desired confluency A2 Switch to labeling medium containing Glycocyamine-¹⁵N,¹³C₂ A1->A2 A3 Incubate for defined time points A2->A3 B1 Quench metabolism (e.g., with cold methanol) A3->B1 B2 Extract metabolites B1->B2 B3 Dry and store extracts B2->B3 C1 Reconstitute samples B3->C1 C2 LC-MS/MS analysis to measure isotopologue distribution C1->C2 D1 Calculate Mass Isotopomer Distributions (MIDs) C2->D1 D2 Metabolic Flux Calculation using software (e.g., INCA) D1->D2

Application Notes and Protocols for the Use of Glycocyamine-¹⁵N,¹³C₂ as an Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycocyamine (B1671910), also known as guanidinoacetic acid (GAA), is a naturally occurring amino acid derivative that serves as the direct precursor in the biosynthesis of creatine, a vital molecule for cellular energy metabolism. The quantification of glycocyamine in biological matrices is of significant interest in various research fields, including inborn errors of metabolism, sports science, and nutritional studies. Accurate and precise measurement of glycocyamine is crucial for understanding its physiological roles and for the diagnosis and monitoring of related metabolic disorders.

Stable isotope-labeled internal standards are the gold standard for quantitative analysis by mass spectrometry, as they correct for variations in sample preparation and instrument response. Glycocyamine-¹⁵N,¹³C₂ is a stable isotope-labeled analog of glycocyamine, incorporating one ¹⁵N and two ¹³C atoms. Its chemical and physical properties are nearly identical to the endogenous analyte, ensuring it behaves similarly during extraction, derivatization, and chromatographic separation. However, its increased mass allows for distinct detection by the mass spectrometer, enabling reliable quantification. This document provides detailed application notes and protocols for the use of Glycocyamine-¹⁵N,¹³C₂ as an internal standard for the accurate quantification of glycocyamine in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Metabolic Pathway of Glycocyamine

Glycocyamine is an intermediate in the biosynthesis of creatine. In the kidneys, the enzyme L-arginine:glycine amidinotransferase (AGAT) catalyzes the transfer of a guanidino group from L-arginine to glycine, forming glycocyamine and ornithine[1]. Glycocyamine is then transported to the liver, where it is methylated by guanidinoacetate N-methyltransferase (GAMT), using S-adenosyl methionine (SAM) as a methyl donor, to form creatine[2]. Creatine is subsequently transported to various tissues, primarily muscle and brain, where it plays a critical role in energy buffering.

Glycocyamine_Metabolism cluster_kidney Kidney cluster_liver Liver Arginine L-Arginine AGAT AGAT Arginine->AGAT Glycine Glycine Glycine->AGAT Glycocyamine Glycocyamine GAMT GAMT Glycocyamine->GAMT Ornithine Ornithine SAM S-Adenosyl Methionine (SAM) SAM->GAMT SAH S-Adenosyl Homocysteine (SAH) Creatine Creatine AGAT->Glycocyamine AGAT->Ornithine GAMT->SAH GAMT->Creatine

Figure 1: Biosynthesis of Creatine from Glycocyamine.

Experimental Protocols

Protocol 1: Quantification of Glycocyamine in Human Plasma

This protocol details the procedure for extracting and quantifying glycocyamine from human plasma using Glycocyamine-¹⁵N,¹³C₂ as an internal standard.

1. Materials and Reagents

  • Human plasma (collected in EDTA or heparin tubes)

  • Glycocyamine (analytical standard)

  • Glycocyamine-¹⁵N,¹³C₂ (internal standard)[1]

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

  • Microcentrifuge tubes (1.5 mL)

  • Autosampler vials with inserts

2. Preparation of Stock and Working Solutions

  • Glycocyamine Stock Solution (1 mg/mL): Accurately weigh and dissolve glycocyamine in ultrapure water.

  • Glycocyamine-¹⁵N,¹³C₂ Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve Glycocyamine-¹⁵N,¹³C₂ in ultrapure water.

  • Working Solutions: Prepare a series of glycocyamine working solutions for the calibration curve by serially diluting the stock solution with ultrapure water. Prepare a working internal standard solution of 1 µg/mL by diluting the IS stock solution with ultrapure water.

3. Sample Preparation

  • Thaw frozen plasma samples on ice.

  • Vortex the plasma samples to ensure homogeneity.

  • In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Add 10 µL of the 1 µg/mL Glycocyamine-¹⁵N,¹³C₂ internal standard working solution.

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 15 seconds and transfer to an autosampler vial with an insert for LC-MS/MS analysis.

Plasma_Sample_Prep Start 100 µL Plasma Add_IS Add 10 µL Internal Standard (Glycocyamine-¹⁵N,¹³C₂) Start->Add_IS Protein_Precipitation Add 400 µL Acetonitrile Add_IS->Protein_Precipitation Vortex1 Vortex Protein_Precipitation->Vortex1 Centrifuge Centrifuge Vortex1->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Figure 2: Plasma Sample Preparation Workflow.

4. LC-MS/MS Parameters

  • Liquid Chromatography (LC):

    • Column: Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: A linear gradient is recommended. An example is provided in Table 1.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

Time (min)%A%B
0.0595
1.0595
5.05050
5.1595
7.0595
Table 1: Example LC Gradient for Glycocyamine Analysis.
  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Source Temperature: 150°C

    • Desolvation Temperature: 500°C

    • Capillary Voltage: 3.0 kV

    • MRM Transitions: The specific precursor and product ions, along with collision energies, need to be optimized for the specific instrument used. Based on available fragmentation data, the following transitions can be used as a starting point (Table 2)[3][4].

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Glycocyamine118.176.1To be optimized
Glycocyamine-¹⁵N,¹³C₂121.178.1To be optimized
Table 2: Proposed MRM Transitions for Glycocyamine and its Internal Standard.

5. Data Analysis and Quantification

  • Construct a calibration curve by plotting the peak area ratio of glycocyamine to Glycocyamine-¹⁵N,¹³C₂ against the concentration of the glycocyamine standards.

  • Perform a linear regression analysis of the calibration curve.

  • Determine the concentration of glycocyamine in the plasma samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: Quantification of Glycocyamine in Urine

This protocol outlines the procedure for the analysis of glycocyamine in urine samples.

1. Materials and Reagents

  • Human urine

  • All other reagents as listed in Protocol 1.

2. Sample Preparation

  • Thaw frozen urine samples and vortex to mix.

  • Centrifuge the urine at 2,000 x g for 5 minutes to pellet any sediment.

  • Dilute the urine supernatant 1:10 with ultrapure water.

  • Take 100 µL of the diluted urine and proceed with steps 4-11 as described in the plasma sample preparation protocol (Protocol 1, Section 3).

3. LC-MS/MS Parameters and Data Analysis

  • The LC-MS/MS parameters and data analysis procedures are the same as described for plasma analysis in Protocol 1, Sections 4 and 5.

Data Presentation

The following tables present hypothetical, yet realistic, quantitative data that could be obtained using the described methods. These tables are for illustrative purposes and should be replaced with actual experimental data.

Table 3: Calibration Curve for Glycocyamine in Plasma

Standard Concentration (ng/mL)Peak Area (Glycocyamine)Peak Area (Glycocyamine-¹⁵N,¹³C₂)Peak Area Ratio (Analyte/IS)
11,520150,1000.0101
57,650151,2000.0506
1015,300149,8000.1021
5075,800150,5000.5036
100152,100151,0001.0073
500760,500150,8005.0431
10001,515,000149,90010.1067

Table 4: Quantification of Glycocyamine in Human Plasma and Urine Samples

Sample IDMatrixPeak Area (Glycocyamine)Peak Area (Glycocyamine-¹⁵N,¹³C₂)Peak Area Ratio (Analyte/IS)Calculated Concentration (ng/mL)
Plasma 1Plasma25,600150,3000.170316.9
Plasma 2Plasma42,100149,5000.281627.9
Urine 1Urine18,900151,1000.1251124.5
Urine 2Urine31,500150,6000.2092208.1
*Concentration in original urine sample after accounting for the 1:10 dilution.

Logical Relationships and Workflows

The following diagram illustrates the logical flow of a quantitative bioanalytical method validation, which is essential before applying the protocol to routine sample analysis.

Method_Validation_Workflow Start Method Development Selectivity Selectivity Start->Selectivity Linearity Linearity & Range Start->Linearity Accuracy Accuracy Start->Accuracy Precision Precision (Intra- & Inter-day) Start->Precision Recovery Extraction Recovery Start->Recovery Matrix_Effect Matrix Effect Start->Matrix_Effect Stability Stability (Freeze-thaw, Bench-top, etc.) Start->Stability Validation_Report Validation Report Selectivity->Validation_Report Linearity->Validation_Report Accuracy->Validation_Report Precision->Validation_Report Recovery->Validation_Report Matrix_Effect->Validation_Report Stability->Validation_Report

Figure 3: Bioanalytical Method Validation Workflow.

Conclusion

The use of Glycocyamine-¹⁵N,¹³C₂ as an internal standard provides a robust and reliable method for the quantification of glycocyamine in biological matrices such as plasma and urine. The protocols outlined in this document offer a comprehensive guide for researchers, scientists, and drug development professionals to establish and perform accurate and precise measurements of this important metabolite. Adherence to proper method validation procedures is critical to ensure the integrity and reproducibility of the generated data. The application of these methods will facilitate a deeper understanding of the role of glycocyamine in health and disease.

References

Application Notes and Protocols for the Chemical Synthesis and Purification of Glycocyamine-¹⁵N,¹³C₂

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycocyamine (B1671910) (or guanidinoacetic acid) is a crucial metabolic precursor to creatine (B1669601), a molecule vital for energy homeostasis in vertebrates. Isotopically labeled glycocyamine, specifically Glycocyamine-¹⁵N,¹³C₂, serves as an invaluable tool in metabolic research, clinical diagnostics, and drug development. Its use as an internal standard in mass spectrometry-based quantification methods allows for precise tracking and measurement of metabolic fluxes and enzymatic activities. This document provides detailed protocols for the chemical synthesis and purification of Glycocyamine-¹⁵N,¹³C₂, ensuring high purity and isotopic enrichment for demanding research applications.

Chemical Synthesis of Glycocyamine-¹⁵N,¹³C₂

The synthesis of Glycocyamine-¹⁵N,¹³C₂ is achieved through the reaction of isotopically labeled glycine (B1666218) ([¹³C₂, ¹⁵N]glycine) with cyanamide (B42294) in an aqueous ammonia (B1221849) solution. This method provides a direct and efficient route to the desired product.

Synthesis Pathway

The reaction proceeds via the nucleophilic addition of the amino group of [¹³C₂, ¹⁵N]glycine to the carbon atom of cyanamide.

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product Glycine-15N,13C2 [¹³C₂, ¹⁵N]Glycine Conditions Ammonium (B1175870) Hydroxide (B78521) Water Room Temperature, 3 days Glycine-15N,13C2->Conditions Cyanamide Cyanamide Cyanamide->Conditions Glycocyamine-15N,13C2 Glycocyamine-¹⁵N,¹³C₂ Conditions->this compound

Caption: Synthesis of Glycocyamine-¹⁵N,¹³C₂.

Experimental Protocol: Synthesis

Materials:

  • [¹³C₂, ¹⁵N]Glycine (Cambridge Isotope Laboratories, Inc. or equivalent)

  • Cyanamide

  • Concentrated Ammonium Hydroxide (NH₄OH)

  • Deionized Water

  • Acetone (B3395972)

  • Ice

Equipment:

  • Round-bottom flask or beaker

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Standard laboratory glassware

Procedure:

  • In a suitable reaction vessel, dissolve 1.0 g of [¹³C₂, ¹⁵N]glycine in 25 mL of deionized water.

  • To this solution, add 1.3 equivalents of cyanamide.

  • Add 0.65 mL of concentrated ammonium hydroxide to the mixture.

  • Stir the reaction mixture at room temperature for 3 days. The product will precipitate out of the solution over time.

  • After 3 days, cool the mixture in an ice bath for at least 1 hour to maximize precipitation.

  • Collect the precipitated product by vacuum filtration.

  • Wash the collected solid sequentially with three 5 mL portions of ice-cold water.

  • Follow with three 10 mL portions of acetone to aid in drying.

  • Dry the purified product under vacuum to a constant weight.

Quantitative Data
ParameterValueReference
Starting Material[¹³C₂, ¹⁵N]Glycine[1]
ReagentCyanamide[1]
SolventAqueous Ammonia[1]
Reaction Time3 days[1]
Reaction TemperatureRoom Temperature[1]
Yield ~69% [1]
Isotopic Enrichment 98 atom % [1]
Chemical Purity >97% [1]

Purification of Glycocyamine-¹⁵N,¹³C₂

While the initial precipitation and washing yield a product of high purity, further purification may be required for specific applications. Recrystallization is a robust method for removing residual impurities.

Purification Workflow

Purification_Workflow Crude_Product Crude Glycocyamine-¹⁵N,¹³C₂ Dissolution Dissolve in Minimum Hot Water Crude_Product->Dissolution Hot_Filtration Hot Filtration (to remove insoluble impurities) Dissolution->Hot_Filtration Crystallization Slow Cooling to Room Temperature Hot_Filtration->Crystallization Ice_Bath Cool in Ice Bath Crystallization->Ice_Bath Vacuum_Filtration Vacuum Filtration Ice_Bath->Vacuum_Filtration Washing Wash with Cold Water and Acetone Vacuum_Filtration->Washing Drying Dry Under Vacuum Washing->Drying Pure_Product Pure Glycocyamine-¹⁵N,¹³C₂ Drying->Pure_Product

Caption: Recrystallization workflow for purification.

Experimental Protocol: Recrystallization

Materials:

  • Crude Glycocyamine-¹⁵N,¹³C₂

  • Deionized Water

  • Activated Charcoal (optional)

Equipment:

  • Erlenmeyer flasks

  • Hot plate

  • Filtration apparatus (Büchner funnel, filter paper)

  • Ice bath

Procedure:

  • Transfer the crude Glycocyamine-¹⁵N,¹³C₂ to an Erlenmeyer flask.

  • Add a minimal amount of hot deionized water to the flask while heating and swirling until the solid just dissolves. Avoid adding excess solvent to ensure good recovery.

  • If colored impurities are present, add a small amount of activated charcoal to the hot solution and swirl.

  • Perform a hot filtration to remove the charcoal and any other insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature. Crystals should begin to form.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to complete the crystallization process.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold deionized water, followed by a small amount of cold acetone.

  • Dry the crystals under vacuum to obtain the final, highly purified Glycocyamine-¹⁵N,¹³C₂.

Quality Control and Analysis

The purity and isotopic enrichment of the final product should be verified using appropriate analytical techniques.

  • Mass Spectrometry (MS): To confirm the molecular weight and determine the isotopic enrichment. Gas chromatography-mass spectrometry (GC-MS) can be used after derivatization.[1][2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and assess isotopic incorporation at specific atomic positions.

  • High-Performance Liquid Chromatography (HPLC): To assess chemical purity.

Applications

The highly purified Glycocyamine-¹⁵N,¹³C₂ is suitable for a variety of research applications, including:

  • Metabolic Flux Analysis: As a tracer to study the biosynthesis of creatine and related metabolic pathways.

  • Internal Standard: For accurate quantification of endogenous glycocyamine in biological samples by isotope dilution mass spectrometry.

  • Enzyme Kinetics: To study the activity of enzymes involved in creatine metabolism, such as guanidinoacetate N-methyltransferase (GAMT).

Conclusion

The protocols outlined in this document provide a reliable and reproducible method for the synthesis and purification of high-purity Glycocyamine-¹⁵N,¹³C₂. Adherence to these procedures will enable researchers to produce a high-quality isotopic tracer essential for advancing our understanding of creatine metabolism and its role in health and disease.

References

Application Notes and Protocols for Stable Isotope Tracer Studies with Glycocyamine-¹⁵N,¹³C₂

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycocyamine (B1671910), also known as guanidinoacetic acid (GAA), is a naturally occurring amino acid derivative and a direct precursor in the biosynthesis of creatine (B1669601).[1][2] Creatine plays a crucial role in cellular energy metabolism, particularly in tissues with high energy demands such as muscle and brain.[3][4] The metabolic pathway involves the methylation of glycocyamine to form creatine, a reaction catalyzed by the enzyme guanidinoacetate N-methyltransferase (GAMT).[5][6]

Stable isotope tracer studies are powerful tools for investigating the in vivo kinetics of metabolic pathways.[7][8] By introducing a labeled version of a metabolite, such as Glycocyamine-¹⁵N,¹³C₂, researchers can trace its absorption, distribution, metabolism, and excretion (ADME) with high precision using mass spectrometry.[9][10] This document provides a detailed experimental setup for conducting stable isotope tracer studies with Glycocyamine-¹⁵N,¹³C₂ to quantify its conversion to creatine and understand its metabolic fate.

Signaling Pathway

The biosynthesis of creatine from glycocyamine is a two-step process primarily occurring in the kidneys and liver.[5][6]

Glycocyamine_Metabolism cluster_kidney Kidney cluster_liver Liver Arginine L-Arginine Glycocyamine Glycocyamine (Guanidinoacetic Acid) Arginine->Glycocyamine AGAT Ornithine Ornithine Arginine->Ornithine AGAT Glycine Glycine Glycine->Glycocyamine Glycocyamine_liver Glycocyamine Glycocyamine->Glycocyamine_liver Bloodstream Transport SAM S-adenosyl methionine (SAM) SAH S-adenosyl homocysteine (SAH) SAM->SAH Methyl group donation Creatine Creatine Glycocyamine_liver->Creatine GAMT

Diagram of the Glycocyamine to Creatine metabolic pathway.

Experimental Design and Workflow

A typical experimental workflow for a stable isotope tracer study with Glycocyamine-¹⁵N,¹³C₂ involves subject preparation, tracer administration, sample collection, sample processing, and analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental_Workflow cluster_preparation Phase 1: Preparation cluster_administration Phase 2: Administration & Sampling cluster_analysis Phase 3: Analysis cluster_data Phase 4: Data Interpretation Subject_Prep Subject Preparation (Fasting, Baseline Samples) Tracer_Admin Oral Administration of Tracer Subject_Prep->Tracer_Admin Tracer_Prep Tracer Preparation (Glycocyamine-¹⁵N,¹³C₂ Solution) Tracer_Prep->Tracer_Admin Sample_Collection Timed Blood and Urine Collection Tracer_Admin->Sample_Collection Sample_Processing Plasma and Urine Sample Preparation Sample_Collection->Sample_Processing LCMS_Analysis LC-MS/MS Analysis of Labeled and Unlabeled Analytes Sample_Processing->LCMS_Analysis Data_Processing Isotopic Enrichment Calculation LCMS_Analysis->Data_Processing Kinetic_Modeling Kinetic Modeling (Flux Rate Calculation) Data_Processing->Kinetic_Modeling

Experimental workflow for the Glycocyamine-¹⁵N,¹³C₂ tracer study.

Experimental Protocols

Subject Preparation
  • Inclusion/Exclusion Criteria: Define clear criteria for subject enrollment, considering factors such as age, health status, and medication use.

  • Dietary Control: Subjects should follow a standardized diet for a specified period (e.g., 3 days) prior to the study to minimize dietary variations in creatine and glycocyamine intake.

  • Fasting: Subjects should fast overnight (for at least 8-10 hours) before the administration of the tracer. Water is permitted.

  • Baseline Samples: Collect baseline blood and urine samples before tracer administration (Time = 0).

Tracer Administration
  • Tracer: Glycocyamine-¹⁵N,¹³C₂ (purity >98%).

  • Dosage Calculation: The tracer dose should be a small fraction of the therapeutic dose to act as a tracer without perturbing the natural metabolic pool. A typical oral tracer dose can be in the range of 1-5 mg/kg body weight.

  • Administration: Dissolve the calculated dose of Glycocyamine-¹⁵N,¹³C₂ in a palatable liquid (e.g., water or a non-caffeinated, sugar-free beverage) and administer orally.

Sample Collection

Collect blood and urine samples at multiple time points post-administration to capture the kinetic profile of the tracer.

Sample TypeCollection Time Points (post-administration)
Blood (Plasma)0, 15, 30, 45, 60, 90, 120, 180, 240, 360, and 480 minutes
Urine0-2, 2-4, 4-8, and 8-24 hour pooled collections
Sample Preparation

Plasma:

  • Collect whole blood in EDTA-containing tubes.

  • Centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma.

  • To 100 µL of plasma, add 400 µL of ice-cold acetonitrile (B52724) containing an internal standard (e.g., d3-creatine).

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Urine:

  • Collect urine and measure the total volume for each collection period.

  • Centrifuge a 1 mL aliquot at 2000 x g for 10 minutes to remove any sediment.

  • Dilute the supernatant 1:20 with mobile phase containing the internal standard.

  • Vortex and directly inject into the LC-MS/MS system.

LC-MS/MS Analysis

Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.

Chromatographic Conditions:

  • Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is recommended for optimal separation of these polar compounds.

  • Mobile Phase A: Acetonitrile with 0.1% formic acid.

  • Mobile Phase B: 10 mM Ammonium formate (B1220265) in water with 0.1% formic acid.

  • Gradient: A gradient elution from high to low organic content.

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 30-40°C.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Glycocyamine (unlabeled)118.176.1
Glycocyamine-¹⁵N,¹³C₂ (Tracer) 121.1 78.1
Creatine (unlabeled)132.190.0
Creatine-¹⁵N,¹³C₂ (Metabolite) 135.1 93.0
d3-Creatine (Internal Standard)135.193.0

Note: The product ion for the labeled creatine will be the same as the d3-creatine internal standard. Chromatographic separation is crucial. Alternatively, a different internal standard can be used.

Data Presentation and Analysis

Quantitative Data Summary

The results of the LC-MS/MS analysis should be summarized in tables for easy comparison of the concentrations of labeled and unlabeled analytes at different time points.

Table 1: Plasma Concentrations of Glycocyamine and Creatine Isotopologues

Time (min) Glycocyamine (µmol/L) Glycocyamine-¹⁵N,¹³C₂ (µmol/L) Creatine (µmol/L) Creatine-¹⁵N,¹³C₂ (µmol/L)
0 ... 0 ... 0
15 ... ... ... ...
30 ... ... ... ...

| ... | ... | ... | ... | ... |

Table 2: Urinary Excretion of Glycocyamine and Creatine Isotopologues

Collection Period (h) Glycocyamine (µmol) Glycocyamine-¹⁵N,¹³C₂ (µmol) Creatine (µmol) Creatine-¹⁵N,¹³C₂ (µmol)
0-2 ... ... ... ...
2-4 ... ... ... ...
4-8 ... ... ... ...

| 8-24 | ... | ... | ... | ... |

Kinetic Modeling

The isotopic enrichment data can be used to calculate key kinetic parameters. A common approach is to use precursor-product models.

Isotopic Enrichment (Atom Percent Excess, APE): APE = [ (Labeled / (Labeled + Unlabeled))_sample - (Labeled / (Labeled + Unlabeled))_baseline ] * 100

Rate of Appearance (Ra): The rate of appearance of creatine from glycocyamine can be modeled using the isotopic enrichment of plasma glycocyamine as the precursor pool and the enrichment of plasma creatine as the product pool.

Fractional Synthesis Rate (FSR): FSR (%/hour) = (ΔE_product / E_precursor) * (1 / Δt) * 100 Where:

  • ΔE_product is the change in enrichment of the product (creatine)

  • E_precursor is the average enrichment of the precursor (glycocyamine) over the time interval

  • Δt is the duration of the time interval

More complex compartmental modeling can also be employed for a more detailed analysis of the system's kinetics.

Conclusion

This document provides a comprehensive framework for designing and executing stable isotope tracer studies with Glycocyamine-¹⁵N,¹³C₂. The detailed protocols for subject preparation, sample handling, and LC-MS/MS analysis, along with guidelines for data interpretation, will enable researchers to accurately quantify the in vivo kinetics of glycocyamine metabolism. This information is valuable for understanding the role of glycocyamine in health and disease and for the development of novel therapeutic strategies.

References

Application of Glycocyamine-¹⁵N,¹³C₂ in Targeted Metabolomics

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Glycocyamine (B1671910), also known as guanidinoacetate (GAA), is a critical endogenous metabolite that serves as the direct precursor to creatine (B1669601), a molecule central to cellular energy homeostasis. The biosynthesis of creatine from glycocyamine is a fundamental process, and disruptions in this pathway are linked to several metabolic disorders. Targeted metabolomics, a quantitative approach to measure a specific group of metabolites, is an indispensable tool for studying these pathways and for the development of diagnostics and therapeutics. The use of stable isotope-labeled internal standards is paramount in targeted mass spectrometry-based metabolomics for ensuring analytical accuracy and precision.[1][2] Glycocyamine-¹⁵N,¹³C₂ is a stable isotope-labeled version of glycocyamine that serves as an ideal internal standard for the accurate quantification of its unlabeled counterpart in various biological matrices.

The creatine biosynthesis pathway begins with the formation of glycocyamine from arginine and glycine, a reaction catalyzed by the enzyme L-arginine:glycine amidinotransferase (AGAT). Subsequently, glycocyamine is methylated by guanidinoacetate N-methyltransferase (GAMT) to form creatine.[3][4] Creatine is then transported to tissues with high energy demands, such as muscle and brain, where it plays a vital role in the regeneration of adenosine (B11128) triphosphate (ATP).[5]

This document provides detailed application notes and protocols for the use of Glycocyamine-¹⁵N,¹³C₂ in targeted metabolomics studies, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

Signaling Pathway

Below is a diagram illustrating the creatine biosynthesis pathway.

Creatine_Biosynthesis Arginine Arginine AGAT AGAT Arginine->AGAT Glycine Glycine Glycine->AGAT Ornithine Ornithine AGAT->Ornithine Glycocyamine Glycocyamine (GAA) AGAT->Glycocyamine GAMT GAMT Glycocyamine->GAMT SAM S-Adenosyl methionine (SAM) SAM->GAMT SAH S-Adenosyl- homocysteine (SAH) GAMT->SAH Creatine Creatine GAMT->Creatine

Caption: Creatine Biosynthesis Pathway.

Experimental Workflow

The general workflow for targeted metabolomics using Glycocyamine-¹⁵N,¹³C₂ as an internal standard is depicted below.

Targeted_Metabolomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample_Collection Biological Sample (Plasma, Urine) Spiking Spike with Glycocyamine-¹⁵N,¹³C₂ (IS) Sample_Collection->Spiking Extraction Protein Precipitation/ Metabolite Extraction Spiking->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization LC_Separation Liquid Chromatography Separation Derivatization->LC_Separation MS_Detection Tandem Mass Spectrometry Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Caption: Targeted Metabolomics Workflow.

Quantitative Data

The following tables summarize typical quantitative parameters for the analysis of glycocyamine using a stable isotope dilution LC-MS/MS method. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

Table 1: LC-MS/MS Method Performance

ParameterUrinePlasma
Linearity Range (µmol/L)0.4 - 50000.4 - 5000
Lower Limit of Quantitation (LLOQ) (µmol/L)0.40.4
Intra-assay Precision (%CV)< 10%< 10%
Inter-assay Precision (%CV)< 10%< 13%
Recovery (%)86 - 106%86 - 106%

Data synthesized from multiple sources.[6][7][8]

Table 2: Representative Mass Spectrometric Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Glycocyamine (GAA)118.176.1
Glycocyamine-¹⁵N,¹³C₂ (IS)121.178.1

Note: The exact m/z values may vary slightly based on the specific adduct and charge state observed. The transitions for the labeled internal standard are predicted based on the structure and fragmentation of the unlabeled compound.

Experimental Protocols

Protocol 1: "Dilute and Shoot" Method for Urine and Plasma

This rapid method is suitable for high-throughput screening and requires minimal sample preparation.[6][7]

Materials:

  • Glycocyamine-¹⁵N,¹³C₂

  • Methanol

  • Formic Acid

  • Water (LC-MS grade)

  • Biological samples (Urine or Plasma)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Internal Standard (IS) Working Solution: Prepare a stock solution of Glycocyamine-¹⁵N,¹³C₂ in water with a small amount of formic acid to aid dissolution. Dilute the stock solution with water to a working concentration of 5 µmol/L for plasma analysis and 100 µmol/L for urine analysis.

  • Sample Preparation:

    • Urine: Dilute urine samples 1:20 with the IS working solution in a microcentrifuge tube.

    • Plasma: Add 10 µL of plasma to a microcentrifuge tube, followed by 90 µL of the IS working solution.

  • Protein Precipitation (for Plasma): To the plasma sample, add 400 µL of acetonitrile (B52724).

  • Vortex and Centrifuge: Vortex all samples for 1 minute, then centrifuge at 10,000 x g for 5 minutes.

  • Sample Transfer: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Derivatization Method for Enhanced Sensitivity in Plasma

This method involves derivatization to butyl-esters, which can improve chromatographic retention and sensitivity.[9]

Materials:

  • Glycocyamine-¹⁵N,¹³C₂

  • Acetonitrile

  • Butanolic-HCl (3M)

  • Nitrogen evaporator

  • Heating block

  • Other materials as listed in Protocol 1

Procedure:

  • Preparation of IS Working Solution: Prepare a working solution of Glycocyamine-¹⁵N,¹³C₂ in a suitable solvent.

  • Sample Preparation:

    • To 50 µL of plasma in a microcentrifuge tube, add 25 µL of the IS working solution.

    • Add 400 µL of acetonitrile to precipitate proteins.

  • Vortex and Centrifuge: Vortex the mixture for 2 minutes, then centrifuge at 10,000 rpm for 5 minutes.

  • Evaporation: Transfer the supernatant to a new tube and dry under a stream of nitrogen at 40°C.

  • Derivatization: Add 80 µL of butanolic-HCl to the dried residue. Cap the tube and heat at 65°C for 15 minutes.

  • Final Preparation: After cooling, transfer the derivatized sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Parameters (General Guidance)
  • Liquid Chromatography:

    • Column: A C18 or HILIC column is suitable for separation.

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: A gradient elution from low to high organic phase is typically used.

    • Flow Rate: 0.3 - 0.5 mL/min

    • Injection Volume: 1 - 10 µL

  • Tandem Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • Transitions: Monitor the transitions listed in Table 2 for glycocyamine and its labeled internal standard. Optimize collision energies for each transition on the specific instrument being used.

Data Analysis and Quantification

  • Peak Integration: Integrate the chromatographic peaks for both the endogenous glycocyamine and the Glycocyamine-¹⁵N,¹³C₂ internal standard.

  • Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard for all samples, calibrators, and quality controls.

  • Calibration Curve: Generate a calibration curve by plotting the peak area ratio against the concentration of the calibrators. A linear regression with a weighting factor of 1/x is commonly used.

  • Quantification: Determine the concentration of glycocyamine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

Glycocyamine-¹⁵N,¹³C₂ is an essential tool for the accurate and precise quantification of glycocyamine in targeted metabolomics studies. Its use as an internal standard corrects for variability in sample preparation and matrix effects during LC-MS/MS analysis, leading to reliable and reproducible data. The protocols and information provided herein offer a comprehensive guide for researchers, scientists, and drug development professionals to implement robust targeted metabolomics assays for the investigation of the creatine biosynthesis pathway and related metabolic disorders.

References

Troubleshooting & Optimization

How to troubleshoot low signal intensity of Glycocyamine-15N,13C2

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to low signal intensity during the analysis of Glycocyamine-15N,13C2.

Frequently Asked Questions (FAQs)
General Questions

Q1: What is this compound, and what is its primary application? A1: this compound is a stable isotope-labeled version of Glycocyamine (also known as guanidinoacetic acid). It is primarily used as an internal standard for quantitative analysis in techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The heavy isotopes (¹⁵N and ¹³C) allow it to be distinguished from its naturally occurring ("light") counterpart in a sample, which is essential for accurate quantification.[2][3][4]

Q2: I am observing a low signal for my this compound standard. What are the first steps I should take? A2: When encountering a low signal, a systematic check is recommended. Start by verifying the integrity and concentration of your standard stock solution. Then, review your sample preparation workflow for potential errors, such as incorrect dilutions or sample loss. Finally, examine your instrument parameters to ensure they are optimized for your specific analyte and matrix.

Q3: How can I confirm the quality and concentration of my this compound standard? A3: The quality of the standard is paramount. Verify the isotopic purity and chemical structure using the Certificate of Analysis (CoA) provided by the manufacturer.[5] Isotopic enrichment can be independently confirmed using high-resolution mass spectrometry (HR-MS) or NMR spectroscopy.[6] To check for degradation, prepare a fresh stock solution from the solid material and compare its signal intensity against an older, stored solution.

Mass Spectrometry (LC-MS) Specific Questions

Q4: My signal intensity for this compound is weak in my LC-MS analysis. What are the common sample preparation issues? A4: Low signal intensity can often be traced back to the sample preparation stage. Common issues include:

  • Inaccurate Pipetting or Dilution: Errors in serial dilutions can lead to a final concentration that is much lower than intended.

  • Sample Loss: Glycocyamine can adhere to plasticware. Care should be taken during sample transfer and extraction steps.

  • Improper pH: The pH of the final sample solution can affect ionization efficiency. Ensure the pH is compatible with your chosen mobile phase and ionization mode (e.g., acidic for positive mode ESI).

  • Presence of Contaminants: Buffers containing primary amines (like Tris) can compete with the analyte during certain labeling reactions, though this is less of a concern when using it as an internal standard.[6]

  • Incomplete Dissolution: Ensure the standard is fully dissolved in the appropriate solvent before making dilutions.

Q5: How can I optimize my mass spectrometer settings to improve the signal for this compound? A5: Instrument parameter optimization is critical for maximizing signal.[7]

  • Ionization Source: Optimize parameters like capillary voltage, gas flow, and source temperature for electrospray ionization (ESI).

  • Collision Energy (for MS/MS): If using Multiple Reaction Monitoring (MRM), perform a compound optimization to find the collision energy that yields the most stable and intense product ions.

  • Resolution vs. Sensitivity: Be aware that very high mass resolution settings can sometimes lead to a decrease in sensitivity (fewer ions detected per unit of time). An ideal balance must be found for your specific instrument.[7]

  • Dwell Time/Scan Time: Increasing the dwell time for your specific MRM transition or the scan time for a full scan can improve the signal-to-noise ratio, but may compromise chromatographic peak shape if set too long.

Q6: Could matrix effects be suppressing the signal of my internal standard? A6: Yes, matrix effects are a common cause of signal suppression in LC-MS. Components in complex biological matrices can co-elute with your analyte and interfere with the ionization process in the MS source. To mitigate this, ensure your sample cleanup (e.g., protein precipitation, solid-phase extraction) is effective. You can also try altering your chromatographic conditions to better separate this compound from interfering matrix components.

NMR Spectroscopy Specific Questions

Q7: Why am I seeing a very low or no signal in my ¹³C or ¹⁵N NMR spectrum? A7: Low signal in NMR for isotope-labeled compounds is often due to several factors:

  • Low Concentration: NMR is inherently less sensitive than mass spectrometry. A sufficient concentration of the labeled compound is required for detection within a reasonable number of scans.

  • Long Relaxation Times (T1): Both ¹³C and ¹⁵N nuclei can have long relaxation times, especially quaternary carbons and nitrogens. This means a longer delay is needed between scans to allow the nuclei to return to equilibrium, increasing total experiment time.

  • Poor Instrument Shimming: An improperly shimmed magnet will result in broad peaks and poor signal-to-noise.

  • Incorrect Acquisition Parameters: Ensure the pulse width, acquisition time, and relaxation delay are appropriately set for your probe and sample.

Troubleshooting Guides & Data

This section provides a summary of common issues and a basic experimental protocol for instrument optimization.

Table 1: Summary of Common Causes for Low Signal Intensity
Category Potential Cause Recommended Solution
Standard Integrity Degradation of stock solutionPrepare a fresh stock solution from solid material and re-run. Store solutions at recommended temperatures (-20°C or -80°C).[1]
Inaccurate initial concentrationVerify concentration using a secondary method if possible. Review CoA.
Low isotopic purityConfirm isotopic purity via HR-MS. Low purity can distribute the signal across multiple isotopologues.[8]
Sample Preparation Pipetting/dilution errorsUse calibrated pipettes. Perform dilutions carefully. Prepare a fresh dilution series.
Sample loss during cleanup/transferPre-rinse pipette tips with sample. Use low-retention tubes. Minimize transfer steps.
Incompatible sample matrix/pHAdjust sample pH to match the mobile phase. Ensure complete dissolution in the final solvent.
LC-MS Instrument Sub-optimal source conditionsOptimize spray voltage, gas flows, and temperatures.
Ion suppression from matrixImprove sample cleanup. Modify chromatography to separate the analyte from interferences.
Incorrect MS/MS parametersInfuse the standard directly and optimize collision energy and fragment selection for MRM.
Low resolution/sensitivity balanceTest different resolution settings to find the optimal balance for signal intensity.[7]
NMR Instrument Insufficient sample concentrationIncrease the sample concentration or increase the number of scans.
Poor magnetic field shimmingRe-shim the instrument on your specific sample.
Sub-optimal acquisition parametersIncrease the relaxation delay (D1) for nuclei with long T1s. Check pulse calibration.
Experimental Protocols
Protocol 1: Basic LC-MS/MS Parameter Optimization for this compound

This protocol outlines a direct infusion method to determine the optimal MS/MS parameters for a triple quadrupole mass spectrometer.

Objective: To find the precursor-to-product ion transition (MRM) and collision energy (CE) that yields the highest signal intensity.

Methodology:

  • Prepare the Standard: Prepare a solution of this compound at a concentration of ~1 µg/mL in a solvent that mimics your typical mobile phase (e.g., 50:50 Methanol:Water with 0.1% Formic Acid).

  • Direct Infusion: Infuse the solution directly into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.

  • Find the Precursor Ion: Acquire a full scan MS spectrum (Q1 scan) to identify the m/z of the protonated molecular ion [M+H]⁺ for this compound.

  • Identify Product Ions: Set the instrument to product ion scan mode. Select the precursor ion m/z in Q1 and scan a range of m/z values in Q3 to identify major fragment ions.

  • Optimize Collision Energy: For the most intense and stable fragment ions, perform a collision energy ramp. Create an experiment where the precursor and product ions are fixed, but the collision energy is varied (e.g., from 5 to 40 eV in 2 eV steps).

  • Determine Optimal Transition: Analyze the data to identify the collision energy that produces the most intense signal for your chosen product ion. This precursor/product pair and CE value will be your optimized MRM transition.

Visualizations

Troubleshooting Workflow

Caption: A logical workflow for troubleshooting low signal intensity.

LC-MS Sample Preparation and Analysis Workflow

cluster_sample Sample Preparation cluster_analysis LC-MS Analysis A Biological Matrix (Plasma, Urine, etc.) B Spike with This compound IS A->B C Sample Cleanup (e.g., Protein Precipitation) B->C D Evaporate & Reconstitute in Mobile Phase C->D E Inject Sample onto LC Column D->E Transfer to Vial F Chromatographic Separation E->F G Ionization (ESI Source) F->G H Mass Analysis (MS Detector) G->H

Caption: Standard workflow for sample preparation and LC-MS analysis.

Relationship Between Key MS Parameters

Intensity Signal Intensity Resolution Mass Resolution Intensity->Resolution Optimizing for one may decrease the other ScanTime Scan Time Resolution->ScanTime Increasing leads to longer... ScanTime->Intensity Shorter can lead to lower... ChromPeak Chromatographic Peak Quality ScanTime->ChromPeak Too long leads to fewer data points/ poor...

Caption: The trade-off between signal intensity, resolution, and scan time.

References

Technical Support Center: Labeled Guanidinoacetate Analysis by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with labeled guanidinoacetate (GAA) analysis by mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What are the typical mass spectrometry methods for analyzing labeled guanidinoacetate?

A1: The most common methods for the quantitative analysis of labeled guanidinoacetate are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] LC-MS/MS is often preferred for its high-throughput capabilities and simpler sample preparation, while GC-MS can offer high sensitivity, especially for low analyte concentrations.[1]

Q2: What are the common stable isotope labels used for guanidinoacetate and what are their corresponding MRM transitions?

A2: Commonly used stable isotope-labeled internal standards for guanidinoacetate include ¹³C₂-labeled guanidinoacetate. The Multiple Reaction Monitoring (MRM) transitions will vary depending on the specific label and the adduct ion being monitored. For example, a common transition for ¹³C₂-guanidinoacetate is m/z 120 -> 78.[3] For derivatized GAA, such as a butyl-ester, the transitions would be different, for instance, m/z 176.1 -> 103.0 for ¹³C₂-GAA butyl-ester.[4]

Q3: Should I use a derivatization step for my LC-MS/MS analysis of labeled guanidinoacetate?

A3: The decision to use a derivatization step depends on the required sensitivity and the complexity of your sample matrix.

  • Underivatized methods are faster and simpler, involving a "dilute and shoot" approach which is suitable for high-throughput screening.[3][5]

  • Derivatization , for example, to form butyl-esters, can significantly increase signal intensity and sensitivity.[6][7][8] This can be particularly useful when measuring very low concentrations of GAA.

Q4: What are the expected linearity, limit of detection (LOD), and limit of quantitation (LOQ) for a typical LC-MS/MS method for labeled guanidinoacetate?

A4: These parameters can vary depending on the sample matrix, instrumentation, and whether derivatization is used. However, published methods provide a general idea of what to expect. For instance, one underivatized method reported a lower limit of quantitation of 0.4 µmol/L for guanidinoacetate in urine and plasma.[3] A method using butylation derivatization achieved an LOD of 0.002 µmol/L and an LOQ of 0.02 µmol/L in plasma.[4][7]

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of labeled guanidinoacetate.

Problem 1: Poor Signal Intensity or No Peak Detected

  • Possible Cause: Suboptimal ionization or fragmentation parameters.

  • Troubleshooting Steps:

    • Optimize Source Parameters: Infuse a standard solution of your labeled guanidinoacetate and optimize the ion source parameters (e.g., spray voltage, gas flows, and temperatures) to maximize the precursor ion signal.[9][10]

    • Optimize Collision Energy: Perform a daughter ion scan to identify the major product ions. Then, for each product ion, optimize the collision energy to achieve the highest intensity for your MRM transition.[10]

    • Check Sample Preparation: If using a derivatization method, ensure the reaction has gone to completion. Incomplete derivatization will result in a low signal.

    • Sample Concentration: Ensure your sample is not too dilute. Conversely, a highly concentrated sample can cause ion suppression.[9]

Problem 2: High Background Noise or Interfering Peaks

  • Possible Cause: Matrix effects or co-eluting isobaric compounds.

  • Troubleshooting Steps:

    • Improve Chromatographic Separation: Modify your LC gradient or change the column to better separate guanidinoacetate from interfering compounds. Some methods have reported interfering peaks with the same MRM transition as GAA.[4]

    • Sample Clean-up: Implement a solid-phase extraction (SPE) or other sample clean-up step to remove matrix components that may be causing ion suppression or high background.

    • Check for Contamination: Ensure all solvents, vials, and system components are clean and free from contaminants.[9]

Problem 3: Poor Peak Shape (e.g., fronting, tailing, or splitting)

  • Possible Cause: Issues with the analytical column or mobile phase.

  • Troubleshooting Steps:

    • Column Maintenance: Ensure the column is not clogged or degraded. A guard column can help extend the life of your analytical column.

    • Mobile Phase pH: Guanidinoacetate is a polar compound; ensure the pH of your mobile phase is appropriate for good peak shape.

    • Injection Volume and Solvent: Injecting a large volume of a solvent much stronger than the mobile phase can lead to peak distortion. Try reducing the injection volume or ensuring the sample is dissolved in a solvent similar to the initial mobile phase.[11]

Quantitative Data Summary

The following tables summarize key quantitative parameters from published methods for guanidinoacetate analysis.

Table 1: LC-MS/MS Method Parameters for Guanidinoacetate

ParameterUnderivatized Method[3]Derivatized (Butyl-ester) Method[4][7]
Linearity Range Up to 5000 mmol/L0.02 to 40 µmol/L
LOD 0.1 mmol/L0.002 µmol/L
LOQ 0.4 mmol/L0.02 µmol/L
Intra-assay CV <10%<8%
Inter-assay CV <10%<8%
Recovery 86% - 106%96.45% - 102.95%

Table 2: Example MRM Transitions for Labeled Guanidinoacetate

AnalytePrecursor Ion (m/z)Product Ion (m/z)Method Reference
Guanidinoacetate11876Underivatized[3]
¹³C₂-Guanidinoacetate12078Underivatized[3]
Guanidinoacetate (butyl-ester)174.1101.0Derivatized[4]
¹³C₂-Guanidinoacetate (butyl-ester)176.1103.0Derivatized[4]

Experimental Protocols

Protocol 1: Underivatized LC-MS/MS Analysis of Guanidinoacetate in Plasma/Urine

This protocol is a "dilute and shoot" method, suitable for rapid screening.[3]

  • Sample Preparation:

    • To 50 µL of plasma or urine, add 200 µL of an internal standard solution (e.g., ¹³C₂-guanidinoacetate in a protein precipitation solvent like methanol (B129727) or acetonitrile).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 5 minutes.

    • Transfer the supernatant to an autosampler vial for analysis.

  • LC Conditions:

    • Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile (B52724) with 0.1% formic acid.

    • Gradient: A suitable gradient to separate guanidinoacetate from other components.

    • Flow Rate: 0.2 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor the appropriate transitions for native and labeled guanidinoacetate (see Table 2).

    • Dwell Time: 100 ms.[3]

Protocol 2: Derivatized LC-MS/MS Analysis of Guanidinoacetate in Plasma

This protocol involves derivatization to butyl-esters for enhanced sensitivity.[4][7]

  • Sample Preparation:

    • To 100 µL of plasma, add the internal standard solution (¹³C₂-guanidinoacetate).

    • Add 400 µL of acetonitrile to precipitate proteins. Vortex and centrifuge.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Add 50 µL of 3N HCl in n-butanol.

    • Incubate at 60°C for 20 minutes.

    • Evaporate to dryness and reconstitute in 100 µL of mobile phase.

  • LC Conditions:

    • Column: Supelcosil™ LC-4.6 mm or similar.

    • Elution: Isocratic.

    • Run Time: Approximately 5 minutes.

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor the appropriate transitions for the butyl-ester derivatives of native and labeled guanidinoacetate (see Table 2).

    • Collision Energy: Optimized for each transition (e.g., 21 V for GAA).[4]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing cluster_decision start Start: Plasma/Urine Sample add_is Add Labeled Internal Standard start->add_is precipitate Protein Precipitation (e.g., Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant decision decision supernatant->decision High Sensitivity Needed? derivatize Derivatization (Optional) (e.g., Butylation) reconstitute Reconstitute in Mobile Phase derivatize->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate ionize Ionization (ESI+) separate->ionize detect MRM Detection ionize->detect integrate Peak Integration detect->integrate quantify Quantification using Internal Standard integrate->quantify end End: Concentration of Guanidinoacetate quantify->end decision->derivatize Yes decision->reconstitute No

Caption: Experimental workflow for labeled guanidinoacetate analysis by LC-MS/MS.

troubleshooting_logic cluster_problem Problem Identification cluster_solutions_peak Solutions for Poor/No Peak cluster_solutions_shape Solutions for Poor Peak Shape cluster_solutions_noise Solutions for High Background start Start: Review Chromatogram no_peak Poor/No Peak start->no_peak bad_shape Poor Peak Shape start->bad_shape high_noise High Background/Interference start->high_noise optimize_ms Optimize MS Parameters (Source, Collision Energy) no_peak->optimize_ms check_prep Verify Sample Preparation (Concentration, Derivatization) no_peak->check_prep check_column Check Column Condition bad_shape->check_column check_mobile_phase Verify Mobile Phase pH bad_shape->check_mobile_phase improve_chrom Improve Chromatography high_noise->improve_chrom sample_cleanup Implement Sample Cleanup (SPE) high_noise->sample_cleanup

Caption: Troubleshooting logic for common issues in guanidinoacetate MS analysis.

References

Technical Support Center: Glycocyamine-15N,13C2 Stable Isotope Tracing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing Glycocyamine-15N,13C2 for stable isotope tracing experiments. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the common pitfalls and ensure the successful execution and interpretation of your metabolic studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in research?

This compound is a stable isotope-labeled version of glycocyamine (B1671910) (also known as guanidinoacetic acid), a key precursor in the biosynthesis of creatine (B1669601). The heavy isotopes (15N and 13C) allow researchers to trace the metabolic fate of glycocyamine through various biochemical pathways. Its primary application is in metabolic flux analysis to study creatine metabolism, which is crucial for energy homeostasis in tissues with high energy demands like muscle and brain. It can be used as a tracer in both in vitro and in vivo studies and as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS).[1]

Q2: What are the most critical factors to consider when designing a this compound tracing experiment?

The most critical factors include:

  • Tracer Purity and Stability: Ensure the isotopic purity of the this compound tracer to avoid interference from unlabeled species.[1] Glycocyamine is generally more stable in acidic aqueous solutions than creatine, which can cyclize to creatinine.[2]

  • Cell Culture Conditions: Use a base medium deficient in unlabeled glycocyamine and related precursors to maximize the incorporation of the labeled tracer. The choice of serum is also critical, as standard fetal bovine serum (FBS) contains endogenous amino acids and metabolites that can dilute the tracer. Dialyzed FBS is recommended.

  • Labeling Duration: The time required to reach isotopic steady-state, where the isotopic enrichment of intracellular metabolites remains constant, needs to be determined empirically for your specific cell line and experimental conditions.

  • Cellular Uptake: The efficiency of glycocyamine uptake can vary between cell types.[3] It is essential to confirm that your cells of interest express the necessary transporters (like SLC6A6 and SLC6A13) for efficient uptake.[3]

Q3: What are the potential metabolic fates of this compound other than creatine synthesis?

While the primary pathway is the methylation of glycocyamine to form creatine, high concentrations of exogenous glycocyamine can impact other metabolic pathways. Notably, the methylation process consumes S-adenosylmethionine (SAM), which can lead to an increased demand for methyl groups and potentially elevate homocysteine levels.[3] Glycocyamine metabolism is also linked to the metabolism of serine, threonine, and proline.[2]

Q4: How can I analyze the isotopic enrichment of glycocyamine and its downstream metabolites?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the simultaneous quantification of glycocyamine and creatine isotopologues.[4][5][6] Gas chromatography-mass spectrometry (GC-MS) can also be used, often requiring derivatization of the analytes.[6]

Troubleshooting Guides

Table 1: Common Issues in this compound Tracing Experiments
Problem Potential Cause(s) Recommended Solution(s)
Low Isotopic Enrichment in Creatine 1. Inefficient Cellular Uptake: The cell line may have low expression of glycocyamine transporters.[3] 2. Tracer Dilution: The presence of unlabeled glycocyamine or its precursors in the cell culture medium. 3. Short Labeling Time: The experiment may not have been run long enough to achieve significant incorporation into the creatine pool.1. Verify the expression of transporters like SLC6A6 and SLC6A13 in your cell line.[3] Consider using a different cell model if uptake is a limiting factor. 2. Use a custom medium devoid of unlabeled glycocyamine and supplement with dialyzed FBS. 3. Perform a time-course experiment to determine the optimal labeling duration for your system.
Unexpected Labeled Metabolites 1. Metabolic Scrambling: The labeled atoms from this compound may be incorporated into other metabolic pathways. 2. Tracer Impurity: The tracer itself may contain labeled impurities.1. Carefully analyze the mass isotopologue distributions of all detected metabolites to identify potential off-target pathways. Consider the impact on methyl group metabolism and homocysteine levels.[2][3] 2. Always verify the purity of your tracer stock using LC-MS/MS or GC-MS.
High Biological Variability Between Replicates 1. Inconsistent Cell Culture Conditions: Variations in cell density, passage number, or media composition. 2. Incomplete Quenching of Metabolism: Continued metabolic activity during sample harvesting can alter metabolite levels and labeling patterns.1. Standardize all cell culture parameters, including seeding density and harvest time. 2. Use a rapid and efficient quenching method, such as plunging cell culture dishes into liquid nitrogen or using a cold methanol/water solution.
Poor Chromatographic Separation of Glycocyamine and Creatine 1. Suboptimal LC Method: Inappropriate column chemistry or mobile phase composition.1. Utilize a HILIC (Hydrophilic Interaction Liquid Chromatography) method, as it provides good retention for these polar compounds. An amino-based column is often effective.[7] Consider derivatization to improve chromatographic behavior.[4][5]

Experimental Protocols

Protocol 1: In Vitro Labeling of Adherent Cells with this compound

1. Cell Culture and Labeling:

  • Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest.
  • Culture cells in a custom basal medium (e.g., DMEM) lacking glycine (B1666218) and arginine, supplemented with dialyzed fetal bovine serum.
  • Prepare the labeling medium by adding this compound to the basal medium at the desired final concentration (typically in the low micromolar range, to be optimized for your cell line).
  • Aspirate the standard culture medium and replace it with the labeling medium.
  • Incubate the cells for a predetermined duration (e.g., 24, 48, or 72 hours) to allow for tracer incorporation.

2. Metabolite Extraction:

  • Quench metabolism by rapidly aspirating the labeling medium and washing the cells once with ice-cold phosphate-buffered saline (PBS).
  • Immediately add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.
  • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
  • Vortex the tubes vigorously and incubate at -20°C for at least 30 minutes to precipitate proteins.
  • Centrifuge at maximum speed for 10-15 minutes at 4°C.
  • Transfer the supernatant containing the polar metabolites to a new tube for LC-MS/MS analysis.

3. LC-MS/MS Analysis of Glycocyamine and Creatine Isotopologues:

  • Chromatography:
  • Column: Asahipak NH2P-40 2D (or a similar amino-based HILIC column).[7]
  • Mobile Phase A: Acetonitrile with 0.1% formic acid.
  • Mobile Phase B: Water with 0.1% formic acid.
  • Gradient: A high percentage of mobile phase A is used initially for retention, followed by a gradient to increase the proportion of mobile phase B for elution.
  • Mass Spectrometry (Triple Quadrupole):
  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Analysis Mode: Multiple Reaction Monitoring (MRM).
  • MRM transitions need to be optimized for both the unlabeled and labeled forms of glycocyamine and creatine.

Table 2: Example MRM Transitions for Glycocyamine and Creatine Analysis
Compound Isotopologue Precursor Ion (m/z) Product Ion (m/z)
GlycocyamineUnlabeled (M+0)118.176.1
GlycocyamineLabeled (M+3)121.179.1
CreatineUnlabeled (M+0)132.190.1
CreatineLabeled (M+3)135.193.1

Note: The exact m/z values may vary slightly depending on the instrument and derivatization method used. These should be empirically determined.

Visualizations

Diagram 1: Creatine Biosynthesis Pathway

Creatine_Biosynthesis Arginine Arginine AGAT AGAT Arginine->AGAT Glycine Glycine Glycine->AGAT Ornithine Ornithine AGAT->Ornithine   Glycocyamine Glycocyamine (Guanidinoacetate) AGAT->Glycocyamine GAMT GAMT Glycocyamine->GAMT SAM S-Adenosyl- methionine (SAM) SAM->GAMT SAH S-Adenosyl- homocysteine (SAH) GAMT->SAH   Creatine Creatine GAMT->Creatine

Caption: The two-step enzymatic synthesis of creatine from arginine and glycine.

Diagram 2: General Workflow for Stable Isotope Tracing

SIT_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_interpretation Interpretation Phase CellCulture 1. Cell Culture & Tracer Introduction MetaboliteExtraction 2. Quenching & Metabolite Extraction CellCulture->MetaboliteExtraction LCMS 3. LC-MS/MS Analysis MetaboliteExtraction->LCMS DataProcessing 4. Data Processing & Peak Integration LCMS->DataProcessing MFA 5. Isotopic Enrichment Analysis & MFA DataProcessing->MFA BioInterpretation 6. Biological Interpretation MFA->BioInterpretation

Caption: A generalized workflow for a stable isotope tracing experiment.

Diagram 3: Logical Troubleshooting Flow for Low Isotopic Enrichment

Troubleshooting_Flow Start Low Isotopic Enrichment in Target Metabolite CheckTracer Verify Tracer Purity and Concentration Start->CheckTracer CheckMedia Analyze Culture Medium for Unlabeled Precursors Start->CheckMedia CheckUptake Assess Cellular Uptake of the Tracer Start->CheckUptake CheckTime Perform a Time-Course Labeling Experiment Start->CheckTime OptimizeProtocol Optimize Experimental Protocol CheckTracer->OptimizeProtocol CheckMedia->OptimizeProtocol CheckUptake->OptimizeProtocol CheckTime->OptimizeProtocol

Caption: A logical flow for troubleshooting low isotopic enrichment.

References

Improving extraction efficiency of Glycocyamine-15N,13C2 from plasma

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction of Glycocyamine-15N,13C2 from plasma. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using an isotopically labeled internal standard like this compound?

A1: Stable isotope-labeled internal standards (SIL-ISs) are considered the gold standard in quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS/MS) applications.[1][2] A SIL-IS, such as this compound, is chemically almost identical to the analyte of interest (glycocyamine). This similarity ensures that it behaves in the same way during sample preparation, extraction, and analysis. By adding a known amount of the SIL-IS to your plasma sample at the beginning of the workflow, you can accurately account for any variability or loss of the analyte during the extraction process, as well as correct for matrix effects that can suppress or enhance the signal in the mass spectrometer.[1][2] This leads to more accurate and precise quantification of the target analyte.

Q2: What are the most common methods for extracting glycocyamine (B1671910) from plasma?

A2: The three most common and effective methods for extracting small polar molecules like glycocyamine from plasma are Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE). The choice of method often depends on the desired level of sample cleanup, throughput requirements, and the specific analytical challenges of the assay.

Q3: How can I minimize the degradation of glycocyamine in my plasma samples?

A3: The stability of amino acids and related compounds in plasma is critical for accurate quantification. To minimize degradation, it is recommended to process blood samples as quickly as possible after collection. If immediate processing is not feasible, blood samples should be placed on ice and the plasma separated within 30 minutes.[3] For longer-term storage, deproteinized plasma stored at -70°C is the optimal condition to preserve the integrity of amino acids.[4] Repeated freeze-thaw cycles should be avoided as they can lead to alterations in the concentrations of some amino acids.[5][6]

Q4: What are matrix effects and how can I mitigate them in my LC-MS/MS analysis of glycocyamine?

A4: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix, such as phospholipids, salts, and other endogenous molecules.[5] This can lead to either ion suppression or enhancement, affecting the accuracy and reproducibility of the analytical method.[7] Strategies to mitigate matrix effects include:

  • Improving sample cleanup: Techniques like SPE or LLE are generally more effective at removing interfering matrix components than protein precipitation.[8]

  • Optimizing chromatography: Adjusting the chromatographic conditions, such as the mobile phase composition and gradient, can help separate the analyte from interfering compounds.

  • Using a stable isotope-labeled internal standard: As mentioned in Q1, a SIL-IS like this compound is the most effective way to compensate for matrix effects as it is affected in the same way as the analyte.

Troubleshooting Guides

Issue 1: Low Recovery of this compound

Low recovery of your internal standard and analyte is a common issue that can significantly impact the accuracy of your results. Below is a guide to troubleshoot this problem for each of the main extraction methods.

For Protein Precipitation (PPT):

Potential Cause Troubleshooting Steps
Incomplete Protein Precipitation Increase the ratio of organic solvent to plasma. A ratio of 3:1 (v/v) or higher of acetonitrile (B52724) to plasma is often recommended.[9][10][11] Ensure thorough vortexing after adding the solvent to facilitate complete protein denaturation. Consider incubating the samples at a low temperature (e.g., -20°C) for a period after solvent addition to enhance precipitation.[10]
Analyte Co-precipitation The choice of precipitating solvent can influence the co-precipitation of polar analytes. While acetonitrile is generally effective, methanol (B129727) or a mixture of solvents can be tested to see if recovery improves.[2] The addition of a small amount of acid (e.g., 0.1% formic acid) to the precipitation solvent can sometimes help to keep polar analytes in the supernatant.
Suboptimal Centrifugation Ensure that the centrifugation speed and time are sufficient to form a compact protein pellet. Typical conditions range from 3,000 to 20,000 x g for 10 to 20 minutes at 4°C.[6][12] Inadequate centrifugation can lead to carryover of precipitated protein into the supernatant.

For Solid-Phase Extraction (SPE):

Potential Cause Troubleshooting Steps
Inappropriate Sorbent Material For a polar and cationic compound like glycocyamine, a strong cation-exchange (SCX) SPE cartridge is often the most suitable choice.[13] The sorbent should be selected based on the physicochemical properties of the analyte.
Suboptimal pH of Sample Load The pH of the plasma sample before loading onto the SPE cartridge is critical for retention, especially for ion-exchange sorbents. For an SCX sorbent, the sample should be acidified to a pH where glycocyamine is positively charged to ensure strong binding.[13]
Inefficient Washing Step The wash solvent should be strong enough to remove interfering compounds but not so strong that it elutes the analyte. A wash with a weak organic solvent or a buffer at a specific pH can be optimized.
Incomplete Elution The elution solvent must be strong enough to disrupt the interaction between the analyte and the sorbent. For an SCX sorbent, this typically involves using a solvent with a high salt concentration or a high pH to neutralize the charge on the analyte. Test different elution solvents and volumes.

For Liquid-Liquid Extraction (LLE):

Potential Cause Troubleshooting Steps
Inappropriate Solvent System For polar analytes like glycocyamine, a more polar extraction solvent or a combination of solvents may be necessary. However, traditional LLE is often less efficient for very polar compounds.[8] Consider using a modified LLE approach, such as one involving ion-pairing reagents.
Suboptimal pH The pH of the aqueous phase (plasma) should be adjusted to ensure the analyte is in a neutral form to facilitate its partitioning into the organic phase. For a basic compound like glycocyamine, the pH should be adjusted to be above its pKa.
Emulsion Formation Emulsions at the interface of the two liquid phases can trap the analyte and lead to low recovery. To break emulsions, try adding salt to the aqueous phase ("salting out") or centrifuging at a higher speed.[14]
Issue 2: High Variability in Results (Poor Precision)

High variability between replicate samples can be due to inconsistencies in the experimental procedure.

Potential Cause Troubleshooting Steps
Inconsistent Pipetting Ensure that pipettes are properly calibrated and that pipetting techniques are consistent, especially when handling small volumes of plasma and internal standard.
Variable Evaporation If an evaporation step is used to concentrate the sample, ensure that all samples are evaporated to the same degree. Over-drying can sometimes lead to difficulty in redissolving the analyte.
Inconsistent Sample Handling Maintain a consistent workflow for all samples, including timing of reagent additions, vortexing duration and intensity, and incubation times. Automation can help to improve precision.
Matrix Effects As discussed in the FAQs, matrix effects can cause significant variability. If you suspect matrix effects are the cause of poor precision, consider improving your sample cleanup method or optimizing your chromatography.

Data Presentation: Comparison of Extraction Methods

The following tables summarize typical performance characteristics of the three main extraction methods for small polar analytes like glycocyamine. Please note that actual values can vary depending on the specific protocol and instrumentation used.

Table 1: Protein Removal Efficiency

Extraction Method Precipitating Agent/Sorbent Typical Protein Removal Efficiency (%) Reference
Protein PrecipitationAcetonitrile (2:1 ratio)>96%[2]
Protein PrecipitationTrichloroacetic Acid (TCA)~92%[2]
Protein PrecipitationZinc Sulfate~91%[2]
Solid-Phase ExtractionStrong Cation-Exchange (SCX)High (removes proteins and other interferences)[13]

Table 2: Analyte Recovery Rates

Extraction Method Analyte Type Typical Recovery Rate (%) Reference
Solid-Phase Extraction (SCX)Amino Acids33.6% - 107.7%[13]
HPLC (post-derivatization)Amino Acids96% - 106% (except Tryptophan at 89%)[15]
Liquid-Liquid ExtractionVarious Drugs60% - 98%[16]

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)

This protocol is a general guideline for protein precipitation using acetonitrile.

  • Sample Preparation: Thaw plasma samples on ice.

  • Internal Standard Spiking: To 100 µL of plasma in a microcentrifuge tube, add a known amount of this compound internal standard solution.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile (containing 0.1% formic acid, optional) to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

  • Incubation (Optional): Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge the samples at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube without disturbing the protein pellet.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE)

This protocol is a general guideline for using a strong cation-exchange (SCX) SPE cartridge.

  • Sample Preparation: Thaw plasma samples on ice.

  • Internal Standard Spiking: To 100 µL of plasma, add a known amount of this compound internal standard.

  • Sample Pre-treatment: Dilute the plasma sample with an acidic buffer (e.g., 0.1 M acetic acid, pH 2.8) to ensure the analyte is in its cationic form.[13]

  • Cartridge Conditioning: Condition the SCX SPE cartridge according to the manufacturer's instructions, typically with methanol followed by the acidic buffer.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, consistent flow rate.

  • Washing: Wash the cartridge with a weak organic solvent or the acidic buffer to remove unretained interferences.

  • Elution: Elute the analyte with a small volume of a strong elution solvent (e.g., methanol containing 5% ammonium (B1175870) hydroxide).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_ppt Protein Precipitation cluster_spe Solid-Phase Extraction cluster_lle Liquid-Liquid Extraction cluster_final_steps Final Steps start Plasma Sample spike Spike with This compound start->spike add_solvent Add Acetonitrile (3:1 v/v) spike->add_solvent condition Condition SPE Cartridge add_lle_solvent Add Organic Solvent & Adjust pH spike->add_lle_solvent vortex Vortex add_solvent->vortex centrifuge Centrifuge (15,000 x g, 10 min, 4°C) vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate load Load Sample condition->load wash Wash load->wash elute Elute wash->elute elute->evaporate vortex_lle Vortex add_lle_solvent->vortex_lle centrifuge_lle Centrifuge vortex_lle->centrifuge_lle transfer_org Transfer Organic Layer centrifuge_lle->transfer_org transfer_org->evaporate reconstitute Reconstitute evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: General experimental workflow for the extraction of this compound from plasma.

troubleshooting_low_recovery cluster_ppt_troubleshooting Protein Precipitation cluster_spe_troubleshooting Solid-Phase Extraction cluster_lle_troubleshooting Liquid-Liquid Extraction issue Low Recovery of Glycocyamine ppt_cause1 Incomplete Precipitation issue->ppt_cause1 ppt_cause2 Co-precipitation issue->ppt_cause2 ppt_cause3 Suboptimal Centrifugation issue->ppt_cause3 spe_cause1 Wrong Sorbent issue->spe_cause1 spe_cause2 Incorrect pH issue->spe_cause2 spe_cause3 Inefficient Elution issue->spe_cause3 lle_cause1 Wrong Solvent issue->lle_cause1 lle_cause2 Suboptimal pH issue->lle_cause2 lle_cause3 Emulsion issue->lle_cause3 ppt_sol1 Increase Solvent:Plasma Ratio ppt_cause1->ppt_sol1 ppt_sol2 Test Different Solvents ppt_cause2->ppt_sol2 ppt_sol3 Optimize g-force/time ppt_cause3->ppt_sol3 spe_sol1 Use SCX Sorbent spe_cause1->spe_sol1 spe_sol2 Adjust Sample pH spe_cause2->spe_sol2 spe_sol3 Use Stronger Elution Solvent spe_cause3->spe_sol3 lle_sol1 Test Different Organic Solvents lle_cause1->lle_sol1 lle_sol2 Adjust Aqueous pH lle_cause2->lle_sol2 lle_sol3 Add Salt / Increase Centrifugation lle_cause3->lle_sol3

Caption: Troubleshooting flowchart for low recovery of glycocyamine during plasma extraction.

References

How to minimize isotopic scrambling in metabolic labeling experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Metabolic Labeling Experiments. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to minimize isotopic scrambling and enhance the accuracy of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is isotopic scrambling and why is it a problem?

A: Isotopic scrambling is the deviation of isotope labeling patterns in metabolites from what is expected based on known metabolic pathways[1]. It involves the randomization of isotope positions within a molecule, which can occur through various biochemical reactions[1]. This poses a significant problem for techniques like ¹³C Metabolic Flux Analysis (¹³C-MFA), which depend on the precise tracking of labeled atoms to calculate the rate of metabolic reactions (fluxes)[1][2]. If scrambling occurs, the resulting mass isotopomer distributions will not accurately reflect the activity of the metabolic pathways being studied, leading to incorrect flux calculations[1][2].

Q2: What are the primary causes of isotopic scrambling?

A: Isotopic scrambling can originate from several biological and technical sources during an experiment:

  • Reversible Enzymatic Reactions: High rates of reversible reactions in metabolic pathways, such as those in the TCA cycle, can redistribute labeled carbons within a metabolite and connected metabolite pools[1].

  • Metabolic Branch Points: Pathways where metabolites can be produced from multiple sources or can enter different downstream pathways can contribute to scrambling[1].

  • Incomplete or Slow Quenching: The most critical technical cause is the failure to stop all metabolic activity instantly during sample collection[3]. If enzymes remain active, they can continue to alter labeling patterns post-harvesting[1].

  • Futile Cycles: The simultaneous operation of two opposing metabolic pathways can lead to the cycling of metabolites and the scrambling of isotopic labels[1].

  • Background CO₂ Fixation: In some organisms, the incorporation of unlabeled CO₂ from the atmosphere or bicarbonate in the culture medium can dilute the ¹³C enrichment and alter labeling patterns[1].

Q3: How can I determine if my experiment has reached an isotopic steady state?

A: An isotopic steady state is achieved when the labeling patterns of key metabolites remain stable over time[1]. To determine if this state has been reached, you should perform a time-course experiment[1]. By collecting samples at multiple time points after introducing the ¹³C-labeled substrate and measuring the mass isotopomer distribution of key metabolites, you can identify when the labeling patterns stop changing significantly[1]. For systems where a true steady state is impractical to achieve, an isotopically nonstationary MFA (INST-MFA) approach may be more suitable[1].

Troubleshooting Guides

Problem 1: You observe unexpectedly low ¹³C incorporation in downstream metabolites.

This issue often points to problems with substrate uptake, dilution from unexpected sources, or timing.

  • Possible Cause 1: Slow Substrate Uptake or Metabolism

    • Troubleshooting Steps:

      • Verify Substrate Uptake: Measure the concentration of the labeled substrate in the medium over time to confirm it is being consumed by the cells[1].

      • Check Cell Health: Ensure cells are viable and metabolically active, as poor cell health can lead to reduced metabolic activity[1].

      • Optimize Substrate Concentration: The concentration of the labeled substrate might be too low. Consider increasing it, but remain mindful of potential toxicity[1].

  • Possible Cause 2: Dilution by Unlabeled Sources

    • Troubleshooting Steps:

      • Analyze Media Components: When using a labeled substrate like ¹³C-glucose, ensure the base medium is free of its unlabeled counterpart. If using serum, it should be dialyzed to remove small molecules that could act as unlabeled carbon sources[1].

      • Consider CO₂ Fixation: For some organisms, fixation of atmospheric CO₂ can be a significant source of unlabeled carbon[1]. This can be tested by growing the organism in a ¹³CO₂-enriched atmosphere[1].

Problem 2: Mass isotopomer distributions suggest scrambling in the TCA cycle.

This is a common issue due to the cyclical and reversible nature of this pathway.

  • Possible Cause 1: High Reversibility of TCA Cycle Reactions

    • Troubleshooting Steps:

      • Analyze Multiple Intermediates: Examine the labeling patterns of several TCA cycle intermediates (e.g., citrate, succinate, malate) to get a more complete picture of metabolic activity[1].

      • Use Different Labeled Substrates: Employing a combination of labeled substrates, such as ¹³C-glucose and ¹³C-glutamine, can help better resolve fluxes[1].

      • Consider INST-MFA: Isotopically nonstationary MFA (INST-MFA) can provide better resolution of reversible fluxes by analyzing the kinetics of label incorporation over time[1].

Problem 3: You observe inconsistent results between biological replicates.

Variability between replicates often stems from inconsistencies in sample handling and preparation.

  • Possible Cause 1: Inconsistent Quenching

    • Troubleshooting Steps:

      • Standardize Quenching Time: The time from sample collection to the complete cessation of metabolic activity must be minimized and kept identical across all samples[1].

      • Ensure Rapid Temperature Change: The goal of quenching is to halt enzymatic activity instantly, usually by inducing a rapid temperature drop. Ensure the quenching solution is at the target temperature (e.g., -75°C) and that the sample is submerged quickly[1].

  • Possible Cause 2: Incomplete or Variable Metabolite Extraction

    • Troubleshooting Steps:

      • Test Different Extraction Solvents: The optimal solvent depends on the metabolites of interest. Common choices include methanol (B129727), ethanol, and chloroform/methanol mixtures[1]. Test different solvents to see which provides the most consistent and comprehensive extraction for your cell type.

      • Standardize Extraction Procedure: Ensure that the volume of solvent, extraction time, and temperature are identical for every sample. Repeated freeze-thaw cycles can affect metabolite stability and should be performed consistently if required[4].

Data Presentation

Table 1: Comparison of Common Metabolic Quenching Methods
Quenching MethodProcedureAdvantagesDisadvantagesBest For
Cold Methanol (-40°C to -80°C) Rapidly rinsing cells and submerging them in a pre-chilled methanol/water solution (e.g., 60-80% methanol)[5].Highly effective at halting enzymatic activity[5]. Relatively simple procedure.Can cause leakage of intracellular metabolites from the cells[5].Suspension and adherent cell cultures; general metabolomics.
Liquid Nitrogen Flash-freezing the entire culture plate or cell pellet in liquid nitrogen[6].Extremely rapid, providing near-instantaneous quenching of metabolism[6].Can be difficult to perform consistently, especially for adherent cells without disturbing metabolism before freezing[7]. May cause cell lysis.Robust cell types, tissue samples, and applications where metabolite leakage is a major concern.
Hot Air Application Applying hot air to adherent cells after the removal of supernatant by suction[8].Rapid inactivation of metabolism for adherent cells[8].Limited to adherent cells; requires specialized equipment.Adherent mammalian cell cultures[8].

Experimental Protocols

Protocol 1: Rapid Quenching and Metabolite Extraction from Adherent Mammalian Cells

This protocol is adapted from standard methods designed to rapidly halt metabolism and extract metabolites while minimizing isotopic scrambling[1].

Materials:

  • Quenching Solution: 80:20 methanol:water, pre-chilled to -75°C[1].

  • Extraction Solvent: 100% Methanol, pre-chilled to -75°C.

  • Cell scraper.

  • Dry ice.

Procedure:

  • Preparation: Place the quenching and extraction solutions on dry ice to maintain their temperature.

  • Media Removal: At the designated experimental time point, aspirate the culture medium from the dish as quickly as possible.

  • Quenching: Immediately add the pre-chilled 80:20 methanol:water quenching solution to the plate to cover the cell monolayer. Place the dish on dry ice for 10 minutes to ensure all metabolic activity has ceased.

  • Cell Lysis and Scraping: After 10 minutes, remove the quenching solution. Immediately add the pre-chilled 100% methanol extraction solvent. Use a cell scraper to scrape the cells from the plate into the solvent.

  • Collection: Transfer the cell lysate/methanol mixture to a microcentrifuge tube.

  • Extraction: Vortex the tube vigorously for 1 minute, then incubate on dry ice for an additional 20 minutes to ensure complete extraction.

  • Clarification: Centrifuge the extract at maximum speed for 10 minutes at 4°C to pellet cell debris.

  • Final Sample: Transfer the supernatant, which contains the metabolites, to a new tube for analysis. Store immediately at -80°C.

Visualizations

Workflow and Pathway Diagrams

G Figure 1: Recommended Experimental Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis media_prep Media Preparation (Tracer & Base Media) cell_culture Cell Culture (Reach Desired Density) media_prep->cell_culture labeling Introduce Isotopic Label (Time-course Start) cell_culture->labeling quenching Rapid Quenching (e.g., Cold Methanol) labeling->quenching extraction Metabolite Extraction (Cold Solvent) quenching->extraction ms_analysis LC-MS/MS Analysis extraction->ms_analysis data_proc Data Processing (Correction & MFA) ms_analysis->data_proc

Caption: Ideal workflow to minimize isotopic scrambling.

G Figure 2: Isotopic Scrambling in the TCA Cycle Pyruvate Pyruvate (Labeled) AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate aKG α-Ketoglutarate Isocitrate->aKG SuccinylCoA Succinyl-CoA aKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Scrambling Point 1 Malate Malate Fumarate->Malate Scrambling Point 2 Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate

Caption: Reversible reactions can cause isotopic scrambling.

G Figure 3: Troubleshooting Logic for Scrambling start Unexpected Labeling Pattern Detected? q1 Was Quenching Instantaneous and Consistent? start->q1 q1_yes Yes q1->q1_yes Yes q1_no No q1->q1_no No q2 Is the Labeled Tracer Pure and Correct? q1_yes->q2 sol1 Action: Review and Standardize Quenching Protocol. Use Pre-chilled Solvents. q1_no->sol1 q2_yes Yes q2->q2_yes Yes q2_no No q2->q2_no No q3 Are Reversible Reactions Known in Pathway? q2_yes->q3 sol2 Action: Verify Tracer Purity and Concentration via MS. q2_no->sol2 q3_yes Yes q3->q3_yes Yes q3_no No q3->q3_no No sol3 Action: Use INST-MFA or Analyze Multiple Intermediates to Resolve Fluxes. q3_yes->sol3

Caption: A decision tree for troubleshooting experiments.

References

Addressing ion suppression and matrix effects in LC-MS analysis of Glycocyamine-15N,13C2

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS/MS analysis of Glycocyamine (B1671910) and its stable isotope-labeled internal standard, Glycocyamine-15N,13C2. This resource provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges related to ion suppression and matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are ion suppression and matrix effects, and why are they a concern in the LC-MS/MS analysis of glycocyamine?

A1: Ion suppression is a phenomenon where the ionization efficiency of the target analyte, glycocyamine, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] The "matrix" refers to all other components in the sample besides the analyte of interest.[2] Matrix effects encompass both ion suppression and enhancement and can lead to inaccurate and irreproducible quantification of glycocyamine.[2][3] Given that glycocyamine is a small, polar molecule often analyzed in complex biological matrices like plasma or urine, it is particularly susceptible to these effects.

Q2: How does the use of a stable isotope-labeled internal standard (SIL-IS) like this compound help?

A2: A SIL-IS is considered the gold standard for mitigating matrix effects.[4] Since this compound has nearly identical physicochemical properties to the unlabeled glycocyamine, it co-elutes and experiences similar degrees of ion suppression or enhancement.[4] By calculating the ratio of the analyte signal to the SIL-IS signal, variations caused by matrix effects can be effectively normalized, leading to more accurate and precise quantification.[4]

Q3: My results are inconsistent despite using this compound. What could be the issue?

A3: While a SIL-IS is highly effective, severe ion suppression can still impact results. If the signal for both the analyte and the internal standard is significantly suppressed, it can fall below the limit of quantification, leading to poor data quality.[5] Additionally, if the concentration of the SIL-IS is too high, it can cause self-suppression. It's also crucial to ensure that the SIL-IS and the analyte have the same retention time; even slight chromatographic separation can expose them to different matrix components, leading to differential ion suppression.

Q4: What are the most common sources of matrix effects in biological samples for glycocyamine analysis?

A4: For polar analytes like glycocyamine in biological matrices such as plasma or serum, the primary sources of matrix effects are phospholipids, salts, and endogenous metabolites.[6][7] Phospholipids are particularly problematic as they are abundant in plasma and can co-elute with polar compounds, causing significant ion suppression.[8][9]

Q5: Which sample preparation technique is best for minimizing matrix effects for glycocyamine?

A5: The choice of sample preparation is critical. While simple protein precipitation is fast, it may not adequately remove phospholipids.[10] Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are generally more effective at removing interfering components.[11] For glycocyamine, a phospholipid removal plate or a well-optimized SPE protocol can significantly reduce matrix effects.[8][9]

Q6: Why is Hydrophilic Interaction Liquid Chromatography (HILIC) often recommended for glycocyamine analysis?

A6: Glycocyamine is a very polar compound and, therefore, shows poor retention on traditional reversed-phase (RP) columns. HILIC is a chromatographic technique that uses a polar stationary phase and a mobile phase with a high organic solvent content, which is ideal for retaining and separating polar analytes like glycocyamine. This allows for better separation from non-polar matrix components that could cause ion suppression.[12][13]

Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered during the LC-MS/MS analysis of glycocyamine.

Problem 1: Low Signal Intensity or Complete Signal Loss for Glycocyamine and/or this compound

This is a classic symptom of severe ion suppression.

Troubleshooting Workflow:

A Low/No Signal B Assess Matrix Effects (Post-Column Infusion or Post-Extraction Spike) A->B C Severe Suppression Detected? B->C D Optimize Sample Preparation C->D Yes G No Significant Suppression C->G No E Improve Chromatographic Separation D->E F Check Instrument Parameters H Review Sample Handling & Stability F->H G->F I Verify Standard Concentrations H->I

Troubleshooting Workflow for Low Signal.

Detailed Steps:

  • Assess Matrix Effects: Perform a post-column infusion or post-extraction spike experiment to confirm and quantify the degree of ion suppression.[14][15]

  • Optimize Sample Preparation: If significant suppression is observed, enhance your sample cleanup.

    • If using protein precipitation, consider switching to a phospholipid removal plate or SPE.[8][9]

    • For SPE, ensure the wash steps are adequate to remove interferences without causing analyte loss.

  • Improve Chromatographic Separation:

    • Optimize the HILIC gradient to better separate glycocyamine from the regions of ion suppression identified in your assessment.

    • Ensure your injection solvent is compatible with the initial mobile phase to maintain good peak shape.[3]

  • Check Instrument Parameters: Verify MS source parameters (e.g., spray voltage, gas flows, temperature) are optimized for glycocyamine.[4]

  • Review Sample Handling: Ensure samples were properly stored and that glycocyamine has not degraded.

  • Verify Standard Concentrations: Confirm the concentration and integrity of your stock and working solutions.

Problem 2: High Variability in Results (Poor Precision)

High variability, even with a SIL-IS, can indicate inconsistent matrix effects or issues with the analytical method.

Troubleshooting Workflow:

A High Variability B Check IS Response Across Samples A->B C IS Response Consistent? B->C D Investigate Sample Preparation Consistency C->D Yes G IS Response Variable C->G No E Review Pipetting & Dilution Steps D->E F Check for Carryover E->F H Assess Differential Matrix Effects G->H I Optimize Chromatography for Co-elution H->I

Troubleshooting Workflow for High Variability.

Detailed Steps:

  • Check Internal Standard Response: A stable IS response across all samples is crucial. If the IS response is highly variable, it points to inconsistent sample preparation or differential matrix effects.

  • Assess Differential Matrix Effects: If the IS response is variable, it may not be perfectly co-eluting with the analyte, or the nature of the matrix is changing from sample to sample, affecting the analyte and IS differently. Re-optimize chromatography to ensure perfect co-elution.

  • Investigate Sample Preparation Consistency: Inconsistent recovery during extraction can lead to variability. Validate your sample preparation method for reproducibility.

  • Review Volumetric Accuracy: Check the precision of pipettes and autosampler injections.

  • Check for Carryover: Inject a blank sample after a high concentration sample to ensure no residual analyte is being carried over to subsequent injections.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Glycocyamine Analysis

The following table provides a summary of expected performance for common sample preparation techniques for small polar molecules like glycocyamine in plasma.

Sample Preparation TechniquePrincipleTypical Recovery (%)Matrix Effect ReductionThroughput
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins.80-95%Low to ModerateHigh
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.70-90%ModerateLow to Moderate
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.85-100%HighModerate
Phospholipid Removal Plates A specialized form of SPE that specifically targets and removes phospholipids.90-100%Very HighHigh

Note: Values are representative and can vary based on the specific protocol and matrix.

Experimental Protocols

Protocol 1: Sample Preparation of Plasma using Protein Precipitation

This protocol is a quick and straightforward method for preparing plasma samples.

  • Aliquoting: To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of this compound internal standard working solution.

  • Precipitation: Add 400 µL of ice-cold acetonitrile (B52724).

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube, avoiding the protein pellet.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% acetonitrile with 0.1% formic acid). Vortex to mix.

  • Analysis: Transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Assessment of Matrix Effects using Post-Column Infusion

This experiment helps to visualize the regions of ion suppression in your chromatogram.

  • Setup:

    • Prepare a solution of glycocyamine (e.g., 100 ng/mL) in the mobile phase.

    • Using a syringe pump and a T-connector, infuse this solution at a constant low flow rate (e.g., 10 µL/min) into the LC eluent stream between the analytical column and the mass spectrometer's ion source.

  • Blank Injection: First, inject a blank solvent sample (e.g., the initial mobile phase). This will establish a stable baseline signal for the infused glycocyamine.

  • Matrix Injection: Next, inject a prepared blank matrix sample (a plasma sample with no glycocyamine, processed using your sample preparation method).

  • Analysis: Monitor the signal of the infused glycocyamine. Any dips or peaks in the baseline during the chromatographic run indicate regions of ion suppression or enhancement, respectively, caused by eluting matrix components.

Experimental Workflow Diagram:

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis A Plasma Sample B Add IS (this compound) A->B C Protein Precipitation (Acetonitrile) B->C D Centrifuge C->D E Evaporate Supernatant D->E F Reconstitute E->F G HILIC Separation F->G H Mass Spectrometry (ESI+, MRM) G->H I Data Processing (Analyte/IS Ratio) H->I

LC-MS/MS Workflow for Glycocyamine.

References

Technical Support Center: Optimizing Cell Labeling with Glycocyamine-15N,13C2

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information for optimizing cell labeling experiments using Glycocyamine-15N,13C2. It includes frequently asked questions, detailed troubleshooting guides, experimental protocols, and data to ensure successful and accurate metabolic labeling studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in cell culture?

This compound is a stable isotope-labeled form of Glycocyamine, also known as guanidinoacetic acid (GAA). Its primary use is as a metabolic tracer in cell culture experiments.[1] Cells take up the labeled Glycocyamine and convert it into creatine (B1669601). By using mass spectrometry to measure the incorporation of the heavy isotopes (¹⁵N and ¹³C) into creatine, researchers can quantify the rate of creatine biosynthesis and study cellular energy metabolism.[2][3]

Q2: What is the metabolic pathway for Glycocyamine labeling?

Glycocyamine is the direct metabolic precursor to creatine.[3] Inside the cell, the enzyme Guanidinoacetate N-methyltransferase (GAMT) catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to Glycocyamine, forming creatine.[4][5] When using this compound, the resulting creatine molecule will also carry the stable isotope labels, allowing it to be distinguished from pre-existing, unlabeled creatine.

Q3: What is a typical starting concentration and incubation time for labeling experiments?

A typical starting concentration can range from 50 to 200 µM, but this should be optimized for your specific cell line. The optimal incubation time is highly dependent on the cell type, its metabolic rate, and proliferation speed. For rapidly dividing cells, significant labeling may be observed within 24 hours. For slower-growing or primary cells, incubation times of 48 to 72 hours or longer may be necessary to achieve sufficient incorporation for detection.[1] A time-course experiment is essential to determine the optimal time point for your specific experimental goals.

Q4: Can this compound be toxic to cells?

While Glycocyamine is a natural metabolite, high concentrations or prolonged exposure can potentially lead to cellular toxicity. The metabolic conversion of Glycocyamine to creatine consumes methyl groups, which can increase cellular demand for methylation and potentially elevate levels of homocysteine, a cytotoxic metabolite. It is crucial to assess cell viability and morphology during optimization experiments. If toxicity is observed, consider reducing the concentration of this compound or shortening the incubation time.

Q5: Why is it important to use dialyzed serum in the culture medium?

Standard fetal bovine serum (FBS) contains unlabeled amino acids and other small molecules, including endogenous Glycocyamine or creatine. These "light" molecules will compete with the "heavy" this compound for uptake and incorporation, which can reduce the final labeling efficiency. Using dialyzed FBS minimizes the concentration of these competing unlabeled compounds, thereby maximizing the incorporation of the stable isotope label.

Troubleshooting Guide

This section addresses common issues encountered during cell labeling experiments with this compound.

Problem Potential Cause Recommended Solution
Low or No Labeling Efficiency 1. Incubation time is too short: The cells have not had enough time to process the tracer. 2. Low metabolic activity or proliferation rate: The cell line has a slow creatine biosynthesis rate. 3. Suboptimal tracer concentration: The concentration of this compound is too low. 4. Competition from "light" sources: Standard serum in the media contains unlabeled Glycocyamine.1. Increase incubation time: Perform a time-course experiment (e.g., 24, 48, 72 hours). 2. Allow for more cell doublings: For stable incorporation, cells may need to undergo several population doublings in the labeling medium. 3. Increase tracer concentration: Titrate the concentration (e.g., 50, 100, 200 µM), monitoring for toxicity. 4. Use dialyzed FBS: Switch to a medium supplemented with dialyzed serum to remove competing small molecules.
High Cell Death or Altered Morphology 1. Tracer toxicity: The concentration of this compound is too high. 2. Prolonged incubation stress: The extended time in labeling medium is detrimental to cell health. 3. Nutrient depletion: Essential nutrients in the medium are depleted during long incubation periods.1. Decrease tracer concentration: Reduce the concentration to the lowest effective level determined by titration. 2. Reduce incubation time: Find the shortest time that provides adequate signal. 3. Replenish media: For long incubation times (>48h), consider a partial or full media change with fresh labeling medium. 4. Perform a viability assay: Use methods like Trypan Blue exclusion or MTT assays to quantify toxicity at different concentrations and time points.
Low or No Signal in Mass Spectrometry Analysis 1. Inefficient cell lysis/metabolite extraction: The labeled creatine is not being efficiently recovered from the cells. 2. Instrument sensitivity is too low: The mass spectrometer is not sensitive enough to detect the low abundance of labeled creatine. 3. Incorrect MS parameters: The mass transitions or scan range for labeled creatine are not correctly set.1. Optimize extraction protocol: Ensure your lysis buffer and extraction method (e.g., methanol (B129727)/chloroform) are validated for small polar metabolites like creatine.[2] 2. Increase sample amount: Analyze a larger number of cells to increase the absolute amount of analyte. 3. Verify MS method: Confirm the m/z values for both the precursor and product ions of Creatine-15N,13C2. Run a standard of the labeled compound to confirm instrument parameters.[6]
High Variability Between Replicates 1. Inconsistent cell seeding: Different wells or plates started with a different number of cells. 2. Variable cell health: Cells across different replicates are in different metabolic states. 3. Pipetting errors: Inconsistent addition of the labeling reagent or during sample preparation.1. Ensure uniform cell seeding: Use a cell counter for accurate seeding and allow cells to adhere and stabilize before adding the labeling medium. 2. Synchronize cells if necessary: For cell-cycle-dependent processes, consider a synchronization protocol. 3. Use calibrated pipettes: Ensure careful and consistent pipetting technique throughout the experiment.
Data Presentation
Illustrative Time-Course of this compound Incorporation

The following table provides an example of expected results from a time-course experiment designed to optimize incubation time. Data shows the percentage of the total creatine pool that is labeled with ¹⁵N and ¹³C at various time points in both a rapidly dividing cancer cell line (e.g., HeLa) and a slower-growing, differentiated cell line (e.g., primary neurons).

Note: These are representative values. Actual results will vary based on the specific cell line, culture conditions, and analytical methods.

Incubation Time (Hours)% Labeled Creatine (Rapidly Dividing Cells)% Labeled Creatine (Slow-Growing Cells)Notes
0 0%0%Baseline measurement before adding the tracer.
6 15%5%Early incorporation is visible in fast-proliferating cells.
12 35%12%Labeling increases as the tracer is metabolized.
24 65%28%A suitable time point for many rapidly dividing cell lines.
48 92%55%Nearing saturation for rapid dividers; significant labeling in slow growers.
72 >95%78%Full incorporation for rapid dividers; approaching optimal for slow growers.
Experimental Protocols
Protocol: Time-Course Experiment to Optimize Incubation Time

This protocol details the steps to determine the optimal incubation time for labeling cells with this compound.

1. Materials:

  • Cell line of interest

  • Complete growth medium (e.g., DMEM)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Labeling Medium: Base medium (e.g., DMEM) + 10% dFBS + supplements (e.g., Pen/Strep)

  • This compound (stock solution, e.g., 100 mM in sterile water)

  • 6-well cell culture plates

  • Cell lysis and metabolite extraction buffers (e.g., ice-cold 80% methanol)

  • LC-MS/MS system

2. Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80-90% confluency at the final time point. Prepare enough wells for all time points and replicates (e.g., 6 time points x 3 replicates = 18 wells).

  • Cell Culture: Allow cells to adhere and grow overnight in standard complete growth medium.

  • Initiate Labeling:

    • Aspirate the standard growth medium.

    • Wash the cells once with sterile PBS.

    • Add pre-warmed Labeling Medium to each well.

    • Spike the medium with this compound to the desired final concentration (e.g., 100 µM). The well for the 0-hour time point should receive medium without the tracer.

  • Time-Course Incubation: Place the plates back in the incubator. Harvest triplicate wells at each designated time point (e.g., 0, 6, 12, 24, 48, 72 hours).

  • Cell Harvest and Metabolite Extraction:

    • At each time point, place the plate on ice.

    • Aspirate the labeling medium.

    • Wash the cell monolayer twice with ice-cold PBS.

    • Add a defined volume of ice-cold 80% methanol (e.g., 500 µL per well).

    • Use a cell scraper to detach the cells into the methanol.

    • Transfer the cell lysate to a microcentrifuge tube.

    • Vortex vigorously and incubate at -20°C for at least 1 hour to precipitate proteins.

    • Centrifuge at maximum speed (e.g., >14,000 x g) for 15 minutes at 4°C.

    • Carefully transfer the supernatant, which contains the metabolites, to a new tube.

    • Dry the supernatant using a vacuum centrifuge.

  • Sample Analysis:

    • Reconstitute the dried metabolite extract in a suitable solvent for LC-MS analysis.

    • Analyze the samples by LC-MS/MS, monitoring for the mass transitions of both unlabeled ("light") creatine and labeled ("heavy") Creatine-15N,13C2.[2][6]

  • Data Analysis:

    • Calculate the peak areas for both light and heavy creatine in each sample.

    • Determine the percentage of labeling at each time point using the formula: % Labeling = [Peak Area (Heavy) / (Peak Area (Heavy) + Peak Area (Light))] * 100

    • Plot the % Labeling vs. Time to identify the optimal incubation duration.

Visualizations

Metabolic Pathway and Experimental Workflow

Creatine_Biosynthesis_Pathway cluster_extracellular Extracellular Space cluster_cell Cellular Compartment Glycocyamine_heavy This compound (Tracer) Glycocyamine_int Intracellular This compound Glycocyamine_heavy->Glycocyamine_int Uptake GAMT GAMT Enzyme (Guanidinoacetate N-methyltransferase) Glycocyamine_int->GAMT SAH SAH GAMT->SAH Creatine_heavy Creatine-15N,13C2 (Labeled Product) GAMT->Creatine_heavy SAM SAM SAM->GAMT MS Quantification by Mass Spectrometry Creatine_heavy->MS

Caption: Metabolic pathway of this compound labeling.

Experimental_Workflow cluster_timepoints Time-Course Incubation start Seed Cells in 6-well Plates overnight Incubate Overnight (Standard Medium) start->overnight wash1 Wash with PBS overnight->wash1 add_label Add Labeling Medium + This compound wash1->add_label t1 Harvest T1 add_label->t1 t2 Harvest T2 add_label->t2 tn Harvest Tn add_label->tn extract Metabolite Extraction (80% Methanol) t1->extract t2->extract tn->extract analyze LC-MS/MS Analysis extract->analyze calculate Calculate % Labeling analyze->calculate end Determine Optimal Time calculate->end

Caption: Workflow for optimizing incubation time.

Troubleshooting_Tree start Problem: Low Labeling Efficiency q1 Are cells healthy and proliferating? start->q1 s1 Assess for toxicity. Lower tracer concentration or reduce incubation time. q1->s1 No q2 Is incubation time sufficient? q1->q2 Yes a1_yes Yes a1_no No s2 Increase incubation time. Perform a time-course experiment (24-72h). q2->s2 No q3 Using dialyzed serum? q2->q3 Yes a2_yes Yes a2_no No s3 Switch to medium with dialyzed FBS to avoid competition. q3->s3 No s4 Increase tracer concentration. q3->s4 Yes a3_yes Yes a3_no No

References

Technical Support Center: Assessing Isotopic Purity of Glycocyamine-¹⁵N,¹³C₂

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for assessing the isotopic purity of commercially available Glycocyamine-¹⁵N,¹³C₂. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation tables to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the expected isotopic purity of commercially available Glycocyamine-¹⁵N,¹³C₂?

A1: Commercially available Glycocyamine-¹⁵N,¹³C₂ typically has a high isotopic enrichment. For instance, a similar compound, Guanidinoacetic acid (1,2-¹³C₂, 97-99%; 3-¹⁵N, 97-99%), is offered with a chemical purity of 97%.[1] Another supplier of Glycine-¹³C₂,¹⁵N reports an isotopic purity of 99.8% (d0 = 0.15%). The specific isotopic enrichment should always be confirmed from the Certificate of Analysis (CoA) provided by the supplier.

Q2: What is the expected mass shift for Glycocyamine-¹⁵N,¹³C₂ compared to its unlabeled counterpart?

A2: Glycocyamine-¹⁵N,¹³C₂ contains two ¹³C atoms and one ¹⁵N atom. Therefore, you should expect a mass shift of M+3 compared to the unlabeled Glycocyamine.

Q3: Which analytical techniques are most suitable for determining the isotopic purity of Glycocyamine-¹⁵N,¹³C₂?

A3: The most common and reliable methods for determining isotopic enrichment are Mass Spectrometry (MS), particularly Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[2] LC-MS is highly sensitive and provides information on the distribution of isotopologues, while NMR can provide insights into the specific location of the isotopic labels within the molecule.

Q4: How should I prepare Glycocyamine-¹⁵N,¹³C₂ for analysis?

A4: For LC-MS analysis, the compound should be dissolved in a suitable solvent, such as water or a mild aqueous acid solution, to a known concentration.[3] For NMR analysis, a higher concentration is typically required, and the compound should be dissolved in a suitable deuterated solvent. Always ensure the solvent is of high purity to avoid interference with the analysis.

Q5: What are some common sources of error when determining isotopic purity by mass spectrometry?

A5: Common sources of error include contributions from the natural abundance of isotopes in the unlabeled compound, in-source fragmentation, and the presence of co-eluting impurities. It is crucial to correct for the natural abundance of isotopes and to use a high-resolution mass spectrometer to distinguish between isotopologues and interfering ions.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Overestimation of Isotopic Enrichment in MS Failure to correct for natural isotopic abundance of the unlabeled compound.1. Analyze an unlabeled standard of Glycocyamine to determine its natural isotopic distribution. 2. Use this data to correct the measured intensities of the labeled compound's isotopologues.
Unexpected Peaks in the Mass Spectrum Presence of chemical impurities or co-eluting substances. In-source fragmentation of the analyte.1. Optimize the chromatographic separation to resolve the analyte from impurities. 2. Analyze a blank (solvent only) to identify background ions. 3. Adjust the ionization source parameters (e.g., cone voltage) to minimize in-source fragmentation.
Low Signal Intensity in NMR Insufficient sample concentration.1. Increase the concentration of the Glycocyamine-¹⁵N,¹³C₂ sample. 2. Increase the number of scans during data acquisition.
Inaccurate Quantification in NMR Poor choice of internal standard. Overlapping signals.1. Select an internal standard with a known concentration and a signal that does not overlap with the analyte signals. 2. Optimize NMR acquisition parameters (e.g., spectral width, number of points) to improve resolution.

Experimental Protocols

Isotopic Purity Assessment by LC-MS

This protocol outlines a general procedure for determining the isotopic purity of Glycocyamine-¹⁵N,¹³C₂ using Liquid Chromatography-Mass Spectrometry.

1. Sample Preparation:

  • Accurately weigh a small amount of Glycocyamine-¹⁵N,¹³C₂ and dissolve it in a suitable solvent (e.g., 0.1% formic acid in water) to a final concentration of approximately 1 µg/mL.

  • Prepare a similar solution of unlabeled Glycocyamine as a reference standard.

2. LC-MS Analysis:

  • Liquid Chromatography:

    • Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient appropriate for the elution of Glycocyamine.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Acquisition Mode: Full scan mode over a mass range that includes the expected m/z values for both labeled and unlabeled Glycocyamine.

    • Resolution: High resolution (>10,000) is recommended to resolve isotopic peaks.

3. Data Analysis:

  • Extract the ion chromatograms for the monoisotopic peak of unlabeled Glycocyamine and the M+3 peak of Glycocyamine-¹⁵N,¹³C₂.

  • Integrate the peak areas for each isotopologue.

  • Calculate the isotopic purity by determining the ratio of the peak area of the M+3 ion to the sum of the peak areas of all detected isotopologues of Glycocyamine.

  • Correct for the natural abundance of isotopes using the data from the unlabeled standard.

Isotopic Purity Assessment by NMR Spectroscopy

This protocol provides a general method for assessing the isotopic purity and confirming the labeling pattern of Glycocyamine-¹⁵N,¹³C₂ using ¹H and ¹³C NMR.

1. Sample Preparation:

  • Dissolve an accurately weighed amount of Glycocyamine-¹⁵N,¹³C₂ in a suitable deuterated solvent (e.g., D₂O) to a concentration of 5-10 mg/mL.

  • Add a known amount of an internal standard (e.g., TSP) for quantitative analysis.

2. NMR Analysis:

  • ¹H NMR:

    • Acquire a standard ¹H NMR spectrum. The presence of ¹³C will result in satellite peaks flanking the main proton signals due to ¹H-¹³C coupling. The integration of these satellite peaks relative to the central peak can provide an estimate of ¹³C enrichment.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C NMR spectrum. The signals corresponding to the labeled carbon atoms will be significantly enhanced.

    • The absence of significant signals at the chemical shifts corresponding to the unlabeled carbon positions indicates high ¹³C enrichment.

  • ¹⁵N NMR:

    • Direct ¹⁵N NMR or indirect detection methods like HSQC or HMBC can be used to confirm the presence and location of the ¹⁵N label.[4]

3. Data Analysis:

  • Integrate the relevant peaks in the ¹H and ¹³C spectra.

  • Calculate the isotopic enrichment based on the relative integrals of the signals from the labeled and unlabeled positions. For ¹H NMR, compare the integral of the ¹³C satellites to the central peak.

Data Presentation

Table 1: Typical Specifications for Commercially Available Glycocyamine-¹⁵N,¹³C₂

ParameterSpecificationReference
Chemical Purity ≥ 97%[1]
Isotopic Enrichment (¹³C) 97-99%[1]
Isotopic Enrichment (¹⁵N) 97-99%[1]

Table 2: Recommended LC-MS Parameters for Isotopic Purity Analysis

ParameterRecommended Setting
Column C18 Reversed-Phase
Mobile Phase Water/Acetonitrile with 0.1% Formic Acid
Ionization Mode ESI+
Mass Analyzer High-Resolution (e.g., TOF, Orbitrap)
Resolution > 10,000

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing & Analysis prep_labeled Dissolve Glycocyamine-¹⁵N,¹³C₂ in appropriate solvent lc_ms LC-MS Analysis prep_labeled->lc_ms nmr NMR Analysis prep_labeled->nmr prep_unlabeled Dissolve unlabeled Glycocyamine (as reference) prep_unlabeled->lc_ms data_extraction Extract Ion Chromatograms / Integrate NMR Peaks lc_ms->data_extraction nmr->data_extraction correction Correct for Natural Isotope Abundance data_extraction->correction calculation Calculate Isotopic Purity correction->calculation result Final Isotopic Purity Report calculation->result

Caption: Workflow for assessing isotopic purity.

troubleshooting_workflow cluster_ms MS Troubleshooting cluster_nmr NMR Troubleshooting start Inaccurate Isotopic Purity Result check_ms Mass Spectrometry Issue? start->check_ms check_nmr NMR Issue? start->check_nmr ms_correction Verify Natural Abundance Correction check_ms->ms_correction Yes nmr_concentration Increase Sample Concentration check_nmr->nmr_concentration Yes ms_impurities Check for Impurities/ Co-elution ms_correction->ms_impurities ms_fragmentation Optimize Source Parameters ms_impurities->ms_fragmentation resolve Re-analyze Sample ms_fragmentation->resolve nmr_standard Verify Internal Standard nmr_concentration->nmr_standard nmr_resolution Optimize Acquisition Parameters nmr_standard->nmr_resolution nmr_resolution->resolve

Caption: Troubleshooting logic for inaccurate results.

fragmentation_pathway cluster_frags Potential Fragments parent Glycocyamine-¹⁵N,¹³C₂ m/z = 121.07 frag1 Loss of H₂O m/z = 103.06 parent->frag1 -H₂O frag2 Loss of COOH m/z = 76.07 parent->frag2 -COOH frag3 Loss of Guanidino Group m/z = 60.03 parent->frag3 -C(NH₂)₂

Caption: Proposed fragmentation of Glycocyamine.

References

Troubleshooting non-linear calibration curves for Glycocyamine-15N,13C2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering non-linear calibration curves in the bioanalysis of Glycocyamine-15N,13C2.

Frequently Asked Questions (FAQs)

Q1: My calibration curve for Glycocyamine is showing a non-linear response, particularly at higher concentrations. What are the common causes?

A1: Non-linear calibration curves for Glycocyamine are a common issue in LC-MS/MS analysis and can stem from several factors. The most frequent causes include:

  • Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can co-elute with Glycocyamine and its internal standard, leading to ion suppression or enhancement in the mass spectrometer's source. This effect can be concentration-dependent, causing a non-linear relationship between concentration and response.

  • Detector Saturation: At high concentrations, the mass spectrometer's detector can become saturated, meaning it can no longer proportionally respond to an increase in ion intensity. This leads to a plateauing of the signal at the upper end of the calibration curve.

  • Issues with the Internal Standard (IS): Problems with the this compound internal standard, such as incorrect concentration, isotopic impurity, or differential matrix effects between the analyte and the IS, can lead to a non-proportional response ratio.

  • Chromatographic Problems: Poor chromatographic peak shape, co-elution with interfering compounds, or analyte carryover can all contribute to non-linearity. Given Glycocyamine's polar nature, these issues can be more pronounced.

  • Inaccurate Standard Preparation: Errors in the preparation of calibration standards, such as pipetting inaccuracies or incorrect dilutions, can introduce non-linearity.

Q2: How can I investigate and confirm the cause of the non-linearity?

A2: A systematic approach is crucial for identifying the root cause. Here are some initial steps:

  • Evaluate the Shape of the Curve: A curve that flattens at high concentrations is often indicative of detector saturation. A curve with inconsistent deviations from linearity may suggest issues with standard preparation or matrix effects.

  • Inject a High Concentration Standard: To check for detector saturation, inject a high concentration standard and observe if the peak shape is flat-topped or if the response does not increase proportionally compared to a lower concentration standard.

  • Assess Matrix Effects: Perform a post-extraction spike experiment to quantify the extent of ion suppression or enhancement. A significant difference in the analyte response between a neat solution and a post-spiked matrix extract indicates the presence of matrix effects.

  • Check Internal Standard Response: Monitor the peak area of the this compound internal standard across all calibration standards. A consistent and stable response is expected. Significant variations may point to issues with sample preparation or matrix effects impacting the IS.

Q3: What are the best strategies to mitigate matrix effects for a polar molecule like Glycocyamine?

A3: Due to its high polarity, Glycocyamine is susceptible to matrix effects. Here are some effective mitigation strategies:

  • Optimize Sample Preparation: A robust sample preparation method is key to removing interfering matrix components. Solid-phase extraction (SPE) is often more effective than simple protein precipitation for cleaning up complex biological samples.

  • Chromatographic Separation: Utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) can improve the retention of polar compounds like Glycocyamine and separate them from less polar matrix interferences.

  • Method of Standard Addition: This method involves adding known amounts of the analyte to the actual samples to create a calibration curve within the matrix of each sample, thereby compensating for matrix effects.

  • Sample Dilution: Diluting the sample can reduce the concentration of matrix components, but this may compromise the sensitivity required to detect low levels of Glycocyamine.

Q4: Can the concentration of my this compound internal standard affect the linearity of my calibration curve?

A4: Yes, the concentration of the internal standard is critical. If the concentration of the IS is too low, its signal may be suppressed by high concentrations of the analyte. Conversely, if the IS concentration is too high, it may contribute to the analyte signal, especially if there is isotopic contamination of the IS with the unlabeled analyte. It is recommended to use an IS concentration that is in the mid-range of the calibration curve.

Troubleshooting Guides

Issue 1: Non-Linearity at High Concentrations (Downward Curve)

This is often a sign of detector saturation.

Troubleshooting Steps & Solutions:

Step Action Expected Outcome
1 Extend the Calibration Range: Prepare and inject standards at concentrations higher than your current upper limit of quantification (ULOQ).
Observation: The response plateaus or the peak shape becomes distorted (flat-topped).
2 Dilute High-Concentration Samples: If saturation is confirmed, dilute your high-concentration samples to bring them within the linear range of the assay.
Result: The diluted samples should fall on the linear portion of the calibration curve.
3 Reduce Instrument Sensitivity: If dilution is not feasible, consider reducing the instrument's sensitivity. This can be achieved by adjusting parameters such as the collision energy or by using a less abundant product ion for quantification.
Outcome: The linear dynamic range of the assay is extended to higher concentrations.
Issue 2: Poor Linearity (Low R² Value) Across the Entire Calibration Range

This often points to issues with matrix effects, standard preparation, or chromatography.

Troubleshooting Steps & Solutions:

Step Action Focus Area
1 Verify Standard Preparation: Re-prepare stock and working solutions of Glycocyamine and this compound. Use calibrated pipettes and ensure accurate dilutions.
Goal: Eliminate errors in standard concentrations.
2 Assess Matrix Effects: Perform a post-extraction spike experiment as detailed in the Experimental Protocols section.
Quantitative Assessment: Calculate the matrix factor to determine the extent of ion suppression or enhancement.
3 Optimize Chromatography: If using reversed-phase chromatography, consider switching to a HILIC column for better retention and separation of polar Glycocyamine from matrix components.
Improvement: Better peak shape and resolution from interfering peaks.
4 Implement Standard Addition: For complex matrices where matrix effects are significant and variable, use the method of standard addition for quantification.
Benefit: Compensates for sample-specific matrix effects.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects using Post-Extraction Spike

Objective: To quantify the impact of the biological matrix on the ionization of Glycocyamine.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare standards of Glycocyamine at low, medium, and high concentrations in the mobile phase solvent.

    • Set B (Post-Extraction Spike): Extract blank biological matrix (e.g., plasma) using your established sample preparation method. Spike the extracted blank matrix with Glycocyamine standards to the same final concentrations as in Set A.

    • Set C (Pre-Extraction Spike): Spike blank biological matrix with Glycocyamine standards at the same concentrations as in Set A before the extraction process.

  • Analyze Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas of Glycocyamine.

  • Calculate Matrix Factor and Recovery:

    • Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)

      • An MF < 1 indicates ion suppression.

      • An MF > 1 indicates ion enhancement.

    • Recovery (%) = (Peak Area in Set C) / (Peak Area in Set B) * 100

Data Presentation:

Concentration Mean Peak Area (Set A) Mean Peak Area (Set B) Matrix Factor Mean Peak Area (Set C) Recovery (%)
Low QC Example: 5000Example: 35000.70Example: 315090%
Mid QC Example: 50000Example: 375000.75Example: 3450092%
High QC Example: 500000Example: 4000000.80Example: 36800092%
Protocol 2: Method of Standard Addition

Objective: To accurately quantify Glycocyamine in a complex matrix by correcting for matrix effects.

Methodology:

  • Prepare a Series of Spiked Samples:

    • Take multiple equal aliquots of your unknown sample.

    • To each aliquot (except one, which will be the unspiked sample), add a known, increasing amount of a Glycocyamine standard solution.

    • Add the same amount of this compound internal standard to all aliquots.

    • Process all samples using your established extraction procedure.

  • Analyze and Plot the Data:

    • Analyze the prepared samples by LC-MS/MS.

    • Plot the measured response (analyte peak area / IS peak area) on the y-axis against the concentration of the added standard on the x-axis.

  • Determine the Unknown Concentration:

    • Perform a linear regression on the data points.

    • The absolute value of the x-intercept of the regression line represents the endogenous concentration of Glycocyamine in the unknown sample.

Visualizations

Creatine Biosynthesis Pathway

The following diagram illustrates the metabolic pathway where Glycocyamine (Guanidinoacetate) is a key intermediate in the synthesis of creatine. Understanding this pathway can be important for identifying potential metabolic interferences.

Creatine_Biosynthesis Arginine L-Arginine AGAT AGAT (L-arginine:glycine amidinotransferase) Arginine->AGAT Glycine Glycine Glycine->AGAT Glycocyamine Glycocyamine (Guanidinoacetate) AGAT->Glycocyamine Ornithine Ornithine AGAT->Ornithine GAMT GAMT (Guanidinoacetate N-methyltransferase) Glycocyamine->GAMT SAM S-Adenosyl methionine (SAM) SAM->GAMT Creatine Creatine GAMT->Creatine SAH S-Adenosyl homocysteine (SAH) GAMT->SAH

Caption: Creatine biosynthesis pathway showing the role of Glycocyamine.

Troubleshooting Workflow for Non-Linear Calibration Curves

This workflow provides a logical sequence of steps to diagnose and resolve non-linearity issues.

Troubleshooting_Workflow start Non-Linear Calibration Curve Observed check_shape Analyze Curve Shape start->check_shape saturation Suspect Detector Saturation check_shape->saturation Downward curve at high conc. other_issues Suspect Matrix Effects, Standard Prep, or Chromatography Issues check_shape->other_issues Irregular/Poor R² dilute Dilute High Concentration Samples or Reduce Instrument Sensitivity saturation->dilute check_standards Verify Standard Preparation other_issues->check_standards recheck_linearity Re-evaluate Linearity dilute->recheck_linearity recheck_linearity->other_issues Still Non-Linear resolved Issue Resolved recheck_linearity->resolved Linear assess_matrix Assess Matrix Effects (Post-Extraction Spike) check_standards->assess_matrix optimize_chrom Optimize Chromatography (e.g., HILIC) assess_matrix->optimize_chrom use_std_add Implement Standard Addition Method optimize_chrom->use_std_add use_std_add->resolved

Caption: A systematic workflow for troubleshooting non-linear calibration curves.

Validation & Comparative

A Comparative Guide to Validating Creatine Synthesis Flux Using Glycocyamine-¹⁵N,¹³C₂

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods for validating creatine (B1669601) synthesis flux, with a primary focus on the use of the stable isotope tracer Glycocyamine-¹⁵N,¹³C₂. We will delve into the experimental protocols, present quantitative data for comparison, and explore alternative methodologies. This document is intended to equip researchers with the necessary information to select and implement the most suitable method for their preclinical and clinical studies.

Introduction to Creatine Synthesis and Flux Analysis

Creatine is a vital molecule for cellular energy homeostasis, particularly in tissues with high and fluctuating energy demands such as skeletal muscle and the brain. The synthesis of creatine is a two-step enzymatic process. First, L-arginine:glycine amidinotransferase (AGAT) synthesizes guanidinoacetate (glycocyamine) from arginine and glycine. Subsequently, guanidinoacetate N-methyltransferase (GAMT) methylates glycocyamine (B1671910) to form creatine.

Metabolic flux analysis, utilizing stable isotope tracers, allows for the quantitative measurement of the rate of a metabolic pathway in vivo. By introducing a labeled precursor and tracking its incorporation into the product over time, researchers can gain dynamic insights into the regulation of metabolic pathways under various physiological and pathological conditions. Glycocyamine-¹⁵N,¹³C₂ is a stable isotope-labeled precursor that enables the direct measurement of creatine synthesis flux.

Method 1: Glycocyamine-¹⁵N,¹³C₂ Tracer Analysis

This method directly measures the rate of creatine synthesis by tracking the incorporation of labeled glycocyamine into the creatine pool.

Experimental Protocol

A detailed experimental protocol for an in vivo study using Glycocyamine-¹⁵N,¹³C₂ is outlined below. This protocol is a composite based on established principles of stable isotope tracer studies.

1. Tracer Administration:

  • Tracer: Glycocyamine-¹⁵N,¹³C₂

  • Dosage: The precise dosage will depend on the animal model or human subjects and the sensitivity of the mass spectrometer. A pilot study is recommended to determine the optimal dose that provides sufficient enrichment without perturbing the natural creatine pool.

  • Route of Administration: Intravenous (IV) infusion is often preferred for precise control over the tracer delivery. A bolus injection followed by a continuous infusion can be used to achieve a steady-state enrichment of the precursor pool more rapidly. Oral administration is also a possibility, but absorption kinetics must be considered.

2. Sample Collection:

  • Matrices: Blood (plasma or serum), urine, and tissue biopsies (e.g., muscle) are the primary matrices for analysis.

  • Time Points: A time-course study is essential to capture the dynamic incorporation of the tracer. Blood and urine samples should be collected at multiple time points following tracer administration (e.g., baseline, 30 min, 1, 2, 4, 6, 12, and 24 hours). Tissue biopsies, if feasible, would typically be taken at the end of the infusion period.

3. Sample Preparation:

  • Deproteinization: Plasma/serum samples are deproteinized, typically by adding a cold organic solvent like acetonitrile (B52724) or methanol, followed by centrifugation.

  • Derivatization: To improve chromatographic separation and mass spectrometric detection, creatine and glycocyamine are often derivatized. A common method is esterification with butanolic HCl to form butyl esters.

  • Extraction: The derivatized analytes are then extracted, often using a solid-phase extraction (SPE) protocol, to remove interfering substances.

4. Mass Spectrometry Analysis:

  • Instrumentation: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) are the analytical platforms of choice.

  • Ionization: Electrospray ionization (ESI) is commonly used for LC-MS/MS.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both the labeled and unlabeled creatine and glycocyamine are monitored.

Table 1: Example MRM Transitions for Creatine and Glycocyamine (Butyl Esters)

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Unlabeled Creatine188.390.1
¹⁵N,¹³C₂-Creatine191.393.1
Unlabeled Glycocyamine174.2101.1
¹⁵N,¹³C₂-Glycocyamine177.2104.1

Note: The exact m/z values may vary depending on the derivatization method and the specific isotopes used.

5. Calculation of Synthesis Flux: The fractional synthesis rate (FSR) of creatine is calculated by measuring the rate of increase in the enrichment of the product (¹⁵N,¹³C₂-creatine) over time, relative to the enrichment of the precursor (¹⁵N,¹³C₂-glycocyamine) in the plasma or tissue.

Quantitative Data Comparison

Alternative Methods for Validating Creatine Metabolism

Method 2: D₃-Creatine Dilution Method

This method is a well-established technique for determining the total body creatine pool size and, by extension, estimating skeletal muscle mass. While it doesn't directly measure the synthesis rate, it provides a valuable measure of the overall creatine status.

Experimental Protocol

1. Tracer Administration:

  • Tracer: Creatine-(methyl-d₃) monohydrate (D₃-Creatine)

  • Dosage: A single oral dose is administered.

  • Subject Preparation: Subjects typically fast overnight and avoid creatine-rich foods prior to the dose.[1]

2. Sample Collection:

  • Matrix: Urine is the primary sample collected.[1]

  • Time Points: A baseline urine sample may be collected before the dose. Subsequent urine samples are collected over a period of 24 to 72 hours to ensure the tracer has equilibrated with the body's creatine pool and to measure the excretion of the labeled creatinine (B1669602).[2][3]

3. Sample Preparation and Analysis:

  • Urine samples are analyzed for the enrichment of D₃-creatinine using LC-MS/MS.[1]

4. Calculation: The total creatine pool size is calculated based on the dilution of the administered D₃-creatine dose into the endogenous creatine pool, as reflected by the enrichment of D₃-creatinine in the urine.[2][3] Skeletal muscle mass is then estimated from the creatine pool size, assuming a constant concentration of creatine in muscle tissue (approximately 4.3 g/kg).[3]

Table 2: Comparison of Glycocyamine-¹⁵N,¹³C₂ Tracer and D₃-Creatine Dilution Methods

FeatureGlycocyamine-¹⁵N,¹³C₂ Tracer MethodD₃-Creatine Dilution Method
Primary Outcome Creatine Synthesis Flux (Rate)Total Body Creatine Pool Size, Skeletal Muscle Mass
Tracer Glycocyamine-¹⁵N,¹³C₂Creatine-(methyl-d₃) monohydrate
Administration IV infusion (preferred) or oralOral
Primary Sample Plasma, Urine, TissueUrine
Key Measurement Rate of tracer incorporation into creatineIsotopic enrichment of urinary creatinine at steady state
Advantages Direct measure of synthesis rate, dynamic informationMinimally invasive, well-validated for muscle mass
Limitations More invasive (IV), requires multiple blood drawsIndirect measure of synthesis, assumes constant creatine concentration in muscle
Method 3: Arteriovenous Difference Measurement

This technique quantifies the net balance of a metabolite across a specific organ or tissue bed (e.g., a limb) by measuring its concentration in the arterial inflow and venous outflow.

Experimental Protocol

1. Catheterization:

  • Catheters are placed in an artery supplying the tissue of interest (e.g., femoral artery for the leg) and a vein draining it (e.g., femoral vein).

2. Blood Sampling:

  • Simultaneous arterial and venous blood samples are drawn at one or more time points.

3. Analysis:

  • The concentrations of creatine and its precursors (arginine, glycine, glycocyamine) are measured in the plasma from both arterial and venous samples.

4. Calculation:

  • The arteriovenous (A-V) difference is calculated by subtracting the venous concentration from the arterial concentration. A positive A-V difference indicates net uptake by the tissue, while a negative A-V difference indicates net release.

  • By combining the A-V difference with a measure of blood flow to the tissue, the net rate of uptake or release can be calculated.

Table 3: Comparison of Tracer and Arteriovenous Difference Methods

FeatureGlycocyamine-¹⁵N,¹³C₂ Tracer MethodArteriovenous Difference Method
Measurement Intracellular synthesis rateNet balance (uptake/release) across a tissue
Invasiveness Moderately invasive (IV line, blood draws)Highly invasive (arterial and venous catheters)
Information Provides a direct measure of synthesis fluxProvides information on inter-organ exchange
Complexity Requires sophisticated mass spectrometryRequires measurement of blood flow for flux calculation
Application Whole-body or tissue-specific synthesisOrgan/limb-specific metabolism

Visualizing the Pathways and Workflows

Creatine Synthesis Pathway

The following diagram illustrates the two-step enzymatic pathway of creatine synthesis, highlighting the entry point of the Glycocyamine-¹⁵N,¹³C₂ tracer.

Creatine_Synthesis Arginine Arginine AGAT AGAT Arginine->AGAT Glycine Glycine Glycine->AGAT Glycocyamine_unlabeled Glycocyamine (Guanidinoacetate) AGAT->Glycocyamine_unlabeled Ornithine GAMT GAMT Glycocyamine_unlabeled->GAMT Glycocyamine_labeled Glycocyamine-¹⁵N,¹³C₂ (Tracer) Glycocyamine_labeled->GAMT Creatine_unlabeled Creatine GAMT->Creatine_unlabeled Creatine_labeled ¹⁵N,¹³C₂-Creatine (Labeled Product) GAMT->Creatine_labeled SAH S-adenosyl homocysteine GAMT->SAH SAM S-adenosyl methionine SAM->GAMT

Caption: The creatine biosynthesis pathway.

Experimental Workflow for Glycocyamine-¹⁵N,¹³C₂ Tracer Study

This diagram outlines the key steps involved in conducting a creatine synthesis flux study using the Glycocyamine-¹⁵N,¹³C₂ tracer.

Experimental_Workflow start Start: In Vivo Study tracer_admin Tracer Administration (Glycocyamine-¹⁵N,¹³C₂) start->tracer_admin sampling Time-Course Sample Collection (Blood, Urine, Tissue) tracer_admin->sampling prep Sample Preparation (Deproteinization, Derivatization, Extraction) sampling->prep analysis LC-MS/MS or GC-MS Analysis (MRM of Labeled and Unlabeled Analytes) prep->analysis calculation Calculation of Creatine Synthesis Flux (Fractional Synthesis Rate) analysis->calculation end End: Quantitative Flux Data calculation->end

Caption: Workflow for creatine flux analysis.

Conclusion

The use of Glycocyamine-¹⁵N,¹³C₂ as a tracer provides a direct and powerful method for quantifying the rate of creatine synthesis in vivo. This approach offers dynamic information that is crucial for understanding the regulation of creatine metabolism in health and disease, and for evaluating the efficacy of therapeutic interventions. While the D₃-creatine dilution method and arteriovenous difference measurements offer valuable insights into creatine pool size and inter-organ exchange, respectively, the labeled glycocyamine tracer method stands out for its ability to directly measure the synthetic flux. The choice of method will ultimately depend on the specific research question, the available resources, and the desired level of detail.

References

A Comparative Guide to Glycocyamine-¹⁵N,¹³C₂ and Arginine-d₇ as Tracers in Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of metabolic research, stable isotope tracers are indispensable tools for elucidating complex biochemical pathways. This guide provides a comprehensive comparison of two key tracers, Glycocyamine-¹⁵N,¹³C₂ and Arginine-d₇, used to investigate creatine (B1669601) synthesis and broader amino acid metabolism. Understanding the distinct advantages and applications of each tracer is crucial for designing robust experiments and obtaining insightful data.

Introduction to Stable Isotope Tracing

Stable isotope tracing is a powerful technique that utilizes non-radioactive isotopes to track the metabolic fate of molecules within a biological system.[1] By introducing a labeled compound (tracer) and monitoring its incorporation into downstream metabolites, researchers can gain unparalleled insights into metabolic fluxes and pathway dynamics.[2][3] The most common analytical method for detecting and quantifying these labeled metabolites is mass spectrometry (MS), often coupled with liquid chromatography (LC-MS/MS).[3]

Overview of Tracers: Glycocyamine-¹⁵N,¹³C₂ and Arginine-d₇

Glycocyamine-¹⁵N,¹³C₂ is a labeled form of glycocyamine (B1671910) (also known as guanidinoacetate), the immediate precursor to creatine.[4] Its labeling with both heavy nitrogen (¹⁵N) and carbon (¹³C) provides a distinct mass shift, allowing for precise tracking of its conversion to creatine.

Arginine-d₇ is a deuterated form of the semi-essential amino acid L-arginine. Arginine is a central molecule in numerous metabolic pathways, including the urea (B33335) cycle, nitric oxide (NO) synthesis, and as a precursor for the synthesis of creatine, proline, and glutamate.[1][5] The deuterium (B1214612) (d₇) labeling allows researchers to trace the contribution of arginine to these diverse metabolic fates.

Comparative Analysis

The choice between Glycocyamine-¹⁵N,¹³C₂ and Arginine-d₇ depends on the specific research question. Glycocyamine-¹⁵N,¹³C₂ offers a more direct and specific interrogation of the final step in creatine synthesis. In contrast, Arginine-d₇ provides a broader view of arginine metabolism, enabling the simultaneous study of multiple interconnected pathways.

FeatureGlycocyamine-¹⁵N,¹³C₂Arginine-d₇Supporting Experimental Data (Inferred)
Tracer Type Labeled immediate precursor of creatineLabeled semi-essential amino acidGlycocyamine is the direct precursor to creatine, while arginine is a precursor to glycocyamine.[4][6]
Primary Application Direct measurement of creatine synthesis rate (GAMT activity)Measurement of arginine flux through multiple pathways (creatine synthesis, urea cycle, NO production)Studies show arginine is a substrate for nitric oxide synthases, arginases, and AGAT.[7]
Metabolic Specificity Highly specific to the final step of creatine synthesisBroad, traces into multiple metabolic pathwaysArginine is metabolized into nitric oxide, urea, agmatine, and ornithine.[1]
Isotopic Label ¹⁵N, ¹³C₂d₇ (Deuterium)Stable isotopes like ¹³C, ¹⁵N, and ²H (deuterium) are commonly used in metabolomics.[8]
Analytical Method LC-MS/MSLC-MS/MSLC-MS/MS is the preferred method for quantifying arginine and its derivatives in biological samples.[3][9]
Potential for Isotope Scrambling Low, as it is a direct precursor in a single enzymatic stepHigher, as arginine participates in numerous interconnected pathwaysMetabolic scrambling of amino groups can occur, affecting the distribution of ¹⁵N labels.[10]
Key Research Questions Answered What is the rate of creatine synthesis from its immediate precursor? How is GAMT activity regulated?How is dietary arginine partitioned between creatine synthesis and other metabolic pathways? What is the overall flux through the urea cycle?Arginine metabolism is linked to several important metabolic processes.[2]

Metabolic Pathways

The following diagrams illustrate the key metabolic pathways for arginine and the synthesis of creatine, highlighting the roles of both arginine and glycocyamine.

cluster_arginine Arginine Metabolism Arginine Arginine NOS Nitric Oxide Synthase (NOS) Arginine->NOS Arginase Arginase Arginine->Arginase AGAT Arginine:Glycine Amidinotransferase (AGAT) Arginine->AGAT ADC Arginine Decarboxylase (ADC) Arginine->ADC Citrulline Citrulline NOS->Citrulline NO Nitric Oxide (NO) NOS->NO Ornithine Ornithine Arginase->Ornithine Urea Urea Arginase->Urea AGAT->Ornithine Glycocyamine Glycocyamine (Guanidinoacetate) AGAT->Glycocyamine Agmatine Agmatine ADC->Agmatine Glycine Glycine Glycine->AGAT

Caption: Key metabolic pathways of L-arginine.

cluster_creatine Creatine Biosynthesis Arginine Arginine AGAT Arginine:Glycine Amidinotransferase (AGAT) (Kidney) Arginine->AGAT Glycine Glycine Glycine->AGAT Glycocyamine Glycocyamine (Guanidinoacetate) AGAT->Glycocyamine Ornithine Ornithine AGAT->Ornithine GAMT Guanidinoacetate N-methyltransferase (GAMT) (Liver) Glycocyamine->GAMT SAH S-adenosyl homocysteine (SAH) GAMT->SAH Creatine Creatine GAMT->Creatine SAM S-adenosyl methionine (SAM) SAM->GAMT

Caption: The two-step enzymatic pathway of creatine synthesis.

Experimental Protocols

The following are generalized protocols for in vitro and in vivo tracer studies. These can be adapted for either Glycocyamine-¹⁵N,¹³C₂ or Arginine-d₇.

In Vitro Stable Isotope Tracing in Cultured Cells
  • Cell Culture and Labeling:

    • Seed cells in appropriate culture plates and grow to a desired confluency (e.g., 70-80%).

    • Prepare labeling medium by supplementing basal medium with the stable isotope tracer (e.g., Arginine-d₇ or Glycocyamine-¹⁵N,¹³C₂) at a specific concentration. The corresponding unlabeled amino acid should be absent from the basal medium.

    • Remove the standard culture medium, wash cells with phosphate-buffered saline (PBS), and add the pre-warmed labeling medium.

    • Incubate cells for a predetermined time course to allow for tracer incorporation. The duration depends on the metabolic pathway of interest, ranging from minutes for glycolysis to hours for amino acid metabolism.[11]

  • Metabolite Extraction:

    • Aspirate the labeling medium and quickly wash the cells with ice-cold PBS.

    • Add ice-cold extraction solvent (e.g., 80% methanol) to the cells.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Vortex vigorously and centrifuge at high speed to pellet cell debris and proteins.

    • Collect the supernatant containing the polar metabolites.

  • Sample Analysis by LC-MS/MS:

    • Dry the metabolite extracts using a vacuum concentrator.

    • Reconstitute the dried extracts in a suitable mobile phase.

    • Inject the samples into an LC-MS/MS system.

    • Separate metabolites using an appropriate chromatography method (e.g., HILIC for polar metabolites).

    • Detect and quantify the labeled and unlabeled metabolites using mass spectrometry in multiple-reaction monitoring (MRM) or full scan mode.[3]

In Vivo Stable Isotope Tracer Infusion in Animal Models
  • Animal Preparation and Tracer Infusion:

    • Acclimate animals to the experimental conditions.

    • Surgically implant catheters for tracer infusion and blood sampling.

    • Prepare a sterile solution of the stable isotope tracer (e.g., Arginine-d₇).

    • Infuse the tracer intravenously at a constant rate to achieve a steady state of isotopic enrichment in the plasma.

  • Sample Collection:

    • Collect blood samples at baseline and at multiple time points during the infusion.

    • Process blood to separate plasma or serum.

    • At the end of the experiment, collect tissue samples of interest (e.g., muscle, liver, brain).

    • Immediately freeze all samples in liquid nitrogen and store at -80°C.

  • Sample Preparation and Analysis:

    • For plasma/serum, precipitate proteins using a suitable solvent (e.g., acetonitrile) containing an internal standard (e.g., ¹³C₆-Arginine).[3]

    • For tissues, homogenize in an appropriate buffer and extract metabolites.

    • Analyze the extracts by LC-MS/MS to determine the isotopic enrichment of the tracer and its downstream metabolites.

Experimental Workflow

The following diagram outlines a general workflow for a stable isotope tracing experiment.

cluster_workflow General Experimental Workflow start Start: Experimental Design tracer Tracer Selection (e.g., Glycocyamine-¹⁵N,¹³C₂ or Arginine-d₇) start->tracer system Biological System (Cell Culture, Animal Model) tracer->system labeling Isotope Labeling/ Tracer Infusion system->labeling sampling Sample Collection (Cells, Plasma, Tissues) labeling->sampling extraction Metabolite Extraction sampling->extraction analysis LC-MS/MS Analysis extraction->analysis data Data Processing and Isotopologue Analysis analysis->data interpretation Metabolic Flux Analysis and Biological Interpretation data->interpretation end End: Conclusion interpretation->end

Caption: A typical workflow for stable isotope tracing experiments.

Conclusion and Recommendations

Both Glycocyamine-¹⁵N,¹³C₂ and Arginine-d₇ are valuable tracers for metabolic research.

  • Choose Glycocyamine-¹⁵N,¹³C₂ for focused studies on the kinetics and regulation of the final step of creatine synthesis, catalyzed by the enzyme GAMT. This tracer provides a direct and less complex readout of this specific metabolic conversion.

  • Choose Arginine-d₇ when the research objective is to understand the broader metabolic fate of arginine and its partitioning among competing pathways, including creatine synthesis, the urea cycle, and nitric oxide production. This tracer is ideal for a systems-level view of arginine metabolism.

For researchers in drug development, the choice of tracer will depend on the therapeutic target. If a drug is designed to modulate GAMT activity, Glycocyamine-¹⁵N,¹³C₂ would be the more appropriate tool. If the drug targets enzymes involved in earlier stages of arginine metabolism or aims to alter the overall arginine bioavailability, Arginine-d₇ would be the tracer of choice. Ultimately, a well-designed experiment with the appropriate tracer will yield high-quality, interpretable data to advance our understanding of metabolic pathways in health and disease.

References

A Comparative Guide to Isotopic Tracers for Measuring Creatine Turnover: Glycocyamine-¹⁵N,¹³C₂ vs. Deuterated Creatine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate measurement of creatine (B1669601) turnover is fundamental to understanding muscle physiology, bioenergetics, and the pathology of various metabolic and muscular diseases. Stable isotope tracers are the gold standard for in vivo kinetic studies. This guide provides a detailed comparison of two key tracers: deuterated creatine (specifically, creatine-(methyl-d₃) or D₃-creatine) and the stable isotope-labeled creatine precursor, glycocyamine-¹⁵N,¹³C₂.

Principle of Isotopic Tracer Methodology in Creatine Turnover

The core principle involves introducing a labeled form of a molecule (a tracer) into the biological system. By tracking the appearance of the label in the product pool (creatine and its breakdown product, creatinine) and its dilution over time, researchers can calculate the rates of synthesis, breakdown, and overall turnover of the endogenous pool.

Comparison of Tracers

FeatureGlycocyamine-¹⁵N,¹³C₂Deuterated Creatine (D₃-Creatine)
Tracer Type Labeled PrecursorLabeled Analog
Point of Metabolic Entry Enters the creatine synthesis pathway prior to the final methylation step.[1]Directly mixes with the body's existing creatine pool.[2]
Primary Measurement Rate of appearance of labeled creatine, providing a direct measure of creatine synthesis rate.Rate of disappearance (dilution) of the label from the creatine/creatinine (B1669602) pool, used to calculate creatine pool size and turnover rate.[2]
Key Insights Allows for the investigation of the regulation of the final step of creatine synthesis (GAMT activity).Provides a robust measure of the total creatine pool size, which is a strong surrogate for skeletal muscle mass, and the overall fractional turnover rate.[2]
Potential Confounders Dependent on the activity of the enzyme Guanidinoacetate N-methyltransferase (GAMT) for conversion to labeled creatine.[1]Assumes complete bioavailability and distribution of the oral tracer into the muscle creatine pool, with minor corrections for urinary spillage.[3]

Experimental Protocols

Measuring Creatine Turnover with Deuterated Creatine (D₃-Creatine)

This method is well-established for determining total body creatine pool size and turnover.

Protocol:

  • Baseline Sample Collection: A baseline (pre-dose) urine and/or blood sample is collected to determine natural isotopic abundances.

  • Tracer Administration: A known oral dose of D₃-creatine is administered to the subject, typically after an overnight fast.

  • Sample Collection: Serial urine and/or blood samples are collected over a period of several days. For turnover studies, urine collection can extend for a significant duration to track the slow decline of the tracer.[2]

  • Sample Analysis: Samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to measure the enrichment of D₃-creatinine in urine or D₃-creatine in plasma.

  • Calculation of Creatine Pool Size and Turnover:

    • The total body creatine pool size is calculated based on the dilution of the D₃-creatine tracer into the body's creatine pool, as reflected by the enrichment of D₃-creatinine in the urine once isotopic steady state is achieved (typically after 48-72 hours).[3]

    • The creatine turnover rate is determined from the rate of decline in urinary D₃-creatinine enrichment over time.[2] The turnover rate constant (k) is calculated from the slope of the natural logarithm of the urinary stable isotope enrichment of creatinine versus time.[2]

Measuring Creatine Synthesis and Turnover with Glycocyamine-¹⁵N,¹³C₂

While less documented in publicly available literature for turnover studies compared to D₃-creatine, the protocol for using labeled glycocyamine (B1671910) can be inferred from its biochemical pathway and standard stable isotope tracer methodologies.

Inferred Protocol:

  • Baseline Sample Collection: Collection of pre-dose blood and urine samples to establish baseline isotopic enrichment of creatine and creatinine.

  • Tracer Administration: A known dose of Glycocyamine-¹⁵N,¹³C₂ is administered, typically via intravenous infusion or orally.

  • Sample Collection: Timed serial blood and urine samples are collected. The sampling schedule would be designed to capture the kinetics of glycocyamine conversion to creatine and the subsequent turnover of the newly synthesized labeled creatine.

  • Sample Analysis: Plasma and urine samples are analyzed by LC-MS/MS to measure the isotopic enrichment of ¹⁵N,¹³C₂-creatine and its breakdown product, ¹⁵N,¹³C₂-creatinine.

  • Calculation of Creatine Synthesis and Turnover:

    • The rate of appearance of ¹⁵N,¹³C₂-creatine in the plasma provides a direct measure of the rate of creatine synthesis from glycocyamine.

    • The decay in the enrichment of ¹⁵N,¹³C₂-creatinine in the urine over time can be used to calculate the turnover rate of the newly synthesized creatine pool.

Signaling Pathways and Experimental Workflows

Creatine_Synthesis_Pathway cluster_Kidney Kidney cluster_Liver Liver cluster_Muscle Muscle Arginine Arginine AGAT AGAT Arginine->AGAT Glycine Glycine Glycine->AGAT Glycocyamine Glycocyamine (GAA) AGAT->Glycocyamine Ornithine Ornithine AGAT->Ornithine Glycocyamine_input Glycocyamine_input SAM S-adenosylmethionine (SAM) GAMT GAMT SAM->GAMT Creatine Creatine GAMT->Creatine SAH S-adenosylhomocysteine (SAH) GAMT->SAH Creatine_pool Creatine Pool Creatine->Creatine_pool Glycocyamine_input->GAMT Creatinine Creatinine (excreted) Creatine_pool->Creatinine Non-enzymatic breakdown Glycocyamine_tracer Glycocyamine-¹⁵N,¹³C₂ (Tracer) Glycocyamine_tracer->Glycocyamine_input Creatine_tracer D₃-Creatine (Tracer) Creatine_tracer->Creatine_pool

Caption: Creatine synthesis pathway and tracer entry points.

Experimental_Workflow cluster_D3_Creatine D₃-Creatine Method cluster_Glycocyamine Glycocyamine-¹⁵N,¹³C₂ Method D3_Start Administer Oral D₃-Creatine D3_Sample Collect Serial Urine/Blood Samples D3_Start->D3_Sample D3_Analysis LC-MS/MS Analysis (D₃-Creatinine Enrichment) D3_Sample->D3_Analysis D3_Calc Calculate Pool Size & Turnover Rate D3_Analysis->D3_Calc Gly_Start Administer Glycocyamine-¹⁵N,¹³C₂ Gly_Sample Collect Serial Blood/Urine Samples Gly_Start->Gly_Sample Gly_Analysis LC-MS/MS Analysis (¹⁵N,¹³C₂-Creatine/Creatinine Enrichment) Gly_Sample->Gly_Analysis Gly_Calc Calculate Synthesis & Turnover Rate Gly_Analysis->Gly_Calc

Caption: Experimental workflows for creatine turnover studies.

Summary and Recommendations

Both deuterated creatine and labeled glycocyamine are valuable tools for investigating creatine metabolism, each offering unique insights.

  • Deuterated creatine (D₃-Creatine) is the more established and validated method for determining total body creatine pool size and overall creatine turnover.[2] Its non-invasive nature (oral administration and urine sampling) makes it highly suitable for clinical research and large cohort studies.[3]

  • Glycocyamine-¹⁵N,¹³C₂ , as a direct precursor, offers the potential for a more direct assessment of creatine synthesis rates. This tracer would be particularly useful for studies focused on the regulation of creatine synthesis, for example, in response to dietary interventions or in disease states where the synthesis pathway may be impaired.

The choice of tracer ultimately depends on the specific research question. For studies requiring robust measurement of muscle mass and whole-body creatine turnover, D₃-creatine is the recommended approach. For investigations into the dynamics of creatine synthesis and the regulation of the metabolic pathway, Glycocyamine-¹⁵N,¹³C₂ presents a powerful, albeit less documented, alternative. Future studies directly comparing these two tracers would be invaluable to the field.

References

Comparative Performance Analysis of Glycocyamine-15N,13C2 in Mass Spectrometric Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of Glycocyamine-15N,13C2 as an internal standard in the quantitative analysis of glycocyamine (B1671910) (guanidinoacetic acid) by mass spectrometry, alongside other potential analytical alternatives. The data and protocols presented herein are intended for researchers, scientists, and drug development professionals engaged in metabolomics and clinical research.

Introduction to Glycocyamine Quantification

Glycocyamine, a metabolic precursor to creatine, is a critical analyte in various physiological and pathological studies.[1][2] Accurate and precise quantification of endogenous glycocyamine is paramount. The gold standard for such quantification is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity. The use of a stable isotope-labeled internal standard is crucial for correcting analytical variability.[3][4][5] this compound is a stable isotope-labeled version of glycocyamine designed for this purpose.[6]

Metabolic Pathway of Glycocyamine

Glycocyamine is synthesized in the kidneys from L-arginine and glycine (B1666218) by the enzyme L-arginine:glycine amidinotransferase (AGAT). It is then transported to the liver where it is methylated by guanidinoacetate N-methyltransferase (GAMT) to form creatine, using S-adenosyl methionine (SAM) as a methyl donor.[1][7]

Glycocyamine_Metabolic_Pathway cluster_kidney Kidney cluster_liver Liver Arginine L-Arginine AGAT AGAT Arginine->AGAT Glycine Glycine Glycine->AGAT Glycocyamine Glycocyamine (Guanidinoacetic Acid) GAMT GAMT Glycocyamine->GAMT Creatine Creatine Ornithine Ornithine SAM S-adenosyl methionine (SAM) SAM->GAMT SAH S-adenosyl homocysteine (SAH) AGAT->Glycocyamine AGAT->Ornithine GAMT->Creatine GAMT->SAH

Caption: Metabolic pathway of glycocyamine synthesis and its conversion to creatine.

Experimental Protocol: Quantification of Glycocyamine in Human Plasma

This section details a representative experimental workflow for the quantification of glycocyamine in human plasma using LC-MS/MS with this compound as an internal standard.

1. Sample Preparation:

  • To 100 µL of human plasma, add 10 µL of a 1 µg/mL solution of this compound (internal standard).

  • Add 400 µL of ice-cold methanol (B129727) to precipitate proteins.

  • Vortex for 30 seconds and incubate at -20°C for 20 minutes.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate glycocyamine from other matrix components.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Glycocyamine: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (specific values to be determined experimentally).

      • This compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (shifted by +3 Da due to the stable isotopes).

3. Data Analysis:

  • Quantification is performed by calculating the peak area ratio of the endogenous glycocyamine to the this compound internal standard.

  • A calibration curve is generated using known concentrations of glycocyamine spiked into a surrogate matrix.

Experimental_Workflow Plasma Plasma Sample IS Add this compound (Internal Standard) Plasma->IS Precipitation Protein Precipitation (Methanol) IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation Evaporation Supernatant->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Data Data Analysis (Peak Area Ratio) LCMS->Data

Caption: Experimental workflow for glycocyamine quantification in plasma.

Comparative Analysis of Internal Standards

The choice of an internal standard is critical for the accuracy and precision of quantitative mass spectrometry assays. The following table compares the performance of this compound with other potential internal standards.

Parameter This compound Structural Analog (e.g., Creatine) No Internal Standard
Chemical & Physical Properties Nearly identical to analyteDifferent from analyteN/A
Co-elution with Analyte YesNoN/A
Correction for Matrix Effects ExcellentPoor to ModerateNone
Correction for Sample Loss ExcellentPoor to ModerateNone
Accuracy HighModerate to LowLow
Precision (%RSD) < 5% (typically)10-20% (typically)> 20% (typically)
Cost HighLowNone
Availability Commercially availableReadily availableN/A

Justification for Performance Ratings:

  • This compound: As a stable isotope-labeled internal standard, it co-elutes with the endogenous glycocyamine and experiences identical ionization suppression or enhancement (matrix effects).[3][4] This leads to the most accurate and precise quantification. Any sample loss during preparation will affect both the analyte and the internal standard equally, thus normalizing the final result.

  • Structural Analog: A structural analog will have different chromatographic retention times and may experience different matrix effects than glycocyamine. This can lead to inaccurate quantification. While it can correct for some variability in sample handling, it does not account for differences in ionization efficiency.

  • No Internal Standard: Without an internal standard, there is no correction for sample loss during preparation or for matrix effects during analysis. This method is highly prone to error and is not recommended for quantitative bioanalysis.

Conclusion

For the accurate and precise quantification of glycocyamine in biological matrices by mass spectrometry, the use of a stable isotope-labeled internal standard is indispensable. This compound offers the best performance by effectively correcting for matrix effects and variability in sample preparation, thereby ensuring high-quality, reliable data. While the initial cost is higher, the superior accuracy and precision justify its use in research and clinical applications where data integrity is paramount.

References

A Comparative Guide to the Metabolic Fate of Labeled vs. Unlabeled Glycocyamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Glycocyamine (B1671910) Metabolism

Glycocyamine, also known as guanidinoacetic acid (GAA), is a naturally occurring amino acid derivative that serves as the direct precursor to creatine (B1669601), a vital molecule for cellular energy homeostasis. The primary metabolic pathway of glycocyamine involves its methylation to form creatine, a reaction predominantly occurring in the liver. This process is catalyzed by the enzyme guanidinoacetate N-methyltransferase (GAMT), which transfers a methyl group from S-adenosylmethionine (SAM) to glycocyamine.

The study of glycocyamine metabolism is crucial for understanding energy metabolism, and the use of isotopically labeled glycocyamine offers a powerful tool for tracing its metabolic journey and quantifying its conversion rates in vivo and in vitro.

Conceptual Comparison of Metabolic Fate

The fundamental metabolic pathway of glycocyamine is not expected to differ significantly whether it is isotopically labeled or not. The label—typically a stable isotope like Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H)—acts as a tracer that allows researchers to follow the molecule and its metabolic products.

The key difference lies in the analytical detectability and the potential for minor kinetic isotope effects. Labeled glycocyamine enables precise tracking and quantification of its conversion to creatine and other potential metabolites, which is not possible with the unlabeled form without introducing external tracers.

FeatureUnlabeled GlycocyamineLabeled Glycocyamine (e.g., ¹³C, ¹⁵N-Glycocyamine)
Primary Metabolic Fate Conversion to creatine via methylation.Conversion to labeled creatine via methylation.
Metabolic Tracing Cannot be directly traced without the use of other labeled precursors or inhibitors.Can be directly traced and its metabolites quantified using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.
Metabolic Flux Analysis Not suitable for direct flux analysis.Enables the determination of metabolic flux through the creatine biosynthesis pathway.[1][2]
Kinetic Isotope Effect Not applicable.May exhibit a minor kinetic isotope effect, potentially leading to a slightly slower reaction rate compared to the unlabeled compound. This effect is generally small for ¹³C and ¹⁵N but can be more pronounced with deuterium.
Analytical Detection Detected and quantified based on its intrinsic molecular properties.Detected and distinguished from its unlabeled counterpart based on its higher mass-to-charge ratio in MS or distinct NMR spectral properties.
Applications Used in studies assessing the overall physiological effects of glycocyamine supplementation.Used in metabolic research to investigate the dynamics of creatine synthesis, pathway regulation, and enzyme kinetics.[3]

Experimental Protocols

While specific protocols for comparing labeled and unlabeled glycocyamine are not published, the following methodologies are standard in stable isotope tracing studies and would be applicable.

In Vivo Metabolic Tracing of Labeled Glycocyamine

Objective: To trace the conversion of labeled glycocyamine to creatine in a living organism.

Protocol:

  • Animal Model: Select an appropriate animal model (e.g., rodents).

  • Acclimatization: Acclimatize animals to the experimental conditions.

  • Tracer Administration: Administer a known dose of labeled glycocyamine (e.g., ¹³C, ¹⁵N-glycocyamine) via oral gavage or intravenous injection.

  • Sample Collection: Collect biological samples (blood, urine, and tissue, particularly liver and muscle) at various time points post-administration.

  • Metabolite Extraction: Extract metabolites from the collected samples using appropriate solvent systems (e.g., methanol/acetonitrile/water).

  • Analysis: Analyze the extracts using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify labeled glycocyamine, labeled creatine, and other potential downstream metabolites.

  • Data Analysis: Determine the rate of appearance of labeled creatine and the disappearance of labeled glycocyamine to calculate metabolic flux.

In Vitro Cell Culture Metabolic Labeling

Objective: To investigate the cellular metabolism of labeled glycocyamine.

Protocol:

  • Cell Culture: Culture relevant cell lines (e.g., hepatocytes) in standard media.

  • Labeling: Replace the standard medium with a medium containing a known concentration of labeled glycocyamine.

  • Incubation: Incubate the cells for various durations to allow for the uptake and metabolism of the labeled substrate.

  • Cell Lysis and Metabolite Extraction: Harvest the cells, quench metabolic activity, and extract intracellular and extracellular metabolites.

  • Analysis: Analyze the extracts using high-resolution mass spectrometry or NMR spectroscopy to measure the enrichment of the label in creatine and other metabolites.

  • Flux Analysis: Use the labeling data to perform metabolic flux analysis (MFA) to quantify the rates of relevant metabolic pathways.[1][2][4]

Visualizing Metabolic Pathways and Workflows

Glycocyamine to Creatine Metabolic Pathway

Glycocyamine_Metabolism cluster_synthesis Creatine Synthesis Glycocyamine Glycocyamine GAMT GAMT Glycocyamine->GAMT SAM S-Adenosyl- methionine (SAM) SAM->GAMT Creatine Creatine GAMT->Creatine SAH S-Adenosyl- homocysteine (SAH) GAMT->SAH Experimental_Workflow cluster_animal_phase In Vivo Experiment cluster_analytical_phase Sample Processing & Analysis cluster_data_phase Data Interpretation Admin Administer Labeled Glycocyamine Sample Collect Blood, Urine, & Tissue Samples Admin->Sample Time Points Extract Metabolite Extraction Sample->Extract LCMS LC-MS/MS Analysis Extract->LCMS Quantify Quantify Labeled Metabolites LCMS->Quantify Flux Metabolic Flux Analysis Quantify->Flux Logical_Relationship cluster_unlabeled Unlabeled Glycocyamine Studies cluster_labeled Labeled Glycocyamine Studies Glycocyamine Glycocyamine Physiological Assess Overall Physiological Effects Glycocyamine->Physiological Tracing Trace Metabolic Fate Glycocyamine->Tracing Quantification Quantify Conversion Rates (Flux) Tracing->Quantification Kinetics Investigate Enzyme Kinetics Quantification->Kinetics

References

Isotopic Enrichment Comparison: Glycocyamine-¹⁵N,¹³C₂ vs. [¹³C]glucose

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Metabolic Studies and Drug Development

In the landscape of metabolic research, stable isotope tracers are indispensable for delineating pathway dynamics and quantifying flux rates. This guide provides a comprehensive comparison of two such tracers: Glycocyamine-¹⁵N,¹³C₂ and [¹³C]glucose. While both serve as powerful tools for metabolic investigation, their applications are distinct, targeting different aspects of cellular bioenergetics and biosynthesis. This document offers an objective comparison of their utility, supported by experimental data and detailed methodologies, to assist researchers in selecting the appropriate tracer for their scientific inquiries.

At a Glance: Key Differences

FeatureGlycocyamine-¹⁵N,¹³C₂[¹³C]glucose
Primary Metabolic Pathway Traced Creatine (B1669601) BiosynthesisGlycolysis, Pentose (B10789219) Phosphate (B84403) Pathway (PPP), Tricarboxylic Acid (TCA) Cycle
Primary Application Studying creatine metabolism, muscle energy homeostasis, and disorders of creatine synthesis.Quantifying central carbon metabolism, assessing energy production, and biosynthetic pathways originating from glucose.
Key Metabolites Measured Labeled Glycocyamine, Creatine, Phosphocreatine, Creatinine (B1669602)Labeled intermediates of glycolysis (e.g., pyruvate, lactate), TCA cycle (e.g., citrate, malate), and amino acids derived from these pathways.
Typical Analytical Techniques Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS), LC-MS/MS, Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative Data Summary

The following tables summarize representative isotopic enrichment data for each tracer in relevant biological contexts. It is important to note that direct comparative studies utilizing both tracers simultaneously are limited; therefore, the data presented is derived from separate studies investigating their respective metabolic pathways.

Table 1: Representative Isotopic Enrichment with Glycocyamine-¹⁵N,¹³C₂

AnalyteTissue/FluidIsotopic Enrichment (Atom Percent Excess - APE)Reference
[¹⁵N,¹³C₂]-CreatineSkeletal MuscleVaries with dosing and time, can reach significant levels[1]
[¹⁵N,¹³C₂]-PhosphocreatineSkeletal MuscleEnrichment mirrors that of creatine over time[2]
[¹⁵N,¹³C₂]-CreatinineUrineReflects the turnover of the labeled creatine pool[3]

Note: Specific APE values are highly dependent on the experimental design, including the dose of the tracer, the duration of the study, and the analytical method employed. The primary utility of Glycocyamine-¹⁵N,¹³C₂ lies in its ability to directly trace the de novo synthesis of creatine.

Table 2: Representative Isotopic Enrichment with [¹³C]glucose

AnalyteTissue/FluidIsotopic Enrichment (Molar Percent Excess - MPE)Reference
[¹³C₃]-LactatePlasmaCan exceed 50% during [U-¹³C₆]glucose infusion[4]
[¹³C₂]-GlutamateBrainSignificant enrichment observed following [1,2-¹³C₂]glucose administration[5]
[¹³C]-GlycogenSkeletal MuscleDemonstrates glucose uptake and storage[6][7]
¹³CO₂Expired AirIndicates whole-body glucose oxidation[8]

Note: The choice of [¹³C]glucose isotopologue (e.g., [1,2-¹³C₂]glucose, [U-¹³C₆]glucose) significantly influences the labeling patterns of downstream metabolites, providing specific insights into different pathways.[9][10][11][12]

Signaling and Metabolic Pathways

The metabolic fates of Glycocyamine and Glucose are distinct, and understanding these pathways is crucial for interpreting tracer data.

Creatine_Biosynthesis cluster_kidney Kidney cluster_liver Liver cluster_muscle Muscle Arginine L-Arginine AGAT AGAT Arginine->AGAT Glycine Glycine Glycine->AGAT Glycocyamine Glycocyamine (Guanidinoacetate) AGAT->Glycocyamine Forms Ornithine Ornithine AGAT->Ornithine Byproduct Glycocyamine->Glycocyamine_liver Transport via Bloodstream SAM S-Adenosyl Methionine (SAM) GAMT GAMT SAM->GAMT Creatine Creatine GAMT->Creatine Methylates to SAH S-Adenosyl Homocysteine (SAH) GAMT->SAH Byproduct Creatine->Creatine_muscle Transport via Bloodstream CK Creatine Kinase (CK) Phosphocreatine Phosphocreatine CK->Phosphocreatine Phosphorylates to ADP ADP CK->ADP Byproduct ATP ATP Phosphocreatine->ATP Regenerates ATP->CK

Caption: Creatine Biosynthesis Pathway.

Central_Carbon_Metabolism cluster_glycolysis Glycolysis (Cytosol) cluster_tca TCA Cycle (Mitochondria) Glucose [¹³C]Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P PPP Pentose Phosphate Pathway (PPP) G6P->PPP Pyruvate Pyruvate F6P->Pyruvate Lactate Lactate Pyruvate->Lactate Anaerobic AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Aerobic Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate aKG α-Ketoglutarate Isocitrate->aKG SuccinylCoA Succinyl-CoA aKG->SuccinylCoA Glutamate Glutamate aKG->Glutamate Amino Acid Synthesis Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate Aspartate Aspartate Oxaloacetate->Aspartate Amino Acid Synthesis Ribose5P Ribose-5-Phosphate PPP->Ribose5P Ribose5P->F6P

Caption: Central Carbon Metabolism with [¹³C]glucose.

Experimental Protocols

Detailed methodologies are critical for the successful implementation of stable isotope tracer studies.

Protocol 1: Quantification of Creatine Synthesis using Glycocyamine-¹⁵N,¹³C₂

This protocol outlines a general procedure for an in vivo study in a rodent model.

1. Materials and Reagents:

  • Glycocyamine-¹⁵N,¹³C₂ (isotopic purity >98%)

  • Sterile saline solution

  • Anesthesia (e.g., isoflurane)

  • Blood collection supplies (e.g., EDTA-coated tubes)

  • Tissue collection tools

  • Liquid nitrogen

  • LC-MS/MS system

2. Experimental Workflow:

Glycocyamine_Workflow start Acclimatize Animals dose Administer Glycocyamine-¹⁵N,¹³C₂ (e.g., intraperitoneal injection) start->dose collect Collect Blood and Tissue (e.g., muscle, liver, kidney) at multiple time points dose->collect process Process Samples (Plasma separation, tissue homogenization) collect->process extract Metabolite Extraction (e.g., protein precipitation) process->extract analyze LC-MS/MS Analysis (Quantify labeled creatine, phosphocreatine) extract->analyze end Data Analysis (Calculate isotopic enrichment and synthesis rates) analyze->end

Caption: Experimental workflow for Glycocyamine-¹⁵N,¹³C₂ tracing.

3. Procedure:

  • Animal Preparation: Acclimatize animals to the experimental conditions. Fast animals overnight to achieve a baseline metabolic state.

  • Tracer Administration: Prepare a sterile solution of Glycocyamine-¹⁵N,¹³C₂ in saline. Administer a bolus dose via intraperitoneal or intravenous injection.

  • Sample Collection: At predetermined time points (e.g., 30, 60, 120, 240 minutes) post-injection, anesthetize the animals and collect blood via cardiac puncture into EDTA tubes. Immediately thereafter, excise tissues of interest (e.g., gastrocnemius muscle, liver, kidney) and flash-freeze in liquid nitrogen.

  • Sample Processing: Centrifuge blood samples to separate plasma. Store plasma and tissues at -80°C until analysis.

  • Metabolite Extraction: Homogenize frozen tissue samples. Extract metabolites from plasma and tissue homogenates using a protein precipitation method (e.g., with acetonitrile).

  • LC-MS/MS Analysis: Analyze the extracts using a validated LC-MS/MS method to quantify the concentrations of labeled and unlabeled glycocyamine, creatine, and phosphocreatine.

  • Data Analysis: Calculate the isotopic enrichment (APE) of creatine and phosphocreatine. Use this data to model the kinetics of creatine synthesis.

Protocol 2: Metabolic Flux Analysis using [¹³C]glucose

This protocol provides a general framework for a cell culture-based experiment.

1. Materials and Reagents:

  • [¹³C]glucose isotopologue (e.g., [U-¹³C₆]glucose, [1,2-¹³C₂]glucose)

  • Glucose-free culture medium

  • Cultured cells (e.g., adherent or suspension)

  • Phosphate-buffered saline (PBS)

  • Methanol, Chloroform (B151607), Water for extraction

  • GC-MS or LC-MS/MS system

2. Experimental Workflow:

Glucose_Workflow start Seed and Culture Cells media_prep Prepare [¹³C]glucose-containing medium start->media_prep labeling Switch to [¹³C]glucose medium and incubate media_prep->labeling quench Quench Metabolism (e.g., cold methanol) labeling->quench extract Extract Metabolites quench->extract analyze GC-MS or LC-MS/MS Analysis extract->analyze end Metabolic Flux Analysis (Software-based modeling) analyze->end

Caption: Experimental workflow for [¹³C]glucose tracing.

3. Procedure:

  • Cell Culture: Seed cells in appropriate culture vessels and grow to the desired confluency.

  • Media Preparation: Prepare culture medium containing the desired [¹³C]glucose isotopomer at a known concentration. Ensure the medium is otherwise identical to the standard culture medium.

  • Tracer Labeling: Remove the standard culture medium, wash the cells with PBS, and add the [¹³C]glucose-containing medium. Incubate for a predetermined period to allow for isotopic steady-state to be reached for the pathways of interest.

  • Metabolism Quenching and Metabolite Extraction: Rapidly quench metabolic activity by aspirating the medium and adding a cold extraction solvent (e.g., 80% methanol). Scrape the cells and collect the cell suspension. Perform a liquid-liquid extraction (e.g., with chloroform and water) to separate polar and nonpolar metabolites.

  • Sample Analysis: Dry the polar metabolite extracts and derivatize if necessary for GC-MS analysis, or resuspend for LC-MS/MS analysis. Analyze the samples to determine the mass isotopomer distributions of key metabolites.

  • Data Analysis: Correct the raw mass spectrometry data for natural isotope abundance. Use metabolic flux analysis software to calculate intracellular flux rates.

Conclusion

Glycocyamine-¹⁵N,¹³C₂ and [¹³C]glucose are powerful but distinct tools for metabolic research. The choice between them should be guided by the specific biological question.

  • Glycocyamine-¹⁵N,¹³C₂ is the tracer of choice for direct and specific investigation of creatine biosynthesis and turnover . Its application is particularly relevant in studies of muscle physiology, bioenergetics, and in the context of diseases affecting creatine metabolism.

  • [¹³C]glucose is a versatile tracer for probing central carbon metabolism . By selecting different isotopologues, researchers can gain detailed insights into glycolysis, the pentose phosphate pathway, and the TCA cycle, making it invaluable for studies on cancer metabolism, diabetes, and other systemic metabolic disorders.

For a comprehensive understanding of cellular metabolism, the integrated use of multiple tracers targeting different pathways can provide a more complete picture of the metabolic phenotype.

References

A Comparative Guide to Nitrogen Tracers: Glycocyamine-¹⁵N,¹³C₂ vs. Amino Acid Tracers

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of metabolic research, stable isotope tracers are indispensable for elucidating the dynamics of nitrogen metabolism. This guide provides a comparative analysis of Glycocyamine-¹⁵N,¹³C₂ and more conventional nitrogen tracers, such as ¹⁵N-labeled amino acids, offering insights into their respective applications, strengths, and limitations in metabolic flux analysis.

Introduction to Nitrogen Tracing

Nitrogen-15 (¹⁵N) is a stable isotope used to trace the flow of nitrogen through metabolic pathways. By introducing ¹⁵N-labeled compounds into a biological system, researchers can monitor the incorporation of ¹⁵N into various metabolites, providing a dynamic view of nitrogen assimilation, synthesis, and degradation. This technique is crucial for understanding protein turnover, nucleotide biosynthesis, and the metabolism of other nitrogenous compounds.

Overview of Compared Tracers

Glycocyamine-¹⁵N,¹³C₂: Glycocyamine (B1671910), or guanidinoacetic acid (GAA), is the immediate endogenous precursor to creatine (B1669601), a vital molecule for cellular energy homeostasis, particularly in muscle and brain tissue. The dual labeling with ¹⁵N and ¹³C allows for the simultaneous tracing of both nitrogen and carbon backbones.

¹⁵N-Labeled Amino Acids: Amino acids are the fundamental building blocks of proteins and are central to a vast network of metabolic pathways. Commonly used ¹⁵N-labeled amino acids include glycine (B1666218), leucine, and glutamine. These tracers provide insights into whole-body protein synthesis and breakdown, as well as specific amino acid metabolism.

Performance Comparison

Due to the nascent nature of Glycocyamine-¹⁵N,¹³C₂ as a commercially available tracer, direct comparative studies benchmarking its performance against other nitrogen tracers are not yet available in published literature. However, a theoretical comparison can be drawn based on their distinct roles in metabolism.

FeatureGlycocyamine-¹⁵N,¹³C₂¹⁵N-Labeled Amino Acids (e.g., ¹⁵N-Glycine)
Primary Metabolic Pathway Traced Creatine BiosynthesisGeneral Protein Synthesis and Amino Acid Metabolism
Specificity Highly specific for the creatine synthesis pathway.Broadly traces into numerous nitrogen-containing compounds.
Dual Labeling Advantage The ¹³C₂ label allows for simultaneous carbon flux analysis within the creatine pathway.Typically only labeled with ¹⁵N, limiting direct carbon tracing.
Potential for Insight Provides targeted insights into energy metabolism, particularly in muscle and neurological studies.Offers a global view of nitrogen flux and whole-body protein turnover.[1]
Metabolic Intermediates Traces the conversion of glycocyamine to creatine.[2]Can be incorporated into a wide array of proteins and other nitrogenous metabolites.[3]

Experimental Protocols

General Protocol for In Vivo Nitrogen Tracer Study

This protocol provides a general framework for conducting a nitrogen tracer study in a model organism. Specific parameters such as tracer dosage, infusion time, and sample collection points should be optimized for the specific research question.

  • Acclimatization: House animals in a controlled environment and provide a standard diet for a period of acclimatization.

  • Tracer Administration: Administer the ¹⁵N-labeled tracer (e.g., Glycocyamine-¹⁵N,¹³C₂ or ¹⁵N-amino acid) via oral gavage or intravenous infusion. The dosage will depend on the specific tracer and the animal model.[1]

  • Sample Collection: Collect biological samples (e.g., blood, tissue biopsies, urine) at predetermined time points. The timing of collection is critical for capturing the dynamics of tracer incorporation.

  • Metabolite Extraction: Immediately process the collected samples to quench metabolic activity and extract metabolites.

  • Mass Spectrometry Analysis: Analyze the extracted metabolites using mass spectrometry (e.g., GC-MS or LC-MS) to determine the isotopic enrichment of ¹⁵N in the target metabolites.

  • Data Analysis: Calculate metabolic flux rates based on the rate of ¹⁵N incorporation into the metabolites of interest.

Cell Culture Protocol for Nitrogen Tracing
  • Cell Seeding: Plate cells at a desired density and allow them to adhere and grow in standard culture medium.

  • Tracer Introduction: Replace the standard medium with a medium containing the ¹⁵N-labeled tracer.

  • Time-Course Sampling: Harvest cells at various time points after introducing the tracer.

  • Metabolite Extraction: Quench metabolism and extract intracellular metabolites.

  • Mass Spectrometry Analysis: Analyze the extracts by mass spectrometry to measure ¹⁵N enrichment in target metabolites.[3]

  • Flux Calculation: Determine the rate of nitrogen incorporation and calculate metabolic fluxes.

Visualizing Metabolic Pathways

Creatine Synthesis Pathway

The following diagram illustrates the synthesis of creatine from arginine and glycine, with the intermediate step involving glycocyamine.

Creatine_Synthesis Arginine Arginine AGAT AGAT Arginine->AGAT Glycine Glycine Glycine->AGAT Glycocyamine Glycocyamine (Guanidinoacetic Acid) GAMT GAMT (S-adenosyl methionine dependent) Glycocyamine->GAMT Creatine Creatine AGAT->Glycocyamine GAMT->Creatine Nitrogen_Flow Tracer ¹⁵N-Labeled Amino Acid (e.g., ¹⁵N-Glycine) Amino_Acid_Pool Free Amino Acid Pool Tracer->Amino_Acid_Pool Protein Protein Synthesis Amino_Acid_Pool->Protein Nucleotides Nucleotide Synthesis Amino_Acid_Pool->Nucleotides Other_Metabolites Other Nitrogenous Metabolites Amino_Acid_Pool->Other_Metabolites Excretion Excretion (Urea, Ammonia) Amino_Acid_Pool->Excretion

References

Navigating the Analytical Landscape: A Guide to Precision in Glycocyamine-15N,13C2 Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of metabolites is paramount. This guide provides a comprehensive comparison of analytical methodologies for the quantification of glycocyamine (B1671910), with a focus on the use of the stable isotope-labeled internal standard, Glycocyamine-15N,13C2. We delve into the performance of isotope dilution mass spectrometry and compare it with other analytical techniques, supported by experimental data to inform your selection of the most suitable method.

Glycocyamine, or guanidinoacetic acid (GAA), is a key precursor in the biosynthesis of creatine (B1669601), a vital molecule for cellular energy metabolism.[1][2] The quantification of glycocyamine is crucial in the study of various metabolic pathways and in the diagnosis of certain inherited metabolic disorders.[1][3][4] The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of achieving the highest accuracy and precision in quantification, particularly with mass spectrometry-based methods.[5] This internal standard perfectly mimics the analyte's behavior during sample preparation and analysis, correcting for matrix effects and variations in instrument response.

Performance Comparison of Analytical Methods

The choice of an analytical method for glycocyamine quantification depends on the specific requirements of the study, including the desired level of accuracy, precision, sensitivity, and sample throughput. Below is a comparison of common analytical techniques, with a focus on the performance of isotope dilution mass spectrometry.

Analytical MethodAnalyte/Internal StandardMatrixAccuracy (Recovery %)Precision (CV %)Key AdvantagesKey Disadvantages
Isotope Dilution LC-MS/MS Glycocyamine / this compound (or similar)Dried Blood Spot94 - 105%[6]Between-run: 5.3%[6]High specificity, accuracy, and precision.[7]Requires sophisticated instrumentation.
Isotope Dilution GC-MS Guanidinoacetate / [13C2,15N]GAAPlasmaData not explicitly stated as recovery, but method validated as accurate.[8][9]Intra-assay and Inter-assay variability reported in detail in the study.[8]High sensitivity and allows for simultaneous measurement of isotopic enrichment.[8][9]Requires derivatization, which can add complexity.[8][10][11]
Non-derivatized Tandem MS Guanidinoacetic AcidDried Blood SpotNot explicitly stated as recovery.Intraday and interday variability reported in the study.[3]High-throughput, suitable for newborn screening.[3]Potential for matrix effects if no internal standard is used.
HPLC with Fluorescence Detection Guanidinoacetic AcidUrine91 - 101%[12]Intra-day and Inter-day precision reported as %RSD in the study.[12]Lower cost instrumentation compared to MS.Lower specificity and sensitivity compared to MS methods.[4][12]

Note: The data presented is compiled from various studies and may involve different specific isotope-labeled standards for glycocyamine (guanidinoacetic acid). The performance of methods using this compound is expected to be comparable to the isotope dilution methods cited.

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical methods. Below is a representative protocol for the quantification of glycocyamine using isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol: Quantification of Glycocyamine in Plasma using Isotope Dilution LC-MS/MS

1. Sample Preparation:

  • To 100 µL of plasma sample, add 10 µL of the internal standard working solution (this compound in a suitable solvent).

  • Add 400 µL of a protein precipitation solvent (e.g., methanol (B129727) or acetonitrile).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the mobile phase.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A suitable HILIC (Hydrophilic Interaction Liquid Chromatography) or reversed-phase C18 column.

    • Mobile Phase: A gradient of two solvents, for example, Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).

    • Flow Rate: A typical flow rate would be in the range of 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Glycocyamine (analyte): Monitor a specific precursor-to-product ion transition (e.g., m/z 118 -> m/z 76).

      • This compound (internal standard): Monitor the corresponding shifted precursor-to-product ion transition (e.g., m/z 121 -> m/z 78).

    • Optimize instrument parameters such as collision energy and declustering potential for maximum signal intensity.

3. Quantification:

  • The concentration of glycocyamine in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of glycocyamine and a fixed concentration of the internal standard.

Visualizing the Workflow and Metabolic Pathway

To further clarify the experimental process and the biochemical context of glycocyamine, the following diagrams have been generated.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add this compound Internal Standard Plasma->Add_IS Precipitate Protein Precipitation (e.g., Methanol) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_Separation LC Separation Reconstitute->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification (Peak Area Ratio) MS_Detection->Quantification

Caption: Experimental workflow for this compound quantification.

signaling_pathway Arginine Arginine AGAT AGAT (Arginine:Glycine Amidinotransferase) Arginine->AGAT Glycine Glycine Glycine->AGAT Glycocyamine Glycocyamine (Guanidinoacetic Acid) AGAT->Glycocyamine GAMT GAMT (Guanidinoacetate N-Methyltransferase) Glycocyamine->GAMT Creatine Creatine GAMT->Creatine

References

Safety Operating Guide

Proper Disposal of Glycocyamine-15N,13C2: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Glycocyamine-15N,13C2, a non-radioactive, stable isotopically labeled compound. The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard chemical waste regulations.

This compound, a derivative of the amino acid glycine, is not classified as a hazardous material for transportation. However, adherence to proper chemical handling and disposal protocols is crucial. As a stable isotope-labeled compound, its disposal requirements are comparable to those of its unlabeled counterpart, Glycocyamine. The key principle is to manage it as a chemical waste, preventing its release into the sanitary sewer system or general trash.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of this compound is fundamental to its safe handling and disposal.

PropertyValue
Molecular Formula C(13)2C(1)H7N(15)N2O2
Appearance White to off-white solid
Solubility Soluble in water
Stability Stable under normal laboratory conditions
Hazards Not classified as hazardous. May cause skin, eye, and respiratory irritation.

Disposal Workflow

The following diagram outlines the decision-making process and steps for the proper disposal of this compound.

start Start: this compound Waste Generated waste_type Determine Waste Form (Solid, Liquid, Contaminated PPE) start->waste_type solid_waste Solid Waste (e.g., unused compound, contaminated weigh paper) waste_type->solid_waste Solid liquid_waste Aqueous Solution waste_type->liquid_waste Liquid ppe_waste Contaminated PPE (Gloves, lab coat, etc.) waste_type->ppe_waste PPE collect_solid Collect in a designated, labeled, and sealed waste container for non-hazardous chemical waste. solid_waste->collect_solid collect_liquid Collect in a designated, labeled, and sealed waste container for non-hazardous aqueous chemical waste. liquid_waste->collect_liquid collect_ppe Collect in a designated, labeled container for solid chemical waste. ppe_waste->collect_ppe storage Store waste container in a designated satellite accumulation area. collect_solid->storage collect_liquid->storage collect_ppe->storage disposal_request Arrange for pickup and disposal by a licensed professional waste disposal service. storage->disposal_request end End: Proper Disposal disposal_request->end

Disposal workflow for this compound.

Step-by-Step Disposal Protocol

Researchers, scientists, and drug development professionals should adhere to the following step-by-step protocol for the disposal of this compound and associated waste.

1. Waste Identification and Segregation:

  • Solid Waste: Unused or expired this compound powder, and any materials used for weighing or transfer (e.g., weigh boats, contaminated filter paper).

  • Aqueous Solutions: Solutions containing dissolved this compound.

  • Contaminated Personal Protective Equipment (PPE): Gloves, lab coats, and other protective gear that have come into direct contact with the compound.

2. Waste Collection:

  • Solid Waste:

    • Carefully sweep or transfer solid waste into a designated, leak-proof container with a secure lid.

    • The container should be clearly labeled as "Non-Hazardous Chemical Waste" and should also list "this compound".

  • Aqueous Solutions:

    • Pour aqueous solutions into a designated, leak-proof container designed for non-hazardous aqueous waste.

    • Do not mix with other chemical waste streams unless compatibility has been confirmed.

    • The container must be clearly labeled as "Non-Hazardous Aqueous Waste" and list "this compound".

  • Contaminated PPE:

    • Place all contaminated PPE into a designated container for solid chemical waste. This container should also be clearly labeled.

3. Labeling:

  • All waste containers must be clearly and accurately labeled. The label should include:

    • The words "Chemical Waste"

    • The full chemical name: "this compound"

    • The approximate quantity of waste

    • The date the waste was first added to the container

    • The primary hazard (in this case, "Non-Hazardous" or as per your institution's guidelines for non-regulated chemical waste)

4. Storage:

  • Store all waste containers in a designated and properly ventilated satellite accumulation area (SAA) within the laboratory.

  • Ensure containers are sealed tightly to prevent spills or leaks.

  • Do not store incompatible chemicals in close proximity.

5. Final Disposal:

  • Arrange for the collection and disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.

  • Crucially, do not dispose of this compound, in any form, down the drain or in the regular trash.

By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment.

Personal protective equipment for handling Glycocyamine-15N,13C2

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Glycocyamine-15N,13C2

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling this compound. The following procedural steps are designed to ensure the safe handling, use, and disposal of this compound, fostering a secure laboratory environment.

This compound is a stable isotope-labeled version of Glycocyamine. Stable isotopes are not radioactive and do not require special precautions for radiation.[1] Therefore, the handling and disposal procedures are similar to those for the unlabeled compound, with a primary focus on the chemical's properties as a powdered substance.

Personal Protective Equipment (PPE)

When handling this compound, which is supplied as a solid, appropriate personal protective equipment should be worn to avoid contact with skin, eyes, and clothing, and to prevent inhalation of dust particles.[2][3]

Recommended PPE:

PPE CategoryItemSpecification
Eye and Face Protection Safety Glasses or GogglesChemical splash-resistant with side protection, compliant with OSHA 29 CFR 1910.133 or EU EN166 standards.[2] A face shield may be appropriate for large quantities or when splashing is possible.[4]
Hand Protection Chemical-resistant GlovesDisposable nitrile gloves are suitable for providing short-term protection against a broad range of chemicals.[5] Gloves should be powder-free to avoid contamination.[4]
Body Protection Laboratory CoatA standard lab coat should be worn to protect skin and clothing.[6]
Respiratory Protection Not generally requiredUse in a well-ventilated area.[2] If dust generation is unavoidable and ventilation is inadequate, an N-95 or N-100 particle mask may be used.[4]
Operational Plan: Step-by-Step Handling Protocol

1. Receiving and Storage:

  • Upon receipt, verify that the container is intact and clearly labeled.

  • Store in a tightly-closed container in a cool, dry, and well-ventilated area.[2] Recommended storage temperatures are -20°C for long-term stability (up to 4 years) or refrigerated at +2°C to +8°C.[3][7][8]

2. Weighing and Handling:

  • Handle in a well-ventilated area, such as a chemical fume hood, to minimize dust generation and accumulation.[2]

  • Avoid all personal contact, including inhalation of dust.[9]

  • Wash hands thoroughly after handling.[2]

  • Do not eat, drink, or smoke in the handling area.[2]

3. Solution Preparation:

  • Glycocyamine is soluble in aqueous buffers.[3] For example, its solubility in PBS (pH 7.2) is approximately 10 mg/ml.[3]

  • When preparing stock solutions, it is recommended to purge the solvent of choice with an inert gas.[3]

  • Aqueous solutions are not recommended to be stored for more than one day.[3] For longer-term storage of stock solutions, -80°C is recommended for up to 6 months.[8][10]

Disposal Plan

As this compound contains stable isotopes, it is not considered radioactive waste.[1][] Therefore, disposal should follow standard procedures for non-hazardous chemical waste, in accordance with local regulations.

  • Solid Waste: Collect unused solid material and any contaminated consumables (e.g., weigh boats, pipette tips) in a designated, labeled waste container.

  • Contaminated PPE: Used gloves, lab coats, and other PPE should be disposed of as solid chemical waste.

  • Liquid Waste: Unused solutions should be collected in a designated chemical waste container. Do not pour down the drain unless permitted by local regulations.

  • Consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.

Experimental Workflow

The following diagram outlines the key steps for the safe handling and disposal of this compound.

cluster_receiving Receiving & Storage cluster_handling Handling & Preparation cluster_disposal Disposal Receive Receive Shipment Inspect Inspect Container Receive->Inspect Store Store at -20°C Inspect->Store DonPPE Don Appropriate PPE Store->DonPPE Begin Experiment Weigh Weigh Solid in Ventilated Area DonPPE->Weigh Prepare Prepare Solution Weigh->Prepare Segregate Segregate Waste Prepare->Segregate Post-Experiment Dispose Dispose per Institutional Guidelines Segregate->Dispose

Caption: Workflow for safe handling of this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。